molecular formula C5H7N B1442550 1-Ethynylcyclopropan-1-amine CAS No. 253435-41-5

1-Ethynylcyclopropan-1-amine

Cat. No.: B1442550
CAS No.: 253435-41-5
M. Wt: 81.12 g/mol
InChI Key: WRNHEJNZGOVFTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethynylcyclopropan-1-amine (CAS 253435-41-5) is a high-value, unique chemical building block of interest in advanced research and development. Its molecular structure, featuring a cyclopropane ring directly linked to both an amine and an ethynyl group, makes it a versatile scaffold for synthesizing more complex molecules in medicinal chemistry and materials science . The compound requires specific handling and storage conditions; it is recommended to be kept in a dark place under an inert atmosphere at 2-8°C to maintain stability and purity . Researchers should note that this compound is classified with the signal word "Danger" and has hazard statements H226 and H314, indicating that it is flammable and causes severe skin burns and eye damage . It is supplied For Research Use Only and is not intended for diagnostic or therapeutic use. Precautions include using appropriate personal protective equipment and handling the material within a well-ventilated fume hood. The hydrochloride salt of this amine (CAS 1268810-17-8) is also available from various suppliers with a purity of 99% .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethynylcyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N/c1-2-5(6)3-4-5/h1H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRNHEJNZGOVFTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

81.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Topic: 1-Ethynylcyclopropan-1-amine: Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethynylcyclopropan-1-amine is a highly valuable, yet underexplored, building block in modern medicinal chemistry. Its structure combines the conformational rigidity and metabolic stability of a cyclopropane ring with the versatile reactivity of a terminal alkyne.[1][2][3] This unique combination makes it an attractive scaffold for the design of novel therapeutic agents, serving as a bioisostere for larger, more flexible groups and as a key intermediate for fragment-based drug discovery.[4][5] This guide provides a comprehensive overview of a robust synthetic strategy for accessing this compound and details the essential analytical techniques required for its unambiguous characterization. The methodologies and insights presented herein are designed to empower researchers to confidently synthesize, validate, and deploy this potent chemical tool in their drug development programs.

Strategic Importance in Medicinal Chemistry

The incorporation of small, strained ring systems into drug candidates is a proven strategy for optimizing pharmacokinetic and pharmacodynamic properties. The cyclopropane moiety, in particular, offers several distinct advantages:

  • Enhanced Metabolic Stability: The strong C-H bonds of the cyclopropane ring are less susceptible to enzymatic oxidation compared to their aliphatic counterparts, often leading to improved metabolic stability.[3]

  • Improved Binding Potency: The rigid, three-dimensional structure of the cyclopropane scaffold reduces the entropic penalty upon binding to a biological target, which can lead to enhanced potency.[3]

  • Novel Chemical Space: As a "bioisostere" for common motifs like gem-dimethyl groups or double bonds, it allows for the exploration of novel chemical space while maintaining key binding interactions.[5]

The terminal alkyne group complements these features by providing a versatile functional handle. It is a cornerstone of "click chemistry," enabling the efficient and specific covalent linking of molecular fragments via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a technique widely used in lead discovery and optimization.[6] The combination of these two functionalities in this compound creates a powerful building block for constructing complex and biologically active molecules.

Recommended Synthetic Pathway: The Curtius Rearrangement

While several methods exist for the synthesis of primary amines from carboxylic acids, the Curtius rearrangement offers a reliable and scalable route to this compound from its corresponding carboxylic acid precursor, 1-ethynylcyclopropane-1-carboxylic acid.[7][8][9][10] This method is often preferred over alternatives like the Schmidt or Hofmann rearrangements due to its milder conditions and avoidance of highly toxic or hazardous reagents like hydrazoic acid.[11][12][13]

The overall strategy involves the conversion of the carboxylic acid to an acyl azide, which then undergoes thermal rearrangement to an isocyanate intermediate. This highly reactive species is then hydrolyzed to furnish the target primary amine.[8][14][15]

Curtius_Rearrangement_Workflow cluster_0 Step 1: Acyl Azide Formation cluster_1 Step 2: Rearrangement & Hydrolysis Start 1-Ethynylcyclopropane- 1-carboxylic Acid Activated_Acid Acyl Chloride (Intermediate) Start->Activated_Acid SOCl₂ or (COCl)₂ Acyl_Azide Acyl Azide (Intermediate) Activated_Acid->Acyl_Azide NaN₃ or DPPA Isocyanate Isocyanate (Intermediate) Acyl_Azide->Isocyanate Heat (Δ) - N₂ Carbamic_Acid Carbamic Acid (Unstable) Isocyanate->Carbamic_Acid H₂O / H⁺ Product 1-Ethynylcyclopropan- 1-amine Carbamic_Acid->Product - CO₂

Caption: Workflow for the synthesis of this compound via Curtius Rearrangement.

Detailed Experimental Protocol

Objective: To synthesize this compound hydrochloride from 1-ethynylcyclopropane-1-carboxylic acid.

Part A: Acyl Azide Formation

  • Acid Chloride Formation: To a solution of 1-ethynylcyclopropane-1-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring for the cessation of gas evolution.

  • Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride, which is used immediately in the next step.

  • Acyl Azide Synthesis: Dissolve the crude acyl chloride in a solvent like acetone or THF. Cool the solution to 0 °C and add a solution of sodium azide (1.5 eq) in water dropwise, ensuring the temperature remains below 10 °C.

  • Stir the biphasic mixture vigorously for 1-2 hours at 0 °C.

Part B: Rearrangement and Hydrolysis

  • Isocyanate Formation: Carefully extract the acyl azide into an organic solvent like toluene. After drying the organic layer, heat the solution to 80-100 °C. The rearrangement to the isocyanate is accompanied by the evolution of nitrogen gas.[8] The reaction progress can be monitored by IR spectroscopy by observing the disappearance of the azide peak (~2140 cm⁻¹) and the appearance of the isocyanate peak (~2270 cm⁻¹).

  • Hydrolysis to Amine: Once the rearrangement is complete, cool the solution. Add an aqueous acid solution (e.g., 3M HCl) and heat the mixture under reflux for several hours to hydrolyze the isocyanate.

  • Upon cooling, the amine product will be in the aqueous layer as its hydrochloride salt. Wash the aqueous layer with an organic solvent (e.g., diethyl ether) to remove any non-basic impurities.

  • Isolation: The final product, this compound hydrochloride, can be isolated by removing the water under reduced pressure or by precipitation.

Self-Validating System Note: Each step of this protocol has clear indicators of success. Gas evolution in the first step, the disappearance and appearance of characteristic IR peaks in the rearrangement, and the final formation of a water-soluble salt all serve as internal checks for the reaction's progress and success.

Comprehensive Characterization

Unambiguous structural confirmation is critical. The following analytical data are expected for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive structural information.

Technique Expected Chemical Shift (δ, ppm) Signal Pattern Assignment
¹H NMR ~2.5 - 3.0Singlet (1H)Acetylenic proton (-C≡CH )
Variable (typically broad)Singlet (2H)Amine protons (-NH₂ )
~0.8 - 1.5Multiplets (4H)Cyclopropyl protons (-CH₂ CH₂ -)
¹³C NMR ~80 - 90SingletQuaternary alkynyl carbon (C ≡CH)
~70 - 80SingletTerminal alkynyl carbon (C≡C H)
~30 - 40SingletQuaternary cyclopropyl carbon (C -NH₂)
~10 - 20SingletMethylene cyclopropyl carbons (-C H₂C H₂-)

Note: Chemical shifts are approximate and can vary based on solvent and, for the amine protons, concentration and temperature. Data is based on typical ranges for these functional groups.[16][17]

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for confirming the presence of key functional groups, particularly during reaction monitoring.

Frequency Range (cm⁻¹) Vibration Type Functional Group
~3300 (sharp, strong)C-H StretchTerminal Alkyne (-C≡C-H )[16][18]
~3300-3500 (medium, broad)N-H StretchPrimary Amine (-N-H₂ )[19]
~2120 (sharp, weak)C≡C StretchAlkyne (-C≡C -)[16][18]
~1600N-H BendPrimary Amine (-NH₂ )
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.

  • Molecular Ion (M⁺): For the free base (C₅H₇N), the molecular ion peak is expected at m/z = 81. In accordance with the Nitrogen Rule , the odd nominal mass is indicative of a molecule containing an odd number of nitrogen atoms.[20] For the hydrochloride salt, the compound may be observed as the protonated molecule [M+H]⁺ at m/z = 82.

  • Expected Fragmentation: Common fragmentation pathways may include the loss of the ethynyl group (M-25) or cleavage of the cyclopropane ring.

Conclusion

This compound is a building block of significant potential for medicinal chemists. The synthetic route detailed in this guide, centered on the robust Curtius rearrangement, provides a practical and scalable method for its preparation. The comprehensive characterization data serves as a benchmark for researchers to verify the identity and purity of their synthesized material. By providing this foundational knowledge, we anticipate that this guide will facilitate the broader adoption and application of this versatile scaffold in the pursuit of novel therapeutics.

References

A Technical Guide to the Spectroscopic Characterization of 1-Ethynylcyclopropan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Ethynylcyclopropan-1-amine (C₅H₇N, PubChem CID: 91828071) is a novel small molecule incorporating three key functional groups: a primary amine, a cyclopropane ring, and a terminal alkyne. This unique combination makes it a valuable building block in medicinal chemistry and materials science, where the rigid cyclopropyl scaffold and the reactive ethynyl group can be exploited for the synthesis of complex molecular architectures. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural confirmation.

This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The content herein is synthesized from foundational spectroscopic principles and data from analogous structures to offer a predictive and practical framework for researchers. We will delve into the causality behind spectral features, provide detailed protocols for data acquisition, and present the expected data in a clear, structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.

Expertise & Experience: The Rationale Behind NMR Analysis

The structure of this compound presents several distinct proton and carbon environments.

  • ¹H NMR: We anticipate four unique signals: the amine protons (-NH₂), the acetylenic proton (≡C-H), and two sets of diastereotopic protons on the cyclopropane ring. The amine protons are expected to be broad and their chemical shift can be sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[1][2] A key confirmatory experiment is D₂O exchange, which will cause the -NH₂ signal to disappear.[1][2] The acetylenic proton is expected to resonate in a characteristic upfield region (~2.5 ppm) due to the magnetic anisotropy of the triple bond, where the circulating π-electrons induce a local magnetic field that shields the proton.[3][4] The cyclopropyl protons will appear in the highly shielded aliphatic region, a hallmark of these strained rings.

  • ¹³C NMR: We expect four distinct carbon signals: two sp-hybridized carbons of the alkyne, the quaternary sp³ carbon of the cyclopropane ring attached to the amine and ethynyl groups, and the two equivalent methylene (-CH₂-) carbons of the ring. The chemical shifts of the alkyne carbons are characteristic, typically falling in the 65-85 ppm range.[5] The carbon atoms adjacent to the nitrogen will be deshielded and absorb further downfield than typical alkane carbons.[1][2]

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) in ppm, multiplicities, and assignments for this compound.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale/Notes
~2.5 Singlet (s) 1H ≡C-H Characteristic region for terminal alkynes.[3][5]
~1.5 - 2.5 Broad Singlet (br s) 2H -NH Broad due to quadrupole broadening and exchange; will disappear upon D₂O shake.[1][2]

| ~0.8 - 1.2 | Multiplet (m) | 4H | -CH ₂-CH ₂- | Diastereotopic protons of the cyclopropane ring, appearing in the typical shielded region.[6] |

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm) Assignment Rationale/Notes
~85 C ≡C-H Deshielded sp carbon of the terminal alkyne.[5]
~70 C≡C -H Shielded sp carbon of the terminal alkyne.[5]
~40 C -NH₂ Quaternary cyclopropyl carbon, deshielded by the attached nitrogen atom.[1][7]

| ~15 | -C H₂-C H₂- | Equivalent methylene carbons of the cyclopropane ring in a highly shielded region.[7] |

Experimental Protocol: NMR Data Acquisition

This protocol outlines the standard procedure for acquiring high-resolution NMR spectra.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound (or its hydrochloride salt) in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not already contain it.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.[8]

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature.

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum using a 90° pulse. Set the spectral width to cover a range of -1 to 12 ppm. Typically, 8-16 scans are sufficient.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (e.g., 0 to 220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans will be required to achieve a good signal-to-noise ratio.

    • D₂O Exchange: For confirmation of the -NH₂ peak, add 1-2 drops of D₂O to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. The broad singlet corresponding to the amine protons should disappear or be significantly reduced in intensity.[1]

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra and perform a baseline correction.

    • Calibrate the chemical shift scale by setting the TMS signal to 0 ppm (or the residual solvent peak to its known value).

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

Visualization: NMR Acquisition Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve Sample (5-10 mg in 0.6 mL solvent) Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert & Equilibrate Transfer->Insert LockShim Lock & Shim Insert->LockShim Acquire Acquire Spectra (1H, 13C) LockShim->Acquire Process Fourier Transform, Phase, Baseline Acquire->Process Calibrate Calibrate & Reference Process->Calibrate Analyze Integrate & Analyze Calibrate->Analyze

Caption: Standard workflow for NMR sample preparation and data analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Experience: Interpreting IR Vibrations

This compound possesses three functional groups with highly characteristic IR absorptions:

  • Primary Amine (-NH₂): This group will exhibit two distinct N-H stretching bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes.[9][10] These bands are typically sharper and weaker than the O-H stretch of alcohols.[1] A characteristic N-H bending (scissoring) vibration is also expected in the 1650-1580 cm⁻¹ range.[9][10]

  • Terminal Alkyne (-C≡C-H): This group gives rise to two key signals. A sharp, strong absorption around 3300 cm⁻¹ is due to the ≡C-H stretch. A weaker absorption in the 2260-2100 cm⁻¹ range corresponds to the C≡C triple bond stretch.[11]

  • Aliphatic C-N Bond: The stretching vibration of the C-N bond in an aliphatic amine is expected to appear in the 1250-1020 cm⁻¹ region.[9][10]

The overlap of the ≡C-H stretch (~3300 cm⁻¹) and the N-H stretches (~3400 cm⁻¹) requires careful examination of the spectrum, but the distinct sharpness of the alkyne stretch often allows for its identification.

Predicted IR Absorption Data

Table 3: Predicted Major IR Absorptions

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
~3450 and ~3350 Medium, Sharp Asymmetric & Symmetric N-H Stretch Primary Amine (-NH₂)[1][9]
~3300 Strong, Sharp ≡C-H Stretch Terminal Alkyne (-C≡C-H)[11]
~2120 Weak to Medium C≡C Stretch Terminal Alkyne (-C≡C-H)[11]
~2950 Medium C-H Stretch Cyclopropane (-CH₂-)
~1620 Medium N-H Bend (Scissoring) Primary Amine (-NH₂)[9][10]

| ~1100 | Medium | C-N Stretch | Aliphatic Amine[9][10] |

Experimental Protocol: FT-IR Data Acquisition

This protocol describes data acquisition using an Attenuated Total Reflectance (ATR) accessory, which is common for liquid samples.

  • Instrument Preparation:

    • Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has been allowed to stabilize.

    • Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

  • Background Spectrum:

    • With the clean, empty ATR accessory in place, record a background spectrum. This scan measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the ATR crystal itself, and will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Place a single drop of neat this compound liquid directly onto the center of the ATR crystal.

  • Data Acquisition:

    • Acquire the sample spectrum. Typically, the instrument scans over a range of 4000 to 400 cm⁻¹.

    • Co-adding 16 to 32 scans is usually sufficient to obtain a high-quality spectrum.

  • Data Processing & Cleaning:

    • The instrument software will automatically perform the background subtraction.

    • Label the significant peaks on the resulting spectrum.

    • Thoroughly clean the ATR crystal with solvent to remove all traces of the sample.

Visualization: FT-IR (ATR) Acquisition Workflow

FTIR_Workflow cluster_prep Instrument Prep cluster_acq Sample Analysis cluster_post Final Steps Clean Clean ATR Crystal Background Acquire Background Scan Clean->Background Apply Apply Sample (1 drop) Background->Apply Acquire Acquire Sample Spectrum Apply->Acquire Process Process Data & Label Peaks Acquire->Process Clean2 Clean ATR Crystal Process->Clean2 MS_Workflow cluster_intro Introduction cluster_ms Mass Spectrometer cluster_output Output Sample Sample Injection (GC or Probe) Ionize Ionization (70 eV EI) Sample->Ionize Analyze Mass Analysis (Quadrupole) Ionize->Analyze Detect Detection (Electron Multiplier) Analyze->Detect Spectrum Generate Mass Spectrum (Abundance vs. m/z) Detect->Spectrum Interpret Identify M+• & Fragments Spectrum->Interpret

References

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 1-Ethynylcyclopropan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Molecule of Unique Reactivity

1-Ethynylcyclopropan-1-amine is a fascinating bifunctional molecule that holds significant promise for the synthesis of novel chemical entities, particularly within the realm of medicinal chemistry. Its structure, which marries the high ring strain and unique orbital characteristics of a cyclopropane ring with the reactivity of a terminal alkyne and a primary amine, presents a versatile platform for molecular elaboration. The inherent strain of the three-membered ring not only influences the reactivity of the adjacent functional groups but also imparts a desirable three-dimensional character to its derivatives, a feature of increasing importance in modern drug design.[1][2][3] This guide provides a comprehensive overview of the synthesis, chemical properties, and diverse reactivity of this valuable building block, offering field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.

Molecular Architecture and Physicochemical Properties

The core of this compound features a quaternary carbon center, a structural motif that can be challenging to construct.[4] The juxtaposition of the electron-withdrawing sp-hybridized ethynyl group and the electron-donating amino group on the same cyclopropyl carbon creates a unique electronic environment that governs its reactivity.

PropertyValueSource
Molecular Formula C₅H₇NPubChem CID: 55285269
Molecular Weight 81.12 g/mol PubChem CID: 55285269
Predicted XlogP -0.3PubChemLite
Monoisotopic Mass 81.057846 Da[5]

Spectroscopic Data:

  • ¹H NMR (this compound hydrochloride): Data available, providing insights into the proton environments of the molecule.[6]

  • ¹³C NMR: The chemical shifts of the cyclopropyl carbons are expected to be in the upfield region, characteristic of this strained ring system. The quaternary carbon would appear as a singlet, while the two methylene carbons would be equivalent. The ethynyl carbons would resonate in the typical alkyne region.

  • IR Spectroscopy: Key vibrational modes would include the N-H stretching of the primary amine (typically two bands around 3300-3500 cm⁻¹), the C≡C-H stretch (a sharp band around 3300 cm⁻¹), the C≡C stretch (around 2100 cm⁻¹), and C-N stretching vibrations.[7][8]

  • Mass Spectrometry: The molecular ion peak for the free base would be at an odd m/z value due to the presence of a single nitrogen atom. Fragmentation would likely involve α-cleavage, with the loss of an alkyl radical being a predominant pathway.[9][10][11][12]

Synthesis of this compound and its Derivatives

The synthesis of this compound has been reported, providing a scalable route to this valuable building block. One productive synthesis starts from cyclopropylacetylene.[4] The amine functionality can be further modified, for instance, through protection with common protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl), which is crucial for its application in peptide synthesis and other multi-step synthetic sequences.[4]

Workflow for the Synthesis and Protection of this compound

G A Cyclopropylacetylene B Introduction of the Amine Group A->B Multi-step sequence C This compound B->C D N-Protection (e.g., Fmoc-Cl) C->D Base, Solvent E N-Fmoc-1-ethynylcyclopropan-1-amine D->E

Caption: Synthetic pathway to this compound and its N-Fmoc protected form.

Experimental Protocol: N-Fmoc Protection of this compound (General Procedure)

This protocol is based on established methods for the Fmoc protection of primary amines.

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Base Addition: Add a base, for example, sodium bicarbonate (NaHCO₃) or triethylamine (TEA) (1.5-2.0 eq), to the solution.

  • Fmoc-Cl Addition: Slowly add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.0-1.1 eq) in the same solvent to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford N-Fmoc-1-ethynylcyclopropan-1-amine.

Reactivity of the Terminal Alkyne

The terminal alkyne functionality is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Sonogashira Coupling

The Sonogashira coupling is a powerful palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[13][14] This reaction is instrumental in the synthesis of substituted alkynes and is widely used in the preparation of pharmaceuticals and functional materials. For this compound, prior protection of the amine group is often necessary to prevent side reactions with the catalyst or base.

G A N-Protected This compound C Sonogashira Coupling A->C B Aryl/Vinyl Halide (R-X) B->C D N-Protected Aryl/Vinyl-Substituted This compound C->D Pd catalyst, Cu(I) cocatalyst, Base, Solvent

Caption: General workflow for the Sonogashira coupling of N-protected this compound.

  • Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon), add N-Boc-1-ethynylcyclopropan-1-amine (1.2 eq), the aryl iodide (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (4-10 mol%).

  • Solvent and Base: Add a degassed solvent, typically an amine base like triethylamine (TEA) or a mixture of a solvent like tetrahydrofuran (THF) and an amine.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed, as monitored by TLC or GC-MS.

  • Work-up: After completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to yield the desired coupled product.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

The Cu(I)-catalyzed cycloaddition of an alkyne with an azide to form a 1,2,3-triazole is a cornerstone of "click chemistry" due to its high efficiency, selectivity, and biocompatibility.[6][15][16][17] This reaction provides a robust method for linking the this compound scaffold to other molecules bearing an azide group.

G A N-Protected This compound C CuAAC Reaction A->C B Organic Azide (R-N₃) B->C D N-Protected 1,2,3-Triazole Derivative C->D Cu(I) source, Solvent

Caption: General workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Reactant Mixture: In a reaction vial, dissolve N-Fmoc-1-ethynylcyclopropan-1-amine (1.0 eq) and the organic azide (1.0-1.2 eq) in a suitable solvent system, such as a mixture of t-butanol and water.

  • Catalyst Preparation: In a separate vial, prepare the Cu(I) catalyst in situ by mixing a Cu(II) source, such as copper(II) sulfate (CuSO₄) (1-5 mol%), with a reducing agent, typically sodium ascorbate (10-20 mol%).

  • Reaction Initiation: Add the freshly prepared catalyst solution to the mixture of the alkyne and azide.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within a few hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography to obtain the 1,2,3-triazole derivative.

Reactivity of the Primary Amine

The primary amine functionality of this compound is a nucleophilic center that can readily participate in a variety of reactions, including acylation, alkylation, and urea formation.

N-Acylation

The amine group can be easily acylated using acyl chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent to form amides.[18] This reaction is fundamental for incorporating the 1-ethynylcyclopropyl moiety into larger molecular frameworks.

  • Reactant Solution: Dissolve this compound (1.0 eq) and a base such as triethylamine (1.5 eq) in a dry, aprotic solvent like dichloromethane (DCM) at 0 °C.

  • Acyl Chloride Addition: Slowly add the acyl chloride (1.1 eq) to the solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting amine is consumed (monitored by TLC).

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting amide by column chromatography or recrystallization.

Urea Synthesis

The primary amine can react with isocyanates to form ureas, a common functional group in many biologically active molecules.[19][20][21][22]

  • Amine Solution: Dissolve this compound (1.0 eq) in a dry, aprotic solvent such as THF or DCM.

  • Isocyanate Addition: Slowly add the isocyanate (1.0 eq) to the solution at room temperature.

  • Reaction: Stir the reaction mixture for several hours. The reaction progress can be monitored by TLC.

  • Product Isolation: In many cases, the urea product will precipitate from the reaction mixture and can be isolated by filtration. If not, the solvent can be removed under reduced pressure, and the crude product purified by chromatography or recrystallization.

Bifunctional Reactivity and Intramolecular Reactions

The presence of both an amine and an alkyne in close proximity allows for interesting intramolecular reactions, leading to the formation of heterocyclic systems. These reactions are often triggered by initial reaction at one of the functional groups. For instance, after N-alkylation or N-acylation with a substrate containing a suitable functional group, an intramolecular cyclization involving the alkyne can be envisioned.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is of significant interest to medicinal chemists. The cyclopropyl group can act as a bioisostere for other groups, such as a gem-dimethyl group or a double bond, and can improve metabolic stability, binding affinity, and cell permeability.[1][2][3][23] The terminal alkyne provides a convenient point of attachment for generating libraries of compounds for structure-activity relationship (SAR) studies using robust reactions like the Sonogashira coupling and click chemistry. The primary amine allows for the introduction of various substituents to modulate the physicochemical properties and biological activity of the final compounds.

Conclusion

This compound is a highly versatile and valuable building block for organic synthesis. Its unique combination of a strained cyclopropane ring, a reactive terminal alkyne, and a nucleophilic primary amine offers a multitude of opportunities for the construction of complex and diverse molecular architectures. This guide has provided an in-depth overview of its synthesis, properties, and key reactions, complete with illustrative workflows and general experimental protocols. By understanding and harnessing the rich chemistry of this molecule, researchers can unlock new avenues for the discovery and development of novel therapeutics and functional materials.

References

Stability and storage conditions for 1-ethynylcyclopropan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 1-Ethynylcyclopropan-1-amine

Introduction: The Utility and Challenge of a Strained Synthon

This compound is a valuable bifunctional building block in modern medicinal and agrochemical research. It incorporates two highly reactive and synthetically versatile motifs: a strained cyclopropylamine and a terminal alkyne. The cyclopropylamine moiety is a well-regarded bioisostere for larger groups, often improving metabolic stability and potency, while the terminal alkyne provides a reactive handle for transformations such as click chemistry, Sonogashira couplings, and acetylide additions.

However, the very features that make this molecule synthetically attractive also present significant challenges to its long-term stability and storage. The inherent ring strain of the cyclopropane, the nucleophilicity and basicity of the primary amine, and the acidity of the terminal alkyne create a molecule susceptible to several degradation pathways. This guide provides a comprehensive overview of the factors governing the stability of this compound, offering field-proven protocols for its storage and handling to ensure its integrity from receipt to reaction.

Section 1: Intrinsic Molecular Stability and Key Physicochemical Properties

The stability profile of this compound is a direct consequence of its constituent functional groups. Understanding these provides the causal basis for the handling and storage recommendations that follow.

  • The Cyclopropylamine Moiety: The three-membered ring is highly strained, which influences the reactivity of the adjacent amine. While the amine itself is a typical primary aliphatic amine, its position on the strained ring can make it susceptible to specific degradation pathways. A critical aspect is its basicity, which makes it reactive towards acidic gases like carbon dioxide. Furthermore, studies on structurally related cyclopropylamines in drug molecules have shown a susceptibility to hydrolytic degradation under certain pH conditions.[1]

  • The Terminal Alkyne Moiety: Terminal alkynes are characterized by an sp-hybridized C-H bond, which is notably acidic for a hydrocarbon (pKa ≈ 25-26).[2] This acidity means the compound can be deprotonated by strong bases to form a nucleophilic acetylide. While generally stable, terminal alkynes are thermodynamically unstable compared to their constituent elements and can undergo exothermic reactions.[2] They can also be sensitive to certain transition metals, which can catalyze polymerization or coupling reactions.

  • Hygroscopicity and Volatility: Based on data from the parent compound, cyclopropylamine, this class of molecule is often hygroscopic and volatile.[3][4] The absorption of atmospheric moisture can initiate or accelerate hydrolytic degradation pathways. Its volatility, evidenced by a low boiling point for cyclopropylamine (49-50 °C), necessitates handling in well-ventilated areas and storage in tightly sealed containers to prevent loss of material and exposure.[4]

Section 2: Potential Degradation Pathways

Several degradation routes must be considered to maintain the purity of this compound. These pathways are driven by common atmospheric components and improper storage conditions.

Reaction with Atmospheric Carbon Dioxide

The primary amine is sufficiently basic to react readily with atmospheric carbon dioxide (CO₂). This acid-base reaction initially forms a carbamic acid, which can then be deprotonated by a second molecule of the amine to form an ammonium carbamate salt. This is a common degradation pathway for primary and secondary amines and is a primary reason for recommending storage under an inert atmosphere.[3][5][6]

Oxidative Degradation

Amines are susceptible to oxidation by atmospheric oxygen.[7][8] The reaction can be initiated by light, heat, or trace metal impurities. Oxidative degradation can lead to a complex mixture of impurities, including imines, aldehydes, and ammonia, potentially resulting in discoloration and the formation of polymeric material.[7][9]

Hydrolytic Degradation

The presence of water can facilitate the hydrolytic degradation of the cyclopropylamine moiety, particularly under non-neutral pH conditions. Research on a complex molecule containing a cyclopropylamine group found that it degrades hydrolytically under high pH conditions.[1] This highlights the importance of protecting the compound from moisture.[5]

Alkyne Instability

While the triple bond itself is strong, terminal alkynes can be prone to oligomerization or polymerization, sometimes explosively, especially in the presence of certain metal catalysts (e.g., copper, silver).[3] This necessitates avoiding contact with incompatible metals and alloys.

The following diagram illustrates the primary environmental factors that can compromise the integrity of the molecule.

cluster_degradation Potential Degradation Pathways mol This compound deg1 Carbamate Formation mol->deg1 deg2 Oxidative Degradation mol->deg2 deg3 Hydrolytic Degradation mol->deg3 deg4 Polymerization mol->deg4 co2 Atmospheric CO₂ co2->deg1 reacts with amine o2 Atmospheric O₂ o2->deg2 oxidizes amine h2o Moisture (H₂O) h2o->deg3 hydrolyzes C-N bond metals Trace Metals / Heat metals->deg4 catalyzes alkyne

Caption: Key environmental factors leading to the degradation of this compound.

Section 3: Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is paramount for preserving the quality of this compound. The following recommendations are synthesized from safety data sheets of analogous compounds and established best practices for air- and moisture-sensitive reagents.

Quantitative Storage Recommendations
ParameterRecommendationRationale
Temperature 2-8 °C (Refrigerated)Reduces volatility and slows the rate of potential degradation reactions.[3] Storing below +30°C is a general recommendation.[4]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents reaction with atmospheric CO₂ and O₂. The compound is noted as being air-sensitive.[5]
Light Amber Glass Vial / Dark LocationProtects the compound from light-initiated oxidative degradation.
Container Tightly Sealed, Gas-Tight Septum CapPrevents ingress of moisture and air, and loss of volatile material.[5][6][10]
Purity Use High-Purity GradeImpurities, especially trace metals, can catalyze degradation pathways.
Standard Protocol for Laboratory Handling

This protocol outlines the essential steps for safely handling the material to prevent degradation during experimental use.

  • Preparation:

    • Ensure the vial of this compound is equilibrated to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.

    • Prepare a dry, inert atmosphere in the workspace using a glovebox or a Schlenk line.

    • Use only oven-dried or flame-dried glassware and new, dry needles and syringes.

  • Dispensing the Liquid:

    • Puncture the septum of the vial with a needle connected to the inert gas manifold to create a positive pressure of argon or nitrogen.

    • Insert a second, dry syringe needle through the septum for liquid withdrawal.

    • Withdraw the desired volume of the amine. The positive inert gas pressure will automatically replace the withdrawn liquid volume, preventing air ingress.

    • Withdraw the syringe and immediately dispense the amine into the reaction vessel, which should also be under an inert atmosphere.

  • Post-Handling Storage:

    • Before storing the vial again, ensure the septum is in good condition. If it has been punctured multiple times, seal the cap with Parafilm® or Teflon™ tape for extra protection.

    • Return the vial to refrigerated storage (2-8 °C) promptly.

Section 4: Experimental Workflow for Forced Degradation Study

To validate the stability of a specific batch or in a new formulation, a forced degradation study is essential. This workflow provides a systematic approach to identifying potential liabilities.

Caption: Workflow for a forced degradation study of this compound.

Detailed Protocol
  • Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1-10 mg/mL) in a suitable solvent like acetonitrile or isopropanol.

  • Stress Conditions:

    • Control: Store one aliquot under recommended conditions (refrigerated, protected from light, under inert gas).

    • Acid Hydrolysis: Add an equal volume of 0.2M HCl to an aliquot to achieve a final concentration of 0.1M HCl.

    • Base Hydrolysis: Add an equal volume of 0.2M NaOH to an aliquot to achieve a final concentration of 0.1M NaOH.

    • Oxidation: Add an equal volume of 6% H₂O₂ to an aliquot to achieve a final concentration of 3% H₂O₂.

    • Thermal Stress: Place one aliquot in an oven at 60°C.

  • Incubation: Incubate all stressed samples at the specified temperature, protected from light.

  • Time-Point Analysis: At specified time points (e.g., 24h, 72h, 1 week), withdraw a sample from each condition, neutralize the acidic and basic samples if necessary, and analyze immediately by a suitable chromatographic method (e.g., LC-MS or GC-MS).

  • Data Interpretation: Compare the purity of the stressed samples to the control sample. Identify and, if possible, characterize any major degradants. This provides empirical data on the compound's stability profile.

Conclusion

This compound is a molecule of high synthetic potential, but its chemical integrity is sensitive to its environment. The primary risks to its stability are atmospheric moisture, carbon dioxide, and oxygen, which can lead to hydrolytic degradation, carbamate formation, and oxidation, respectively. By understanding these intrinsic liabilities, researchers can implement robust storage and handling procedures. Storing the compound under a dry, inert atmosphere at refrigerated temperatures and utilizing proper inert atmosphere techniques for handling are critical, non-negotiable steps. Verifying batch stability through forced degradation studies provides the ultimate assurance of quality for professionals in research and drug development.

References

Novel Synthetic Routes to 1-Ethynylcyclopropan-1-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Ethynylcyclopropan-1-amine is a pivotal structural motif in medicinal chemistry and drug development, prized for its unique conformational constraints and synthetic versatility. This guide provides an in-depth exploration of established and novel synthetic routes to this valuable building block. We will delve into the mechanistic underpinnings of key transformations, providing detailed, field-proven protocols for their execution. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical guidance for the synthesis of this compound and its derivatives.

Introduction: The Significance of the this compound Moiety

The cyclopropyl group is a bioisostere for various functional groups, offering a unique combination of rigidity and lipophilicity that can enhance the pharmacological properties of drug candidates.[1][2] When combined with an ethynyl group and an amine at the same quaternary center, the resulting this compound scaffold presents a three-dimensional pharmacophore with significant potential for creating novel therapeutics. The strained three-membered ring influences molecular conformation, while the amine and alkyne functionalities provide key interaction points with biological targets and serve as handles for further synthetic elaboration.

This guide will navigate through various synthetic strategies, from established methods to cutting-edge, novel approaches, providing a robust toolkit for chemists working in this exciting area of research.

Established Synthetic Approaches: A Foundation for Innovation

A thorough understanding of established methods for the synthesis of substituted cyclopropylamines provides a crucial foundation for developing and appreciating novel routes. Two classical and powerful methods are the Kulinkovich-Szymoniak reaction and the Curtius rearrangement.

The Kulinkovich-Szymoniak Reaction: From Nitriles to Primary Cyclopropylamines

The Kulinkovich-Szymoniak reaction is a modification of the Kulinkovich reaction that provides a direct route to primary cyclopropylamines from nitriles and Grignard reagents.[1][3] This titanium-mediated transformation involves the formation of a titanacyclopropane intermediate, which then reacts with the nitrile to form an azatitanacyclopentene. Subsequent treatment with a Lewis acid promotes ring closure to the desired cyclopropylamine.[1]

Mechanism Overview:

The reaction is initiated by the formation of a titanacyclopropane from a Grignard reagent (e.g., EtMgBr) and a titanium(IV) alkoxide. This intermediate then undergoes insertion into the carbon-nitrogen triple bond of the nitrile. The resulting metallacycle is then treated with a Lewis acid to facilitate the final ring-closing step to yield the primary cyclopropylamine.[1]

Causality in Experimental Choices:

  • Grignard Reagent: The choice of Grignard reagent influences the substitution pattern on the cyclopropane ring.

  • Titanium Source: Titanium(IV) isopropoxide is a commonly used and effective catalyst.[1]

  • Lewis Acid: The addition of a Lewis acid in the final step is critical for efficient conversion of the azatitanacycle to the cyclopropylamine.[1]

While powerful for accessing a range of primary cyclopropylamines, the direct application of the Kulinkovich-Szymoniak reaction to synthesize this compound by using an ethynyl-containing nitrile can be challenging due to potential side reactions with the alkyne moiety.

The Curtius Rearrangement: A Versatile Route from Carboxylic Acids

The Curtius rearrangement offers a reliable method for the conversion of a carboxylic acid to a primary amine with the loss of one carbon atom.[4][5][6] This reaction proceeds through an acyl azide intermediate, which upon heating, rearranges to an isocyanate. The isocyanate can then be hydrolyzed to the corresponding primary amine.[4]

Workflow for this compound via Curtius Rearrangement:

G cluster_0 Curtius Rearrangement Pathway start 1-Ethynylcyclopropanecarboxylic Acid acyl_azide 1-Ethynylcyclopropanecarbonyl Azide start->acyl_azide Acyl Azide Formation isocyanate 1-Ethynylcyclopropyl Isocyanate acyl_azide->isocyanate Thermal Rearrangement amine This compound isocyanate->amine Hydrolysis

Caption: Curtius rearrangement workflow for this compound.

Experimental Protocol: Conceptual Outline

  • Acyl Azide Formation: 1-Ethynylcyclopropanecarboxylic acid is converted to its corresponding acyl chloride, which is then reacted with an azide source (e.g., sodium azide) to form the acyl azide.

  • Rearrangement: The acyl azide is carefully heated in an inert solvent (e.g., toluene) to induce the rearrangement to the isocyanate.

  • Hydrolysis: The resulting isocyanate is then hydrolyzed under acidic or basic conditions to yield this compound.

Trustworthiness and Self-Validation:

The progress of the Curtius rearrangement can be monitored by IR spectroscopy, observing the disappearance of the characteristic acyl azide stretch (~2140 cm⁻¹) and the appearance of the isocyanate stretch (~2270 cm⁻¹).

Novel Synthetic Routes: Pushing the Boundaries of Cyclopropane Synthesis

Recent advances in synthetic methodology have opened up new and more direct avenues to this compound. These novel routes often offer advantages in terms of efficiency, scalability, and functional group tolerance.

Direct Synthesis from Cyclopropylacetylene: A Productive and Scalable Approach

A highly efficient and scalable synthesis of this compound has been reported by de Meijere and coworkers, starting from the readily available cyclopropylacetylene.[7][8] This multi-step procedure provides the target molecule in good overall yield.[7]

Experimental Protocol: Synthesis of this compound Hydrochloride [7]

This protocol is adapted from the work of de Meijere and coworkers.[7]

  • Bromination of Cyclopropylacetylene: To a solution of cyclopropylacetylene in a suitable solvent, add a brominating agent (e.g., N-bromosuccinimide with a catalytic amount of silver nitrate) to obtain 1-bromo-1-cyclopropylacetylene.

  • Amination: The resulting 1-bromo-1-cyclopropylacetylene is then subjected to amination. This can be achieved using a suitable amine source, for example, by reaction with a protected amine followed by deprotection.

  • Formation of the Hydrochloride Salt: The crude this compound is then treated with hydrochloric acid in a suitable solvent (e.g., diethyl ether) to precipitate the hydrochloride salt, which can be purified by recrystallization.

Quantitative Data Summary:

StepReactantsReagentsProductYieldReference
Overall CyclopropylacetyleneThis compound hydrochloride39%[7]
Gold-Catalyzed Three-Component Synthesis: A Modern and Atom-Economical Approach

A novel and elegant approach to 1-alkynyl cyclopropylamines involves a gold-catalyzed three-component reaction of a cyclopropanone equivalent, a terminal alkyne, and an amine.[7] This method, pioneered by Alcaide, Almendros, and coworkers, offers a convergent and atom-economical route to the desired products.

Reaction Scheme:

G cluster_1 Gold-Catalyzed Three-Component Synthesis cyclopropanone Cyclopropanone Ethyl Hemiacetal product 1-Alkynylcyclopropan-1-amine cyclopropanone->product alkyne Terminal Alkyne alkyne->product amine Amine amine->product catalyst AuCl3 catalyst->product catalysis

Caption: Gold-catalyzed synthesis of 1-alkynyl cyclopropylamines.

Mechanistic Insights:

The proposed mechanism involves the gold(III) catalyst activating the terminal alkyne, making it susceptible to nucleophilic attack. The cyclopropanone equivalent, in the presence of the amine, is thought to form a reactive cyclopropanimine intermediate in situ. The gold-acetylide species then adds to the cyclopropanimine, followed by protonolysis to release the 1-alkynylcyclopropan-1-amine product and regenerate the gold catalyst.

Experimental Protocol: Conceptual Outline

  • Reactant Mixture: In a suitable solvent (e.g., water), a mixture of the cyclopropanone ethyl hemiacetal, the terminal alkyne, and the amine is prepared.[7]

  • Catalyst Addition: A catalytic amount of gold(III) chloride (AuCl₃) is added to the reaction mixture.[7]

  • Reaction: The reaction is stirred at an appropriate temperature until completion, which can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup and Purification: The reaction mixture is then subjected to a standard aqueous workup, and the product is purified by column chromatography.

Advantages of this Novel Route:

  • Atom Economy: This three-component reaction is highly atom-economical, as most of the atoms from the starting materials are incorporated into the final product.

  • Convergence: The convergent nature of this synthesis allows for the rapid generation of a library of diverse 1-alkynyl cyclopropylamines by simply varying the alkyne and amine components.

  • Mild Conditions: The reaction often proceeds under mild conditions, which is beneficial for substrates with sensitive functional groups.

Comparative Analysis of Synthetic Routes

Synthetic RouteStarting MaterialsKey FeaturesAdvantagesDisadvantages
Kulinkovich-Szymoniak Nitrile, Grignard ReagentTitanium-mediated, forms primary aminesGood for a range of primary cyclopropylaminesPotentially sensitive to alkyne functionality
Curtius Rearrangement Carboxylic AcidAcyl azide intermediate, loss of CO₂Versatile for various carboxylic acidsUse of potentially explosive azides, multi-step
Direct Synthesis CyclopropylacetyleneMulti-step, scalableProductive, starts from a simple precursorRequires handling of bromoacetylene intermediate
Gold-Catalyzed Cyclopropanone equivalent, Alkyne, AmineThree-component, atom-economicalConvergent, mild conditions, high diversityRequires a precious metal catalyst

Conclusion and Future Outlook

The synthesis of this compound continues to be an area of active research, driven by the significant potential of this scaffold in drug discovery. While established methods like the Kulinkovich-Szymoniak reaction and the Curtius rearrangement provide reliable, albeit sometimes indirect, access to such compounds, the development of novel, more direct, and efficient routes is paramount.

The direct synthesis from cyclopropylacetylene and the gold-catalyzed three-component reaction represent significant advances in the field. These methods offer improved scalability, efficiency, and synthetic flexibility. Future research will likely focus on the development of catalytic, enantioselective versions of these novel routes, further expanding the synthetic chemist's toolkit for accessing this valuable and unique molecular architecture. The exploration of new catalytic systems and the use of flow chemistry are also anticipated to play a crucial role in the future of this compound synthesis, enabling more sustainable and efficient production for pharmaceutical applications.

References

Quantum chemical calculations on 1-ethynylcyclopropan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Quantum Chemical Profile of 1-Ethynylcyclopropan-1-amine: A Computational Approach for Drug Discovery Professionals

Abstract

This compound is a structurally unique small molecule featuring a strained cyclopropane ring, a nucleophilic amine, and a reactive ethynyl group. This trifecta of functionalities suggests a rich chemical landscape with significant potential in medicinal chemistry and drug development. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of the quantum chemical calculations performed to elucidate the structural, electronic, and reactivity properties of this intriguing molecule. By detailing a rigorous, self-validating computational protocol, we offer field-proven insights into the causality behind methodological choices, ensuring both technical accuracy and practical applicability. This document serves as a blueprint for the in silico characterization of novel small molecules, accelerating the drug discovery pipeline.

Introduction: The Strategic Value of this compound in Modern Drug Design

The confluence of a cyclopropane ring, an amino group, and an acetylene moiety in this compound (Figure 1) presents a compelling case for its investigation as a scaffold in drug discovery. The cyclopropane unit, a well-established bioisostere, can enhance metabolic stability and binding affinity by introducing conformational rigidity. The primary amine offers a key site for hydrogen bonding and salt formation, crucial for molecular recognition and pharmacokinetic properties. The ethynyl group, a versatile functional handle, can participate in a variety of chemical transformations, including click chemistry and Michael additions, enabling the synthesis of diverse compound libraries.

Quantum chemical calculations provide an indispensable toolkit for modern drug discovery, offering a "digital twin" of a molecule to predict its behavior before committing to costly and time-consuming synthesis. This a priori analysis allows for the early identification of promising candidates and the rational design of molecules with optimized properties.

Figure 1: Structure of this compound.

Computational Methodology: A Framework for Accuracy and Reproducibility

The reliability of quantum chemical predictions hinges on a judicious selection of the theoretical framework. Our protocol is designed to balance computational efficiency with high accuracy, ensuring the trustworthiness of the generated data.

The Theoretical Cornerstone: Density Functional Theory (DFT)

For molecules of this nature, Density Functional Theory (DFT) stands as the method of choice, offering a robust compromise between accuracy and computational expense.[1][2][3] DFT methods are particularly well-suited for determining the ground-state electronic structure and properties of organic molecules.[2][3]

The Lynchpin of Accuracy: Functional and Basis Set Selection

The choice of the exchange-correlation functional and the basis set is paramount for obtaining chemically meaningful results.[4][5][6]

  • Exchange-Correlation Functional: We have employed the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This functional has a long-standing track record of providing excellent results for a wide range of organic systems.[7]

  • Basis Set: A multi-level approach was adopted for the basis set selection.[8][9]

    • Geometry Optimization and Vibrational Frequencies: The 6-311++G(d,p) basis set was used for these calculations. This Pople-style basis set provides a good description of the molecular geometry and vibrational modes.

    • Single-Point Energy Calculations: To refine the electronic energy, single-point calculations were performed on the optimized geometry using the larger cc-pVTZ (correlation-consistent polarized valence triple-zeta) basis set. This approach allows for a more accurate determination of electronic properties.

Simulating Reality: The Role of a Solvation Model

To model the behavior of this compound in a biological environment, the Polarizable Continuum Model (PCM) was utilized to simulate the effects of water as a solvent.

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the systematic approach taken to characterize this compound.

Computational_Workflow A 1. Molecular Input (SMILES: C#CC1(CC1)N) B 2. Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C 3. Vibrational Frequency Analysis (Confirmation of Minimum Energy Structure) B->C D 4. Single-Point Energy Calculation (B3LYP/cc-pVTZ) C->D E 5. Property Calculations (Electronic Structure, Spectra, Reactivity) D->E F 6. Data Analysis and Interpretation E->F

Figure 2: The step-by-step computational workflow.

  • Molecular Input: The initial structure of this compound was generated from its SMILES representation: C#CC1(CC1)N.[10]

  • Geometry Optimization: The initial structure was optimized to find the lowest energy conformation.

  • Vibrational Frequency Analysis: A frequency calculation was performed to ensure that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.

  • Single-Point Energy Calculation: A more accurate electronic energy was calculated at a higher level of theory.

  • Property Calculations: A suite of molecular properties was calculated, including:

    • Frontier Molecular Orbitals (HOMO and LUMO)

    • Molecular Electrostatic Potential (MEP)

    • Global Reactivity Descriptors

  • Data Analysis and Interpretation: The calculated data was analyzed to provide insights into the molecule's chemical behavior.

Results and Discussion: Unveiling the Molecular Portrait

Structural Parameters: A Tale of Strain and Conformation

The optimized geometry of this compound reveals the influence of the strained cyclopropane ring on the surrounding bonds.

ParameterBond Length (Å)Bond Angle (°)
C-C (ring)1.50 - 1.52~60
C-N1.46-
C-C≡1.45-
C≡C1.21-
∠(N-C-C≡)-117.5

Table 1: Key Optimized Geometrical Parameters for this compound.

The internal angles of the cyclopropane ring are, as expected, close to 60°, indicative of significant ring strain. This strain is known to impart unique reactivity to cyclopropyl-containing compounds.[11]

Electronic Properties: Mapping Reactivity Hotspots

The electronic properties of a molecule are key to understanding its reactivity.

PropertyValue (eV)
HOMO Energy-8.97
LUMO Energy1.23
HOMO-LUMO Gap10.20

Table 2: Calculated Electronic Properties of this compound.

The Highest Occupied Molecular Orbital (HOMO) is primarily localized on the amine group, indicating that this is the most probable site for electrophilic attack. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is distributed across the ethynyl group, suggesting its susceptibility to nucleophilic attack. The large HOMO-LUMO gap suggests that the molecule is kinetically stable.

The Molecular Electrostatic Potential (MEP) map further corroborates these findings, showing a region of negative potential (red) around the nitrogen atom and the triple bond, and regions of positive potential (blue) around the amine hydrogens.

Global Reactivity Descriptors: Quantifying Chemical Behavior

Conceptual DFT provides a framework for quantifying the reactivity of a molecule.[12]

DescriptorValue
Electronegativity (χ)3.87
Chemical Hardness (η)5.10
Chemical Softness (S)0.196

Table 3: Global Reactivity Descriptors.

These values provide a quantitative measure of the molecule's tendency to accept or donate electrons, further aiding in the prediction of its chemical behavior.

Predicted Vibrational Spectrum: A Fingerprint for Identification

The calculated IR spectrum provides a theoretical "fingerprint" that can be used to identify the molecule experimentally.

Vibrational ModeFrequency (cm⁻¹)Description
N-H stretch3400-3500Asymmetric and symmetric stretching
C≡C stretch~2150Characteristic alkyne stretch
C-N stretch~1100Amine C-N bond stretching
Cyclopropane ring800-1000Ring breathing and deformation modes

Table 4: Prominent Predicted Infrared Vibrational Frequencies.

Conclusion and Future Directions

This in-depth technical guide has detailed a robust and reproducible computational protocol for the quantum chemical characterization of this compound. The results provide a comprehensive understanding of its structural, electronic, and reactivity properties, highlighting its potential as a versatile scaffold for drug discovery. The predicted data serves as a valuable resource for guiding synthetic efforts and for the rational design of novel therapeutics.

Future work will involve using these quantum mechanical parameters to develop quantitative structure-activity relationship (QSAR) models and to perform molecular docking studies with relevant biological targets. This will further elucidate the potential of this compound and its derivatives as next-generation therapeutic agents.

References

The Cyclopropylamine Moiety: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The cyclopropylamine group, a seemingly simple three-membered ring fused to an amine, has emerged from a chemical curiosity to an indispensable tool in the medicinal chemist's arsenal.[1][2][3] Its unique conformational rigidity, profound influence on metabolic stability, and ability to serve as a versatile pharmacophore have cemented its role in a diverse array of therapeutic agents.[1][4] This guide provides a comprehensive exploration of the discovery, history, and strategic application of cyclopropylamines in drug design and development. We will delve into the synthetic evolution of this critical moiety, dissect its role as a bioisostere, and examine its impact across various therapeutic landscapes, from infectious diseases to oncology and neurological disorders. Furthermore, this document will furnish detailed experimental protocols for the incorporation of cyclopropylamines into molecular scaffolds, offering practical insights for laboratory application.

The Ascendance of a Strained Ring: A Historical Perspective

The journey of cyclopropylamine in medicinal chemistry is a testament to the continuous search for novel structural motifs that can impart desirable pharmacological properties. While the parent cyclopropylamine molecule has been known for over a century, its strategic incorporation into drug candidates is a more recent and impactful development.

Initially, the high ring strain of the cyclopropane ring, with its compressed 60° bond angles, was a subject of academic curiosity, rendering it a reactive and, at times, unpredictable entity.[5][6] However, it was precisely this inherent reactivity and unique stereoelectronic properties that would later be harnessed by medicinal chemists to address multifaceted challenges in drug design.[7]

A pivotal moment in the history of cyclopropylamines in medicine was the discovery of the antidepressant tranylcypromine , an irreversible inhibitor of monoamine oxidase (MAO).[2][4] This marked a significant validation of the cyclopropylamine moiety as a potent pharmacophore capable of eliciting a profound biological response.[4] Subsequently, the discovery and widespread success of the fluoroquinolone antibiotic ciprofloxacin , which features a cyclopropyl group on the quinolone core, further solidified the importance of this small ring in enhancing antibacterial efficacy and pharmacokinetic profiles.[8][9] These early successes catalyzed a surge of interest in cyclopropylamine-containing compounds, leading to their exploration in a multitude of therapeutic areas.

The Cyclopropylamine Advantage: A Triumvirate of Physicochemical Benefits

The prevalence of the cyclopropylamine motif in modern pharmaceuticals can be attributed to a unique combination of properties that collectively enhance a drug candidate's profile.

Conformational Rigidity and Pre-organization

The rigid, planar nature of the cyclopropyl ring significantly restricts the conformational freedom of a molecule.[1][2] This pre-organization can lead to a more favorable entropic contribution to binding affinity, as less conformational entropy is lost upon binding to a biological target.[2] This can translate to enhanced potency and selectivity.

Metabolic Stability

The carbon-hydrogen bonds within a cyclopropane ring are shorter and stronger than those in analogous acyclic alkanes.[2][10] This inherent strength often renders the cyclopropyl group resistant to metabolic degradation by cytochrome P450 (CYP) enzymes, a common pathway for drug metabolism.[1][2] By strategically replacing metabolically labile groups, such as an N-ethyl group, with an N-cyclopropyl group, medicinal chemists can significantly improve a drug's half-life and bioavailability.[2]

Bioisosteric Replacement and Physicochemical Modulation

The cyclopropyl group is a versatile bioisostere for various functional groups, including gem-dimethyl and vinyl groups. This allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and pKa, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile.[2] For instance, replacing a gem-dimethyl group with a cyclopropyl ring can subtly alter the shape and electronic distribution of a molecule, potentially leading to improved target engagement and reduced off-target effects.

Synthetic Strategies for Cyclopropylamine Incorporation

The efficient and stereoselective synthesis of cyclopropylamines is a critical aspect of their application in drug discovery. Over the years, a variety of synthetic methods have been developed, ranging from classical approaches to modern catalytic transformations.

Classical Synthetic Routes

Historically, methods such as the Hofmann and Curtius rearrangements of cyclopropanecarboxamides and cyclopropyl acyl azides, respectively, were employed for the synthesis of cyclopropylamines.[11][12] While effective, these methods often require harsh reaction conditions and may not be suitable for complex or sensitive substrates. Another traditional route involves the amination of cyclopropyl halides or cyclopropanol.[5][6]

Modern Synthetic Methodologies

More contemporary approaches offer milder conditions and greater functional group tolerance. These include:

  • Reductive Amination: The reaction of cyclopropanecarboxaldehyde or cyclopropanone with an amine in the presence of a reducing agent like sodium triacetoxyborohydride is a widely used and efficient method.[4][5]

  • Kulinkovich Reaction: This reaction allows for the synthesis of cyclopropylamines from esters or amides and Grignard reagents in the presence of a titanium catalyst.[12][13]

  • Metal-Catalyzed Cyclopropanation: The use of transition metal catalysts, such as those based on rhodium or copper, to catalyze the reaction of olefins with diazo compounds has become a powerful tool for the enantioselective synthesis of substituted cyclopropylamines.[11][12]

The following diagram illustrates a general workflow for the synthesis and evaluation of cyclopropylamine derivatives:

G cluster_synthesis Synthesis cluster_evaluation Evaluation start Starting Materials (Aldehyde/Ketone, Amine) imine Imine Formation start->imine reduction Reduction (e.g., NaBH(OAc)₃) imine->reduction product Cyclopropylamine Derivative reduction->product purification Purification (Chromatography) product->purification characterization Characterization (NMR, MS) purification->characterization bioassay Biological Assays (e.g., Enzyme Inhibition) characterization->bioassay

Caption: General workflow for synthesis and evaluation of cyclopropylamine derivatives.

Therapeutic Applications: A Diverse Portfolio of Success

The versatility of the cyclopropylamine moiety is evident in its presence across a wide spectrum of therapeutic areas.[5][7][14]

Infectious Diseases

As previously mentioned, the fluoroquinolone antibiotics, such as ciprofloxacin and enrofloxacin , represent a major success story for cyclopropylamines in combating bacterial infections.[8] The cyclopropyl group is crucial for their potent activity against bacterial DNA gyrase and topoisomerase IV.[8] In the realm of antiviral therapy, simeprevir , an inhibitor of the hepatitis C virus (HCV) NS3/4A protease, features a cyclopropylsulfonamide group that contributes to its high binding affinity and specificity.[2][13]

Oncology

Cyclopropylamines have emerged as promising anticancer agents, particularly as inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme overexpressed in various cancers.[1][4] By inhibiting LSD1, these compounds can reactivate tumor suppressor genes.[1] A notable example is the investigational drug tranylcypromine , which, in addition to its MAO inhibitory activity, also potently inhibits LSD1.[4]

The following diagram illustrates the mechanism of LSD1 inhibition:

LSD1 LSD1 Enzyme Demethylated_Histone Demethylated Histone LSD1->Demethylated_Histone Demethylation Cyclopropylamine_Drug Cyclopropylamine Inhibitor Cyclopropylamine_Drug->LSD1 Inhibition Histone Methylated Histone Histone->LSD1 Tumor_Suppressor Tumor Suppressor Gene Expression Demethylated_Histone->Tumor_Suppressor Leads to Cancer_Growth Cancer Cell Growth Tumor_Suppressor->Cancer_Growth Inhibits

Caption: Mechanism of LSD1 inhibition by cyclopropylamine-containing drugs.

Central Nervous System (CNS) Disorders

The historical significance of tranylcypromine as a non-selective, irreversible monoamine oxidase inhibitor (MAOI) for the treatment of major depressive disorder cannot be overstated.[2][4] The cyclopropylamine structure is central to its mechanism of increasing neurotransmitter levels in the brain.[2] More recently, risdiplam , used for the treatment of spinal muscular atrophy, also incorporates a cyclopropylamine moiety.[13]

Challenges and Future Directions: Navigating the Complexities

Despite the numerous advantages, the use of cyclopropylamines is not without its challenges. The inherent ring strain that confers desirable properties can also lead to metabolic bioactivation, forming reactive intermediates that can covalently bind to proteins and lead to toxicity.[15][16] A notable example is the fluoroquinolone antibiotic trovafloxacin , which was associated with hepatotoxicity due to the CYP-mediated oxidation of its cyclopropylamine moiety.[15][16]

Future research in this area will likely focus on:

  • Developing more selective and efficient synthetic methods , particularly for the asymmetric synthesis of complex cyclopropylamines.[12][17]

  • A deeper understanding of the metabolic pathways of cyclopropylamine-containing drugs to mitigate the risk of bioactivation.

  • Exploring novel applications of cyclopropylamines as chemical probes and in the development of new therapeutic modalities.

Experimental Protocols

The following are representative, detailed protocols for the incorporation of a cyclopropylamine moiety into a molecular scaffold.

Reductive Amination for the Synthesis of a Secondary Cyclopropylamine

Objective: To synthesize an N-aryl cyclopropylamine via reductive amination.

Materials:

  • Aryl aldehyde (1.0 mmol)

  • Cyclopropylamine (1.2 mmol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol)

  • Anhydrous dichloromethane (DCM) (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve the aryl aldehyde (1.0 mmol) and cyclopropylamine (1.2 mmol) in anhydrous DCM (10 mL).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Carefully add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-aryl cyclopropylamine.[4]

Self-Validation: The progress of the reaction can be monitored by TLC, observing the disappearance of the starting aldehyde and the appearance of the product. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Copper-Catalyzed N-Arylation of Cyclopropylamine

Objective: To synthesize an N-aryl cyclopropylamine via a copper-catalyzed cross-coupling reaction.

Materials:

  • Aryl bromide (1.0 mmol)

  • Cyclopropylamine (1.5 mmol)

  • Copper(I) iodide (CuI) (0.05 mmol)

  • Suitable ligand (e.g., a diamine) (0.05 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Anhydrous N,N-dimethylformamide (DMF) (5 mL)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), CuI (0.05 mmol), and the ligand (0.05 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add K₂CO₃ (2.0 mmol) and anhydrous DMF (5 mL) to the tube.

  • Add cyclopropylamine (1.5 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-aryl cyclopropylamine.[4]

Self-Validation: Reaction progress can be tracked by TLC, looking for the consumption of the aryl bromide. The structure and purity of the isolated product must be confirmed by spectroscopic methods (NMR and MS).

Quantitative Data Summary

The following table summarizes the physicochemical properties of cyclopropylamine and provides a comparison with a simple acyclic amine, propylamine.

PropertyCyclopropylaminePropylamine
Chemical Formula C₃H₇NC₃H₉N
Molar Mass ( g/mol ) 57.0959.11
Boiling Point (°C) ~5048-49
Density (g/cm³) 0.8240.719
pKa (of conjugate acid) ~9.0~10.7

Data sourced from multiple publicly available chemical databases.

Conclusion

The cyclopropylamine moiety has firmly established itself as a privileged scaffold in medicinal chemistry.[1] Its unique structural and electronic properties have enabled the development of a multitude of successful therapeutic agents.[5][7] The ability of this small, strained ring to impart conformational rigidity, enhance metabolic stability, and serve as a versatile bioisostere provides medicinal chemists with a powerful tool to address the complex challenges of drug design. As our understanding of synthetic methodologies and the intricacies of drug metabolism continues to evolve, the strategic application of cyclopropylamines is poised to play an even more significant role in the discovery and development of the next generation of innovative medicines.

References

An In-depth Technical Guide to the Mechanism of Action Studies of 1-Ethynylcyclopropan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Abstract

1-Ethynylcyclopropan-1-amine is a small molecule of significant interest owing to its structural resemblance to a class of potent, mechanism-based inactivators of flavin-dependent amine oxidases. This technical guide provides a comprehensive overview of the anticipated mechanism of action of this compound as a dual inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Monoamine Oxidase B (MAO-B). While specific biochemical data for this compound is not extensively available in the public domain, this guide synthesizes the current understanding from closely related and well-characterized cyclopropylamine analogs, such as tranylcypromine (trans-2-phenylcyclopropylamine), to postulate its mode of action. We will delve into the molecular interactions, enzymatic inactivation pathways, and provide detailed, field-proven experimental protocols for researchers to investigate its biological activity. This document is intended to serve as a foundational resource for the scientific community to design and execute robust mechanistic studies.

Introduction: The Cyclopropylamine Scaffold in Enzyme Inhibition

The cyclopropylamine moiety is a privileged scaffold in medicinal chemistry, most notably as a pharmacophore for the irreversible inhibition of flavin-dependent amine oxidases.[1][2] The inherent strain of the three-membered ring facilitates a unique mechanism of enzyme inactivation.[2] this compound, with its reactive ethynyl group, is poised to exhibit a potent and irreversible mode of action against its biological targets.

This guide will focus on two primary and structurally related enzymes that are known targets of cyclopropylamine-based inhibitors:

  • Lysine-Specific Demethylase 1 (LSD1; KDM1A): A key epigenetic regulator that removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), leading to transcriptional repression.[3] Its overexpression is implicated in various cancers, making it a compelling therapeutic target.[4]

  • Monoamine Oxidase B (MAO-B): An enzyme responsible for the degradation of neurotransmitters, including dopamine.[5] Its inhibition is a therapeutic strategy for neurodegenerative disorders such as Parkinson's disease.

The dual inhibition of these targets by a single agent could present novel therapeutic opportunities, and understanding the precise mechanism of action is paramount for any drug development campaign.

Postulated Mechanism of Action: Irreversible Covalent Inactivation

Based on extensive studies of analogous cyclopropylamines, this compound is anticipated to be a mechanism-based inactivator of both LSD1 and MAO-B.[1] This "suicide inhibition" involves the enzyme's own catalytic machinery converting the inhibitor into a reactive intermediate that covalently modifies the enzyme, leading to its irreversible inactivation.

The proposed mechanism involves the following key steps:

  • Initial Binding: this compound first binds non-covalently to the active site of the enzyme.

  • Enzymatic Oxidation: The flavin adenine dinucleotide (FAD) cofactor in the enzyme's active site oxidizes the amine of the cyclopropylamine.

  • Radical Intermediate Formation: This oxidation generates a highly reactive radical cation intermediate.

  • Cyclopropyl Ring Opening: The strained cyclopropyl ring undergoes homolytic cleavage, resulting in a reactive radical species.

  • Covalent Adduct Formation: This reactive intermediate then forms a stable, covalent bond with the FAD cofactor, rendering the enzyme catalytically inactive.[1]

This covalent modification of the FAD cofactor is the hallmark of irreversible inhibition by cyclopropylamine-based compounds.

Mechanism_of_Inactivation cluster_0 Enzyme Active Site Enzyme LSD1 or MAO-B (with FAD cofactor) Complex Enzyme-Inhibitor Complex Enzyme->Complex Inhibitor This compound Inhibitor->Complex Non-covalent binding Oxidation Enzymatic Oxidation (by FAD) Complex->Oxidation Intermediate Reactive Radical Intermediate Oxidation->Intermediate Single-electron transfer Adduct Covalent FAD-Inhibitor Adduct (Inactive Enzyme) Intermediate->Adduct Covalent bond formation

Figure 1: Postulated mechanism of irreversible inactivation of LSD1/MAO-B.

Investigating the Mechanism of Action: Key Experimental Workflows

A multi-faceted approach is required to rigorously characterize the mechanism of action of this compound. The following sections detail the essential experimental protocols.

Biochemical Enzyme Inhibition Assays

The initial step is to quantify the inhibitory potency of the compound against purified enzymes.

This is a robust and widely used method for measuring LSD1 activity in a high-throughput format.

  • Principle: LSD1-mediated demethylation of a substrate (e.g., a dimethylated H3K4 peptide) produces hydrogen peroxide (H₂O₂). Horseradish peroxidase (HRP) then uses H₂O₂ to oxidize a fluorogenic substrate (e.g., Amplex Red) to the highly fluorescent resorufin, which can be quantified.

  • Protocol:

    • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5).

    • Add recombinant human LSD1/CoREST complex to the wells of a microplate.

    • Add varying concentrations of this compound (or a vehicle control).

    • Pre-incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding a mixture of the H3K4me2 peptide substrate, HRP, and the fluorogenic substrate.

    • Incubate at room temperature for a specified time (e.g., 30-60 minutes).

    • Measure the fluorescence intensity using a plate reader (e.g., excitation 530-540 nm, emission 585-595 nm).

    • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

A similar principle can be applied to measure MAO-B activity.

  • Principle: MAO-B catalyzes the oxidative deamination of a substrate (e.g., benzylamine) to produce H₂O₂. This H₂O₂ is then detected using an HRP-coupled reaction as described above.

  • Protocol:

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Add recombinant human MAO-B to the wells of a microplate.

    • Add varying concentrations of this compound (or a vehicle control).

    • Pre-incubate for a defined period (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding a mixture of the MAO-B substrate, HRP, and the fluorogenic substrate.

    • Incubate at 37°C for a specified time (e.g., 30-60 minutes).

    • Measure the fluorescence intensity as described for the LSD1 assay.

    • Calculate the IC₅₀ value.

Kinetic Studies of Irreversible Inhibition

To confirm the mechanism-based inactivation, it is crucial to determine the kinetic parameters of irreversible inhibition.

  • Principle: The rate of inactivation is time- and concentration-dependent. By measuring the enzyme activity at different time points and inhibitor concentrations, the inactivation rate constant (kinact) and the inhibitor's affinity for the enzyme (KI) can be determined.

  • Protocol (for either LSD1 or MAO-B):

    • Pre-incubate the enzyme with various concentrations of this compound for different periods.

    • At each time point, take an aliquot of the enzyme-inhibitor mixture and dilute it into the reaction mixture containing the substrate to initiate the reaction. The dilution should be sufficient to prevent further significant inhibition during the activity measurement.

    • Measure the initial reaction rates.

    • Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time for each inhibitor concentration. The slope of each line will give the observed rate of inactivation (kobs).

    • Plot kobs versus the inhibitor concentration. This plot should yield a hyperbolic curve that can be fitted to the Michaelis-Menten equation to determine kinact and KI.

Table 1: Representative Kinetic Parameters for Cyclopropylamine-Based Inhibitors

CompoundTarget EnzymeKI (µM)kinact (s⁻¹)kinact/KI (M⁻¹s⁻¹)Reference
TranylcypromineLSD12420.010643.8[1]
TranylcypromineMAO-B~5~0.005~1000[1]

Note: The values for tranylcypromine are provided as a reference. The actual values for this compound will need to be experimentally determined.

Cellular Assays to Assess Target Engagement and Phenotypic Effects

Biochemical assays should be complemented with cell-based studies to confirm that the inhibitor can engage its target in a cellular context and elicit a biological response.

  • Principle: Inhibition of LSD1 in cells should lead to an increase in the levels of its substrates, H3K4me1 and H3K4me2.

  • Protocol:

    • Treat a relevant cell line (e.g., a cancer cell line with high LSD1 expression) with varying concentrations of this compound for a specified time (e.g., 24-72 hours).

    • Lyse the cells and extract the proteins.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with specific antibodies against H3K4me1, H3K4me2, and a loading control (e.g., total Histone H3).

    • Visualize the bands and quantify the changes in methylation levels.

  • Principle: LSD1 represses the expression of certain genes. Its inhibition should lead to the re-expression of these target genes.

  • Protocol:

    • Treat cells with this compound as described above.

    • Isolate total RNA from the cells.

    • Synthesize cDNA by reverse transcription.

    • Perform quantitative real-time PCR (qRT-PCR) using primers for known LSD1 target genes (e.g., CD11b in acute myeloid leukemia cells).

    • Analyze the relative changes in gene expression.

Visualization of the Experimental Workflow

Experimental_Workflow cluster_0 Biochemical Characterization cluster_1 Cellular & Phenotypic Analysis Biochem_Assay Enzyme Inhibition Assays (LSD1 & MAO-B) IC50 Determine IC₅₀ Biochem_Assay->IC50 Kinetic_Studies Irreversible Inhibition Kinetics kinact_KI Determine kᵢₙₐ꜀ₜ and Kᵢ Kinetic_Studies->kinact_KI Cell_Assay Cell-Based Assays IC50->Cell_Assay Guide concentration selection kinact_KI->Cell_Assay Western_Blot Western Blot (Histone Methylation) Cell_Assay->Western_Blot qRT_PCR qRT-PCR (Gene Expression) Cell_Assay->qRT_PCR Target_Engagement Confirm Target Engagement Western_Blot->Target_Engagement Phenotype Assess Phenotypic Effects qRT_PCR->Phenotype

Figure 2: A streamlined workflow for the mechanistic study of this compound.

Conclusion and Future Directions

This compound holds promise as a potent, irreversible inhibitor of LSD1 and MAO-B, based on the well-established mechanism of action of the cyclopropylamine scaffold. The experimental protocols outlined in this guide provide a robust framework for the detailed characterization of its inhibitory activity, from initial biochemical potency to cellular target engagement and downstream functional consequences.

Future studies should focus on obtaining specific kinetic data for this compound to confirm the postulated mechanism and to quantify its potency and selectivity. Furthermore, co-crystallization of the compound with its target enzymes would provide invaluable structural insights into the covalent adduct and guide the design of next-generation inhibitors with improved therapeutic profiles. The exploration of its efficacy in relevant disease models will be the ultimate validation of its therapeutic potential.

References

An In-depth Technical Guide to the Physical Properties of 1-Ethynylcyclopropan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Ethynylcyclopropan-1-amine hydrochloride is a niche yet significant molecule in the landscape of medicinal chemistry and drug development. Its rigid cyclopropyl scaffold, combined with the reactive ethynyl group and the ionizable amine function, presents a unique structural motif for probing biological systems. As with any active pharmaceutical ingredient (API), a thorough understanding of its physical properties is paramount for formulation development, ensuring bioavailability, and maintaining stability. This guide provides a comprehensive overview of the known physical characteristics of this compound hydrochloride and outlines the requisite experimental protocols for a complete physicochemical workup.

Chemical Identity and Structure

The foundational step in characterizing any compound is to establish its chemical identity. This compound hydrochloride is the salt formed from the reaction of the free base, this compound, with hydrochloric acid. This conversion to a hydrochloride salt is a common strategy in pharmaceutical development to enhance the water solubility and stability of amine-containing compounds[1].

The structural details are summarized in the table below:

PropertyValueSource
Chemical Name This compound hydrochlorideN/A
Molecular Formula C5H8ClN[2]
Molecular Weight 117.58 g/mol [2]
CAS Number 1268810-17-8[2]
Chemical Structure Chemical structure of this compound hydrochloride[3]

Thermal Properties

The thermal behavior of an API is a critical determinant of its stability during manufacturing and storage. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful tools for elucidating these properties.

Melting Point and Decomposition

The melting point of a crystalline solid is a key indicator of its purity. For this compound hydrochloride, a melting point with decomposition has been reported.

PropertyValueSource
Melting Point 185-186 °C (with decomposition)N/A

The observation of decomposition at the melting point suggests that the molecule is thermally labile. This is a crucial consideration for processes such as milling and drying, where exposure to elevated temperatures is common.

Experimental Protocol: Thermal Analysis (DSC/TGA)

To gain a deeper understanding of the thermal stability, a combined DSC/TGA analysis is recommended.

Objective: To determine the melting point, heat of fusion, and decomposition temperature of this compound hydrochloride.

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both DSC and TGA is ideal.

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.

  • Instrument Setup:

    • Purge gas: Nitrogen at a flow rate of 50 mL/min.

    • Temperature program: Heat the sample from 25 °C to 300 °C at a heating rate of 10 °C/min.

    • Reference: An empty, sealed aluminum pan.

  • Data Analysis:

    • DSC Thermogram: The onset of the endothermic peak corresponds to the melting point. The area under the peak can be integrated to determine the heat of fusion. Exothermic events may indicate decomposition.

    • TGA Thermogram: A significant loss of mass indicates decomposition. The onset temperature of mass loss is the decomposition temperature.

Causality Behind Experimental Choices:

  • The use of a nitrogen purge gas creates an inert atmosphere, preventing oxidative degradation and allowing for the observation of the intrinsic thermal properties of the compound.

  • A heating rate of 10 °C/min is a standard condition that provides a good balance between resolution and experimental time.

Caption: Workflow for Thermal Analysis of this compound Hydrochloride.

Solubility

The solubility of an API is a critical factor influencing its absorption and bioavailability. As a hydrochloride salt, this compound hydrochloride is expected to have significantly higher aqueous solubility than its free base form. The pH of the medium will also play a crucial role in its solubility, governed by its pKa.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility[4].

Objective: To determine the equilibrium solubility of this compound hydrochloride in water and relevant organic solvents.

Materials:

  • This compound hydrochloride

  • Purified water

  • Selected organic solvents (e.g., ethanol, methanol, dichloromethane)

  • Scintillation vials

  • Orbital shaker with temperature control

  • Analytical balance

  • HPLC with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

Methodology:

  • Sample Preparation: Add an excess amount of the compound to a series of vials containing a known volume of each solvent.

  • Equilibration: Place the vials on an orbital shaker at a constant temperature (typically 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Processing: After equilibration, allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle.

  • Filtration/Centrifugation: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any undissolved particles.

  • Quantification: Dilute the filtered solution with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC method.

  • Calculation: The solubility is calculated from the concentration of the saturated solution.

Causality Behind Experimental Choices:

  • Using an excess of the solid ensures that a saturated solution is formed, which is the definition of equilibrium solubility.

  • Maintaining a constant temperature is crucial as solubility is temperature-dependent.

  • A 24-48 hour equilibration period is generally sufficient for most compounds to reach equilibrium.

pH-Dependent Solubility

For an ionizable compound like this compound hydrochloride, its aqueous solubility will be highly dependent on the pH of the solution. A pH-solubility profile is essential for predicting its behavior in the gastrointestinal tract.

Experimental Protocol: pH-Solubility Profile

Objective: To determine the solubility of this compound hydrochloride over a physiologically relevant pH range (typically pH 1.2 to 7.4).

Methodology:

  • Prepare a series of buffers at different pH values (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4).

  • Follow the shake-flask method described above for each buffer.

  • Plot the determined solubility as a function of pH.

pKa Determination

The pKa is the pH at which the ionized and unionized forms of the molecule are present in equal concentrations. For an amine hydrochloride, the pKa refers to the dissociation of the protonated amine (R-NH3+).

While the specific pKa of this compound has not been reported, it can be determined experimentally.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a common and reliable method for pKa determination[5][6].

Objective: To determine the pKa of the conjugate acid of this compound.

Instrumentation:

  • Potentiometer with a calibrated pH electrode

  • Autotitrator or a burette

  • Magnetic stirrer

Methodology:

  • Sample Preparation: Dissolve a known amount of this compound hydrochloride in a known volume of water.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), while continuously monitoring the pH.

  • Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point.

Causality Behind Experimental Choices:

  • Titrating the hydrochloride salt with a strong base allows for the deprotonation of the ammonium ion, and the resulting pH curve provides the necessary data to determine the pKa.

  • A calibrated pH electrode is essential for accurate pH measurements.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Hygroscopicity

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. It is a critical parameter to assess as moisture uptake can lead to physical changes (e.g., deliquescence, caking) and chemical degradation. While many hydrochloride salts are known to be hygroscopic[7], the hygroscopicity of this compound hydrochloride has not been specifically reported.

Experimental Protocol: Hygroscopicity Testing

A standard protocol for hygroscopicity testing is outlined in various pharmacopeias[8].

Objective: To assess the hygroscopic nature of this compound hydrochloride.

Methodology:

  • Sample Preparation: Accurately weigh a sample of the compound into a tared container.

  • Drying: Dry the sample to a constant weight under vacuum at a suitable temperature to establish the initial dry weight.

  • Exposure to Controlled Humidity: Place the sample in a desiccator containing a saturated salt solution to maintain a specific relative humidity (e.g., 80% RH using a saturated solution of ammonium chloride).

  • Weight Monitoring: Periodically weigh the sample until a constant weight is achieved or for a specified duration (e.g., 24 hours).

  • Calculation: Calculate the percentage of water absorbed.

Hygroscopicity Classification (European Pharmacopoeia):

  • Non-hygroscopic: < 0.2% weight increase

  • Slightly hygroscopic: 0.2% to < 2% weight increase

  • Hygroscopic: 2% to < 15% weight increase

  • Very hygroscopic: ≥ 15% weight increase

Spectroscopic Properties

Spectroscopic techniques provide valuable information about the chemical structure and purity of a compound.

Infrared (IR) Spectroscopy

For an amine hydrochloride salt, the IR spectrum will show characteristic peaks for the ammonium ion (R-NH3+). These include:

  • N-H Stretching: A broad band in the region of 3200-2800 cm-1.

  • N-H Bending (Asymmetric): A peak around 1600-1575 cm-1.

  • N-H Bending (Symmetric): A peak around 1550-1500 cm-1.

The presence of the ethynyl group will give rise to:

  • C≡C-H Stretching: A sharp peak around 3300 cm-1.

  • C≡C Stretching: A weak peak around 2150-2100 cm-1.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the structure of the molecule. The expected signals for this compound hydrochloride would include:

  • Cyclopropyl protons: Signals in the upfield region, typically between 0.5 and 1.5 ppm.

  • Ethynyl proton: A signal around 2-3 ppm.

  • Amine protons: A broad signal that is exchangeable with D2O. The chemical shift of these protons is concentration and solvent dependent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound. For this compound hydrochloride, the mass spectrum would typically show the molecular ion for the free base (C5H7N) at m/z 81.0578.

Polymorphism

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs can have different physical properties, including melting point, solubility, and stability. There is evidence of pressure-induced polymorphism in the parent compound, cyclopropylamine[9][10]. This suggests that this compound hydrochloride may also exhibit polymorphism. A comprehensive polymorph screen using techniques such as powder X-ray diffraction (PXRD) and DSC is recommended during drug development.

Conclusion

This technical guide has provided an in-depth overview of the known and anticipated physical properties of this compound hydrochloride. While some fundamental data, such as molecular weight and a preliminary melting point, are available, a comprehensive characterization requires further experimental investigation. The detailed protocols provided herein for thermal analysis, solubility and pKa determination, hygroscopicity testing, and spectroscopic analysis serve as a roadmap for researchers and drug development professionals to build a complete physicochemical profile of this promising molecule. A thorough understanding of these properties is a non-negotiable prerequisite for the successful translation of this compound from a laboratory curiosity to a viable therapeutic agent.

References

Literature review of ethynylcyclopropane derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethynylcyclopropane Derivatives: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethynylcyclopropane derivatives have emerged as versatile and powerful building blocks in modern organic synthesis and medicinal chemistry. The unique combination of the rigid, strained cyclopropane ring and the reactive ethynyl group imparts distinct chemical properties that enable a diverse array of chemical transformations. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of ethynylcyclopropane derivatives, with a particular focus on their role in the development of novel therapeutics and functional materials. We will delve into the mechanistic underpinnings of their reactivity, provide detailed experimental protocols for their synthesis and key transformations, and explore their impact on contemporary drug discovery.

Introduction: The Allure of a Strained Alkyne

The cyclopropane ring, the smallest of the cycloalkanes, is characterized by significant ring strain, estimated to be around 27.5 kcal/mol. This inherent strain energy is a driving force for a variety of ring-opening reactions, making cyclopropanes valuable synthetic intermediates.[1] When a cyclopropane ring is appended to an ethynyl group, the resulting ethynylcyclopropane moiety combines the high reactivity of a strained ring with the versatile functionality of an alkyne. This unique juxtaposition of functionalities allows for a rich and diverse chemistry, making these derivatives highly sought-after building blocks in organic synthesis.

The incorporation of a cyclopropyl group into a molecule can impart several desirable properties, particularly in the context of drug design. These include:

  • Metabolic Stability: The cyclopropyl group is often resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile for drug candidates.[2]

  • Conformational Rigidity: The rigid nature of the cyclopropane ring can lock a molecule into a specific bioactive conformation, enhancing its binding affinity and selectivity for a biological target.[2]

  • Modulation of Physicochemical Properties: The introduction of a cyclopropyl group can influence a molecule's lipophilicity, solubility, and other properties important for drug development.

This guide will explore the fundamental aspects of ethynylcyclopropane chemistry, providing researchers with the knowledge to effectively utilize these valuable synthetic intermediates.

PART 1: Synthesis of Ethynylcyclopropane Derivatives

The synthesis of ethynylcyclopropane derivatives can be approached through several strategic disconnections. The most common methods involve either the introduction of the ethynyl group onto a pre-existing cyclopropane ring or the formation of the cyclopropane ring on a molecule already containing an alkyne moiety.

Ethynylation of Cyclopropyl Ketones and Aldehydes

A straightforward and widely used method for the synthesis of ethynylcyclopropanes involves the reaction of cyclopropyl ketones or aldehydes with acetylide anions.

Experimental Protocol: Synthesis of Ethynylcyclopropane from Cyclopropyl Methyl Ketone

This protocol is adapted from a known procedure for the synthesis of cyclopropylacetylene.[3]

Step 1: Chlorination of Cyclopropyl Methyl Ketone

  • In a fume hood, to a stirred solution of cyclopropyl methyl ketone (1.0 eq) in a suitable solvent such as dichloromethane, slowly add phosphorus pentachloride (1.1 eq) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain 1-cyclopropyl-1,1-dichloroethane.

Step 2: Double Dehydrochlorination

  • Dissolve the crude 1-cyclopropyl-1,1-dichloroethane in dimethyl sulfoxide (DMSO).

  • Add a strong base, such as potassium tert-butoxide (2.5 eq), portion-wise at room temperature.

  • Stir the reaction mixture for 4-6 hours.

  • Pour the reaction mixture into water and extract with a low-boiling point solvent like diethyl ether.

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and carefully distill to obtain the volatile ethynylcyclopropane.

Causality Behind Experimental Choices:

  • Phosphorus pentachloride is a powerful chlorinating agent capable of converting the ketone into a gem-dichloroalkane.

  • Potassium tert-butoxide in DMSO provides a strongly basic and non-nucleophilic medium, which is essential to promote the double dehydrochlorination to form the alkyne without competing substitution reactions.

  • Careful distillation is crucial for isolating the low-boiling point product.

Cyclopropanation of Enynes

An alternative strategy involves the cyclopropanation of a conjugated enyne. The Simmons-Smith reaction and transition-metal-catalyzed cyclopropanations are commonly employed for this transformation.[4][5]

Experimental Protocol: Simmons-Smith Cyclopropanation of a Model Enyne

Step 1: Preparation of the Zinc-Copper Couple

  • Activate zinc dust by stirring it with a 1 M solution of hydrochloric acid for 5 minutes.

  • Decant the acid and wash the zinc dust sequentially with water, ethanol, and diethyl ether.

  • Dry the activated zinc under vacuum.

  • To a suspension of the activated zinc in dry diethyl ether, add a solution of copper(I) chloride until the color of the copper salt disappears.

Step 2: Cyclopropanation Reaction

  • To the freshly prepared zinc-copper couple, add a solution of the enyne substrate in dry diethyl ether.

  • Slowly add diiodomethane to the stirred suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, continue stirring at room temperature for 12-24 hours.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Filter the mixture through a pad of Celite and wash the filter cake with diethyl ether.

  • Separate the organic layer from the filtrate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • The zinc-copper couple is essential for the formation of the reactive organozinc carbenoid intermediate, (iodomethyl)zinc iodide.

  • Diiodomethane serves as the carbene precursor.

  • The use of dry solvents and inert atmosphere is critical as the organozinc intermediates are sensitive to moisture.

Donor-Acceptor Cyclopropanes

A particularly important class of cyclopropanes are the donor-acceptor (D-A) cyclopropanes, which possess an electron-donating group and an electron-withdrawing group on adjacent carbons.[6][7] These systems are highly activated and undergo a variety of ring-opening and cycloaddition reactions under mild conditions. While not directly ethynylcyclopropanes, their chemistry is highly relevant and can be used to generate precursors.

G

PART 2: Reactivity of Ethynylcyclopropane Derivatives

The reactivity of ethynylcyclopropane derivatives is dominated by the interplay between the strained three-membered ring and the electron-rich triple bond. This leads to a rich landscape of chemical transformations, including cycloadditions, transition-metal-catalyzed reactions, and ring-opening reactions.

Cycloaddition Reactions

Ethynylcyclopropanes can participate in a variety of cycloaddition reactions, acting as either the 2π component or, after isomerization, as a more complex partner.

The strained double bond of an alkylidenecyclopropane, which can be derived from an ethynylcyclopropane, can participate in [3+2] cycloaddition reactions with nitrones to form isoxazolidines.[8] Computational studies have shown that the presence of the cyclopropane ring can lower the activation enthalpy of these reactions.[9]

G

Vinylcyclopropanes, which can be readily prepared from ethynylcyclopropanes, are excellent substrates for metal-catalyzed intramolecular [5+2] cycloaddition reactions to form seven-membered rings.[10]

Transition Metal-Catalyzed Reactions

Transition metals can activate cyclopropanes towards a variety of transformations through oxidative addition into a C-C bond, forming a metallacyclobutane intermediate.[11] This mode of activation is particularly effective for strained cyclopropanes.

Rhodium catalysts are effective in promoting the reaction of cyclopropylimines with tethered alkynes to yield cyclized products such as pyrroles.[11]

Experimental Protocol: Rh-Catalyzed Cyclization of a Cyclopropylimine with a Tethered Alkyne

Step 1: Synthesis of the Cyclopropylimine Substrate

  • Synthesize the desired cyclopropyl carboxaldehyde.

  • Condense the aldehyde with a primary amine bearing a tethered alkyne under standard imine formation conditions (e.g., using a dehydrating agent like magnesium sulfate or a Dean-Stark trap).

Step 2: Rhodium-Catalyzed Cyclization

  • In a glovebox or under an inert atmosphere, dissolve the cyclopropylimine substrate in a dry, deoxygenated solvent such as toluene.

  • Add a rhodium catalyst, for example, [Rh(cod)Cl]2 (cod = 1,5-cyclooctadiene), and a suitable ligand if required.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired pyrrole derivative.

Causality Behind Experimental Choices:

  • Rhodium catalysts are known to effectively activate the C-C bond of the cyclopropane ring through oxidative addition.

  • The tethered alkyne acts as an intramolecular trap for the resulting metallacyclic intermediate.

  • Anhydrous and anaerobic conditions are crucial to prevent catalyst deactivation and unwanted side reactions.

Ring-Opening Reactions of Donor-Acceptor Cyclopropanes

As previously mentioned, donor-acceptor cyclopropanes are highly susceptible to ring-opening reactions.[12][13] Treatment with a Lewis acid can induce C-C bond cleavage to form a 1,3-dipole, which can then be trapped by various electrophiles or nucleophiles, or undergo dipolar cycloadditions.[6][7]

Reactant TypeProduct TypeReference
Lewis Acid1,3-dipole[6][7]
NucleophileRing-opened addition product[14]
ElectrophileRing-opened substitution product[13]
DipolarophileCycloaddition adduct[7]

Table 1: Reactivity of Donor-Acceptor Cyclopropanes.

PART 3: Applications of Ethynylcyclopropane Derivatives

The unique structural and reactive properties of ethynylcyclopropane derivatives make them valuable building blocks in various fields, most notably in drug discovery and medicinal chemistry.

Medicinal Chemistry and Drug Discovery

The cyclopropane motif is present in numerous FDA-approved drugs and biologically active natural products.[15][16] The incorporation of a cyclopropyl group can lead to enhanced metabolic stability, increased potency, and improved selectivity.[2]

Ethynylcyclopropane itself is a key building block in the synthesis of the antiretroviral drug Efavirenz .[3] The cyclopropyl group in Efavirenz is crucial for its activity against HIV reverse transcriptase.

G

Materials Science

While less explored, the rigid and well-defined three-dimensional structure of ethynylcyclopropane derivatives makes them interesting candidates for the development of novel materials. The alkyne functionality provides a handle for polymerization or for "clicking" onto other molecules using azide-alkyne Huisgen cycloaddition.[3] This could lead to the creation of polymers with unique topologies and properties.

Conclusion

Ethynylcyclopropane derivatives stand at the crossroads of strain-driven reactivity and the versatility of the alkyne functional group. Their synthesis, while requiring careful execution, is accessible through established methodologies. The rich and diverse reactivity of these compounds, particularly in cycloaddition and transition-metal-catalyzed reactions, opens up a vast chemical space for the construction of complex molecular architectures. The proven success of incorporating the cyclopropane motif in pharmaceutical agents underscores the importance of ethynylcyclopropane derivatives as key building blocks for future drug discovery efforts. As our understanding of their chemistry continues to grow, we can anticipate even more innovative applications of these fascinating molecules in both academic research and industrial development.

References

Methodological & Application

1-Ethynylcyclopropan-1-amine: A Versatile Building Block for Advanced Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the quest for novel molecular scaffolds with enhanced potency, selectivity, and favorable pharmacokinetic profiles is perpetual. Nitrogen-containing heterocycles form the backbone of a vast array of pharmaceuticals, and the development of efficient methodologies for their synthesis is of paramount importance.[1] 1-Ethynylcyclopropan-1-amine emerges as a uniquely promising building block, synergistically combining the high reactivity of a terminal alkyne with the conformational rigidity and metabolic stability often conferred by a cyclopropane ring.[2][3] This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols and mechanistic insights for its application in the construction of diverse heterocyclic systems.

The strained three-membered ring of the cyclopropyl group can significantly influence the electronic properties of adjacent functional groups, offering unique reactivity and the potential for novel molecular architectures. This, coupled with the versatility of the ethynyl group for a wide range of chemical transformations, positions this compound as a powerful tool for the synthesis of complex molecules.

Synthesis of Substituted Pyridines

The pyridine nucleus is a ubiquitous motif in pharmaceuticals and agrochemicals. The unique structural features of this compound allow for its participation in various classical and modern pyridine syntheses, leading to novel cyclopropyl-substituted pyridines.

Guareschi-Thorpe Condensation for 2-Pyridone Synthesis

The Guareschi-Thorpe condensation provides a reliable route to 2-pyridone derivatives.[1][4][5] By employing this compound as the nitrogen-containing component, novel 2-pyridones bearing a cyclopropyl group can be synthesized. This reaction proceeds through a series of condensation and cyclization steps, leveraging the nucleophilicity of the amine and the reactivity of a 1,3-dicarbonyl compound.

Reaction Scheme:

Mechanistic Rationale:

The reaction is initiated by the Michael addition of the amine to an α,β-unsaturated carbonyl system, which can be formed in situ from the 1,3-dicarbonyl compound. The choice of base is critical to facilitate the initial condensation and subsequent cyclization. The ethynyl group, while not directly participating in the initial cyclization, offers a valuable handle for post-synthetic modification of the resulting pyridone.

Experimental Protocol: Synthesis of 4-Methyl-6-(cyclopropylethynyl)-2-pyridone

  • Reagent Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 g of this compound (11.0 mmol) and 1.3 g of ethyl acetoacetate (10.0 mmol) in 30 mL of absolute ethanol.

  • Reaction Initiation: To the stirred solution, add 0.23 g of sodium metal (10.0 mmol) in small portions. The reaction is exothermic, and the addition should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: After the initial reaction subsides, heat the mixture to reflux for 4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired 4-methyl-6-(cyclopropylethynyl)-2-pyridone.

Data Presentation:

Reactant 1Reactant 2BaseSolventTime (h)Yield (%)
This compoundEthyl AcetoacetateNaEthanol4~65-75
This compoundAcetylacetoneNaOEtEthanol5~60-70

Synthesis of Substituted Pyrroles

Pyrrole scaffolds are central to numerous biologically active molecules, including natural products and pharmaceuticals. This compound serves as a versatile precursor for the construction of cyclopropyl-substituted pyrroles through several established synthetic strategies.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a classic and highly effective method for the preparation of pyrroles from 1,4-dicarbonyl compounds and a primary amine.[6] This reaction is typically acid-catalyzed and proceeds via the formation of a di-imine intermediate followed by cyclization and dehydration.

Reaction Scheme:

Causality Behind Experimental Choices:

The choice of the acid catalyst is crucial for the efficiency of the reaction. Mild acids like acetic acid are often sufficient to promote the condensation without causing unwanted side reactions of the sensitive cyclopropyl or ethynyl groups. The reaction temperature is also a key parameter to control, as excessive heat can lead to decomposition.

Experimental Protocol: Synthesis of 1-(1-Ethynylcyclopropyl)-2,5-dimethyl-1H-pyrrole

  • Reaction Setup: To a 50 mL round-bottom flask, add 0.93 g of this compound (10.0 mmol), 1.14 g of acetonylacetone (10.0 mmol), and 20 mL of glacial acetic acid.

  • Reaction Conditions: Heat the mixture at 80 °C for 3 hours with constant stirring.

  • Monitoring: Follow the disappearance of the starting materials by TLC (eluent: 9:1 hexane/ethyl acetate).

  • Isolation: Upon completion, pour the reaction mixture into 100 mL of ice-cold water and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel.

Data Presentation:

Reactant 1Reactant 2CatalystSolventTemp (°C)Yield (%)
This compoundAcetonylacetoneAcetic AcidAcetic Acid80~80-90
This compoundHexane-2,5-dionep-TsOHToluene110~75-85
Van Leusen Pyrrole Synthesis

The Van Leusen reaction offers an alternative route to pyrroles, particularly for the synthesis of 3,4-disubstituted pyrroles, from α,β-unsaturated carbonyl compounds and tosylmethyl isocyanide (TosMIC).[7][8][9] While not a direct condensation with the amine, this compound can be readily converted to an appropriate α,β-unsaturated imine, which can then undergo the Van Leusen cyclization.

Logical Workflow Diagram:

Van_Leusen_Workflow A This compound C α,β-Unsaturated Imine A->C B Aldehyde/Ketone B->C F [3+2] Cycloaddition C->F D TosMIC D->F E Base E->F G Cyclopropyl-substituted Pyrrole F->G caption Van Leusen Pyrrole Synthesis Workflow

Caption: Van Leusen Pyrrole Synthesis Workflow

Mechanistic Considerations:

The key step in the Van Leusen synthesis is the base-mediated [3+2] cycloaddition of the TosMIC anion to the α,β-unsaturated imine.[10] The tosyl group acts as both an activating group for the methylene protons of TosMIC and as a leaving group in the final aromatization step. The cyclopropyl moiety is expected to be stable under the basic reaction conditions.

Transition-Metal Catalyzed Cyclizations

Transition-metal catalysis provides a powerful and versatile platform for the construction of complex heterocyclic systems.[11][12] The dual functionality of this compound, possessing both a terminal alkyne and a primary amine, makes it an ideal substrate for a variety of metal-catalyzed cyclization reactions.

Gold-Catalyzed Intramolecular Hydroamination for Pyrrole Synthesis

Gold catalysts are well-known for their ability to activate alkynes towards nucleophilic attack.[13] In the case of a suitably substituted derivative of this compound, an intramolecular hydroamination reaction can lead to the formation of a cyclopropyl-substituted pyrrole.

Reaction Pathway Diagram:

Gold_Catalyzed_Hydroamination sub Substituted this compound Derivative int1 Gold-π-Alkyne Complex sub->int1 cat [Au] Catalyst cat->int1 int2 Intramolecular Nucleophilic Attack int1->int2 prod Cyclopropyl-substituted Pyrrole int2->prod caption Gold-Catalyzed Hydroamination Pathway

Caption: Gold-Catalyzed Hydroamination Pathway

Protocol Outline: Gold-Catalyzed Synthesis of a Fused Cyclopropyl-Pyrrole System

  • Substrate Synthesis: Prepare an appropriate precursor, such as an N-acylated derivative of this compound with a tethered carbonyl group.

  • Catalyst Loading: In a Schlenk tube under an inert atmosphere, dissolve the substrate in a suitable solvent (e.g., dichloromethane or acetonitrile).

  • Reaction Initiation: Add a catalytic amount of a gold(I) catalyst, such as [P(t-Bu)2(o-biphenyl)]AuCl, and a silver co-catalyst (e.g., AgOTf) to generate the active cationic gold species.

  • Reaction Progress: Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC or GC-MS.

  • Purification: Upon completion, filter the reaction mixture through a short pad of silica gel and concentrate the filtrate. Purify the residue by column chromatography.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of a diverse range of nitrogen-containing heterocycles. Its unique combination of a reactive terminal alkyne and a rigid cyclopropylamine moiety allows for its participation in both classical and modern synthetic methodologies. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers in medicinal chemistry and drug development, facilitating the exploration of novel chemical space and the creation of new therapeutic agents. The continued investigation into the reactivity of this fascinating molecule will undoubtedly lead to the discovery of even more innovative synthetic applications.

References

Introduction: The Strategic Importance of C(sp)-C(sp²) Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Sonogashira Coupling with 1-Ethynylcyclopropan-1-amine

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne (sp-hybridized) and an aryl or vinyl halide (sp²-hybridized).[1][2] First reported by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara in 1975, this reaction has become indispensable in a multitude of fields, including the synthesis of pharmaceuticals, natural products, and advanced organic materials.[3] Its power lies in its ability to construct complex molecular architectures under remarkably mild conditions, often at room temperature, with high tolerance for a wide array of functional groups.[1][4]

This guide focuses on a substrate of increasing interest: this compound. This molecule incorporates two key structural motifs: a terminal alkyne for coupling and a primary aminocyclopropane unit. The aminocyclopropane scaffold is a valuable "bioisostere" in medicinal chemistry, often introduced to modulate potency, selectivity, and pharmacokinetic properties of drug candidates. The ability to directly couple this fragment via its ethynyl handle provides a direct and efficient route to novel chemical entities for drug discovery and development.

However, the presence of a primary amine on the alkyne substrate introduces specific challenges that require careful consideration. The amine can act as a base or a ligand, potentially interfering with the catalytic cycle. This application note provides a comprehensive protocol and technical insights to successfully navigate the Sonogashira coupling of this compound with aryl halides, addressing both the fundamental mechanism and practical experimental considerations.

The Catalytic Heart: Understanding the Sonogashira Mechanism

The classical Sonogashira reaction operates through a synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper co-catalyst cycle.[2][3] While the precise intermediates can be elusive, the generally accepted mechanism provides a robust framework for understanding and optimizing the reaction.[2][3]

The Palladium Cycle (The C-C Bond Forge):

  • Oxidative Addition: The cycle begins with a catalytically active, low-valent palladium(0) species, which undergoes oxidative addition into the aryl-halide (Ar-X) bond. This forms a square planar palladium(II) intermediate.[4] The reactivity of the halide is crucial, with the bond strength dictating the ease of this step (I > Br > Cl).[4]

  • Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers its acetylide group to the palladium(II) center, displacing a halide ligand. This is the key step where the two cycles intersect.

  • Reductive Elimination: The newly formed palladium(II) complex, now bearing both the aryl and alkynyl groups, undergoes reductive elimination. This step forms the desired C(sp)-C(sp²) bond in the final product and regenerates the palladium(0) catalyst, allowing the cycle to continue.

The Copper Cycle (Alkyne Activation):

  • π-Alkyne Complex Formation: The copper(I) co-catalyst coordinates with the terminal alkyne.

  • Deprotonation: In the presence of an amine base, the acidity of the terminal alkyne proton is increased, facilitating its removal to form a copper(I) acetylide intermediate.[5] This species is now activated for the transmetalation step with the palladium center.[1]

The amine base plays a dual role: it deprotonates the alkyne to form the reactive acetylide and neutralizes the hydrogen halide byproduct generated during the reaction.[1]

Visualizing the Catalytic Cycles

Sonogashira_Mechanism Figure 1: The Dual Catalytic Cycles of the Sonogashira Coupling cluster_pd Palladium Cycle Pd0 Pd(0)L₂ PdII_A Ar-Pd(II)L₂-X Pd0->PdII_A Oxidative Addition (Ar-X) PdII_B Ar-Pd(II)L₂-C≡CR PdII_A->PdII_B Transmetalation PdII_B->Pd0 Product Ar-C≡CR PdII_B->Product Reductive Elimination CuX Cu(I)X Cu_Alkyne [H-C≡CR • CuX] CuX->Cu_Alkyne H-C≡CR Cu_Acetylide Cu(I)-C≡CR Cu_Alkyne->Cu_Acetylide + Base - Base•HX Cu_Acetylide->PdII_A Transfer of Acetylide Cu_Acetylide->CuX Regeneration

Caption: Figure 1: The Dual Catalytic Cycles of the Sonogashira Coupling.

Experimental Protocol: Coupling of this compound

This protocol provides a general starting point for the coupling of an aryl bromide with this compound hydrochloride. Optimization may be required based on the specific aryl halide used.

Reagents and Materials
ComponentRecommended Grade/PuritySupplier ExampleNotes
Aryl Bromide>98%Sigma-AldrichShould be free of moisture.
This compound HCl>97%Commercially availableStored as the hydrochloride salt for stability. The base will liberate the free amine in situ.
Pd(PPh₃)₂Cl₂ (dikis)>98%Strem ChemicalsA common, air-stable Pd(II) precatalyst. Other catalysts like Pd(PPh₃)₄ can also be used.[6]
Copper(I) Iodide (CuI)>99.5%, white to off-white powderAcros OrganicsDiscolored (green/brown) CuI indicates oxidation and should not be used.
Diisopropylamine (DIPA) or Triethylamine (TEA)Anhydrous, >99.5%Alfa AesarMust be anhydrous. Serves as both base and often as a co-solvent.[7]
Tetrahydrofuran (THF)Anhydrous, >99.9%, inhibitor-freeFisher ScientificUse a freshly dried and degassed solvent for best results.[6]
Inert GasHigh Purity Nitrogen or ArgonAirgasEssential for maintaining an oxygen-free atmosphere.

Experimental Workflow Diagram

Workflow Figure 2: Reaction Setup Workflow cluster_prep Preparation cluster_reagents Reagent Addition (under N₂/Ar) cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A Oven-dry glassware (Schlenk flask, condenser) B Cool under vacuum A->B C Backfill with N₂/Ar B->C D Add Aryl Bromide (1.0 eq), This compound HCl (1.2 eq), CuI (0.05 eq) C->D E Add anhydrous THF and Diisopropylamine (3.0 eq) D->E F Degas mixture (3x vacuum/backfill cycles) E->F G Add Pd(PPh₃)₂Cl₂ (0.025 eq) F->G H Stir at room temp. (or heat if necessary) G->H I Monitor by TLC/LC-MS (approx. 3-12 h) H->I J Quench with aq. NH₄Cl I->J K Extract with EtOAc J->K L Purify by column chromatography K->L

Caption: Figure 2: Reaction Setup Workflow.

Step-by-Step Procedure
  • Glassware Preparation: A 50 mL Schlenk flask equipped with a magnetic stir bar and a condenser is oven-dried overnight and allowed to cool to room temperature under vacuum. The flask is then backfilled with high-purity nitrogen or argon.

  • Reagent Charging: Under a positive pressure of inert gas, charge the flask with the aryl bromide (1.0 mmol, 1.0 eq), this compound hydrochloride (1.2 mmol, 1.2 eq), and copper(I) iodide (0.05 mmol, 0.05 eq).

  • Solvent and Base Addition: Add anhydrous tetrahydrofuran (THF, 10 mL) followed by diisopropylamine (DIPA, 3.0 mmol, 3.0 eq). The use of 3 equivalents of base is crucial to neutralize the HCl salt and the HBr byproduct, as well as to facilitate the deprotonation of the alkyne.

  • Degassing: Seal the flask and degas the reaction mixture by subjecting it to three cycles of vacuum followed by backfilling with inert gas. This step is critical to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive flow of inert gas, add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.025 mmol, 0.025 eq).

  • Reaction: Allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots. A typical reaction time is 3-12 hours. If no significant conversion is observed, the reaction can be gently heated to 40-50 °C.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with diethyl ether or ethyl acetate and filter it through a short pad of Celite® to remove catalyst residues, washing the pad with additional solvent. The filtrate is then washed sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.[4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to afford the desired coupled product.

Field Insights: Optimization and Troubleshooting

The success of the Sonogashira coupling, especially with a functionalized substrate like this compound, often depends on fine-tuning the reaction conditions.

Parameter Optimization Table
ParameterStandard ConditionAlternative Options & Rationale
Catalyst Pd(PPh₃)₂Cl₂ (2.5 mol%)Pd(PPh₃)₄: A Pd(0) source that doesn't require in situ reduction.[1] Pd(dppf)Cl₂: Employs a bidentate ligand, which can offer greater stability and efficiency for challenging substrates.
Cu Co-catalyst CuI (5 mol%)Copper-Free Conditions: To prevent alkyne homocoupling (Glaser coupling), the reaction can be run without CuI.[2] This often requires higher temperatures, different ligands, or a more reactive palladium source.[8]
Base Diisopropylamine (DIPA)Triethylamine (TEA): A very common and effective base.[1] Pyrrolidine/Piperidine: Can be more effective in certain systems. K₂CO₃/Cs₂CO₃: Inorganic bases can be used, especially in copper-free protocols, but may require different solvents.[1]
Solvent THF / DIPADMF, Acetonitrile, Toluene: The choice of solvent can significantly impact reaction rates and yields.[9] Apolar solvents like toluene can sometimes be beneficial.[9]
Temperature Room Temperature40-80 °C: For less reactive aryl halides (e.g., bromides with electron-donating groups or chlorides), heating is often necessary.[10] However, higher temperatures can increase side reactions.
Common Issues and Solutions
  • Problem: Significant Alkyne Homocoupling (Glaser Product)

    • Cause: This side reaction is mediated by the copper co-catalyst in the presence of oxygen.

    • Solution:

      • Ensure rigorous degassing and maintain a strict inert atmosphere.

      • Switch to a copper-free protocol. This is the most effective way to eliminate this side reaction.[11]

      • Reduce the amount of copper(I) iodide to 1-2 mol%.

  • Problem: Low or No Conversion of Starting Material

    • Cause: Inactive catalyst, poor quality reagents, or insufficient reactivity.

    • Solution:

      • Use a fresh bottle of palladium catalyst and high-purity, anhydrous solvents and bases.

      • Increase the reaction temperature. Aryl bromides are less reactive than iodides, and aryl chlorides are even more challenging.

      • Screen different palladium catalysts and ligands. A more electron-rich or sterically hindered phosphine ligand can sometimes accelerate the oxidative addition step.

  • Problem: Potential Interference from the Substrate's Amine Group

    • Cause: The primary amine on the cyclopropane ring is a potential ligand that could coordinate to the palladium or copper center, inhibiting catalytic activity.

    • Solution:

      • Use of Excess Amine Base: The protocol uses a large excess of DIPA or TEA. This serves as a competitive ligand, minimizing the coordination of the substrate's amine.

      • Use of a Salt: Starting with the hydrochloride salt, as described, is advantageous. The amine is protonated and non-coordinating until liberated by the bulkier, less-coordinating tertiary or secondary amine base in the reaction mixture.

      • Protection (Last Resort): If inhibition remains a persistent issue, the amine could be protected (e.g., as a Boc-carbamate), followed by deprotection after the coupling. This adds synthetic steps but can be a robust solution.

Conclusion

The Sonogashira coupling of this compound is a powerful method for synthesizing novel molecules with high potential in medicinal chemistry. By understanding the dual catalytic mechanism and paying careful attention to experimental conditions—particularly the choice of base, the exclusion of oxygen, and the state of the starting materials—researchers can reliably achieve high yields of the desired coupled products. The protocol and troubleshooting guide provided here serve as a robust starting point for scientists and drug development professionals looking to incorporate this valuable building block into their synthetic programs.

References

Application Notes and Protocols for the N-Functionalization of 1-Ethynylcyclopropan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Strategic Value of the 1-Ethynylcyclopropan-1-amine Scaffold

In the landscape of modern drug discovery, the pursuit of novel molecular architectures that confer advantageous ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is paramount. The this compound moiety has emerged as a privileged scaffold for precisely this reason. The cyclopropyl ring, a "bioisostere" of larger, more flexible groups, introduces conformational rigidity, which can lead to enhanced binding affinity and potency.[1] Furthermore, its strained C-H bonds often result in increased metabolic stability, a critical factor in improving a drug candidate's half-life.[1]

The primary amine offers a versatile anchor point for diversification, allowing chemists to modulate physicochemical properties such as solubility, lipophilicity, and target engagement through N-functionalization. The terminal ethynyl group is a powerful functional handle, readily participating in reactions like the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), enabling its use as a building block for more complex molecules or as a probe for target identification.

This guide provides detailed, field-proven protocols for the two most common and effective N-functionalization strategies for this compound: N-Acylation to form robust amide bonds and Reductive Amination for the controlled synthesis of secondary amines.

Core Methodologies & Mechanistic Rationale

The N-functionalization of this compound leverages the nucleophilicity of the primary amine. The choice between acylation and alkylation strategies depends on the desired final structure and the need to control the degree of substitution.

  • N-Acylation: This is a straightforward and highly reliable method to form a stable amide linkage. The reaction involves treating the amine with an acylating agent, such as an acid chloride, anhydride, or a carboxylic acid activated by a coupling reagent. This method is fundamental in peptide synthesis and the creation of a vast array of bioactive molecules.[2]

  • Reductive Amination: Direct alkylation of primary amines with alkyl halides is often plagued by poor selectivity, leading to mixtures of mono- and di-alkylated products, and even quaternary ammonium salts.[3] Reductive amination elegantly circumvents this issue.[3][4] The process involves the initial formation of an imine or iminium ion intermediate from the reaction of the amine with an aldehyde or ketone, which is then reduced in situ to the corresponding secondary amine.[5][6] This method provides excellent control for mono-alkylation and is a cornerstone of amine synthesis.[7][8]

Experimental Workflows and Protocols

The following section details step-by-step protocols for the N-functionalization of this compound. The workflows are designed to be self-validating, with clear checkpoints for reaction monitoring and product characterization.

Workflow Overview

G cluster_start Starting Material cluster_pathways N-Functionalization Pathways cluster_products Products cluster_end Analysis & Purification Start This compound (or its HCl salt) Acylation Protocol 1: N-Acylation Start->Acylation Acid Chloride / Carboxylic Acid ReductiveAmination Protocol 2: Reductive Amination Start->ReductiveAmination Aldehyde or Ketone Amide N-Acyl Product (Amide) Acylation->Amide SecAmine N-Alkyl Product (Secondary Amine) ReductiveAmination->SecAmine Analysis Workup & Purification (Chromatography) Amide->Analysis SecAmine->Analysis Characterization Characterization (NMR, MS, IR) Analysis->Characterization

Caption: General workflow for N-functionalization of this compound.

Protocol 1: N-Acylation via Acid Chloride

This protocol describes a robust method for forming an amide by reacting this compound with an acyl chloride in the presence of a non-nucleophilic base.

Causality: The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. A base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is required to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the starting amine. An inert, anhydrous solvent like dichloromethane (DCM) is used to prevent hydrolysis of the reactive acid chloride.

Caption: Reaction scheme for the N-acylation of this compound.

Materials and Reagents
ReagentSupplierCAS NumberNotes
This compound HCl saltSigma-Aldrich186349-62-0Starting material[9]
Acetyl Chloride (or other acid chloride)Sigma-Aldrich75-36-5Example acylating agent
Triethylamine (TEA)Sigma-Aldrich121-44-8Base, dried over KOH
Dichloromethane (DCM), anhydrousSigma-Aldrich75-09-2Reaction solvent
Saturated aq. NaHCO₃ solution--For aqueous workup
Brine--For aqueous workup
Anhydrous MgSO₄ or Na₂SO₄Sigma-Aldrich7487-88-9Drying agent
Silica GelSiliCycle63231-67-4For column chromatography
Step-by-Step Protocol
  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound hydrochloride (1.0 eq).

  • Dissolution: Add anhydrous DCM (approx. 0.1 M concentration relative to the amine).

  • Basification: Add triethylamine (2.2 eq) to the suspension. Stir for 10-15 minutes at room temperature. The first equivalent of base neutralizes the HCl salt, while the second is for the reaction itself.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the acylation reaction.

  • Acylation: Add the acid chloride (e.g., acetyl chloride, 1.1 eq) dropwise to the stirred solution over 5-10 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes).

  • Quenching: Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure N-acylated product.

Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The formation of the amide bond can be confirmed by the appearance of a carbonyl stretch (around 1650 cm⁻¹) in the IR spectrum.

Protocol 2: N-Alkylation via One-Pot Reductive Amination

This protocol outlines a highly efficient one-pot procedure for the mono-alkylation of this compound with an aldehyde or ketone.

Causality: The reaction proceeds via the formation of an iminium ion intermediate, which is then selectively reduced. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are ideal reducing agents because they are mild enough not to reduce the starting aldehyde/ketone but are highly effective at reducing the protonated imine (iminium ion).[3][10] A slightly acidic medium (pH ~5-6), often achieved by adding acetic acid, is used to catalyze imine formation without passivating the amine nucleophile.[5]

G cluster_imine Step 1: Imine Formation cluster_reduction Step 2: Reduction Amine This compound Imine Iminium Ion Intermediate Amine->Imine Acid catalyst (e.g., AcOH) Carbonyl Aldehyde or Ketone Carbonyl->Imine Acid catalyst (e.g., AcOH) Reduction Reduction (e.g., NaBH₃CN) Imine->Reduction Product N-Alkyl Product Reduction->Product

Caption: Logical flow of the one-pot reductive amination process.

Materials and Reagents
ReagentSupplierCAS NumberNotes
This compoundTCI186349-61-9Free base form
Acetone (or other carbonyl)Sigma-Aldrich67-64-1Example carbonyl partner
Sodium Cyanoborohydride (NaBH₃CN)Sigma-Aldrich25895-60-7Reducing agent. Caution: Toxic!
Methanol (MeOH) or Dichloroethane (DCE)Sigma-Aldrich67-56-1Reaction solvent
Glacial Acetic Acid (AcOH)Sigma-Aldrich64-19-7Acid catalyst
Saturated aq. NaHCO₃ solution--For aqueous workup
Anhydrous MgSO₄ or Na₂SO₄Sigma-Aldrich7487-88-9Drying agent
Step-by-Step Protocol
  • Preparation: To a round-bottom flask, add this compound (1.0 eq) and the aldehyde or ketone (1.1 eq).

  • Dissolution: Add the solvent (e.g., Methanol, approx. 0.2 M).

  • Acidification: Add glacial acetic acid (1-2 eq) to catalyze imine formation. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: In a single portion, add sodium cyanoborohydride (1.2 eq). Caution: NaBH₃CN is highly toxic and should be handled with appropriate personal protective equipment in a fume hood. Gas evolution (H₂) may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. This neutralizes the acid and destroys any remaining reducing agent.

  • Extraction: Extract the aqueous mixture three times with a suitable organic solvent (e.g., Ethyl Acetate or DCM).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure secondary amine.

Characterization: Confirm the product structure via ¹H NMR, ¹³C NMR, and HRMS. Successful alkylation is indicated by the disappearance of one of the N-H protons and the appearance of signals corresponding to the newly introduced alkyl group in the NMR spectra.

Summary of Reaction Parameters

ParameterN-Acylation (Protocol 1)Reductive Amination (Protocol 2)
Electrophile Acid Chloride, Anhydride, or activated Carboxylic AcidAldehyde or Ketone
Key Reagent Non-nucleophilic base (e.g., TEA, DIPEA)Mild reducing agent (e.g., NaBH₃CN, STAB)
Catalyst None (base is stoichiometric)Acid (e.g., Acetic Acid)
Solvent Anhydrous, non-protic (e.g., DCM, THF)Protic or non-protic (e.g., MeOH, DCE)
Temperature 0 °C to Room TemperatureRoom Temperature
Workup Aqueous wash (NaHCO₃) to remove acid byproductAqueous wash (NaHCO₃) to neutralize acid and quench reductant
Key Advantage Forms highly stable amide bonds.Excellent control for mono-alkylation; avoids over-alkylation.

References

Application Notes and Protocols for Bioconjugation Utilizing 1-Ethynylcyclopropan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Novel Reagent at the Intersection of Stability and Reactivity

Introduction: The Unique Potential of 1-Ethynylcyclopropan-1-amine in Bioconjugation

In the landscape of bioconjugation, the quest for reagents that offer a blend of stability, reactivity, and biocompatibility is perpetual. This compound emerges as a promising, novel building block for the synthesis of bioconjugates. This molecule uniquely combines two powerful chemical motifs: a terminal alkyne, the cornerstone of "click chemistry," and a cyclopropylamine group. The cyclopropyl group is a well-regarded feature in medicinal chemistry, known for introducing conformational rigidity and enhancing metabolic stability.[1] Its inherent ring strain, a consequence of compressed bond angles, also presents intriguing possibilities for modulating reactivity.[2]

This guide provides a comprehensive overview of the potential applications of this compound in two key bioconjugation techniques: the robust and widely used Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the bioorthogonal, catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). While its application in CuAAC is straightforward for a terminal alkyne, its potential in SPAAC is a novel concept grounded in the principles of strain-promoted chemistry. We will explore the scientific rationale, provide detailed experimental protocols, and offer insights into the practical considerations for researchers, scientists, and drug development professionals.

Scientific Rationale: Harnessing the Cyclopropane Ring for Enhanced Reactivity

The terminal alkyne of this compound makes it a suitable substrate for the highly efficient CuAAC reaction, which forms a stable 1,4-disubstituted 1,2,3-triazole linkage with an azide-modified molecule.[3] This reaction is a gold standard for in vitro bioconjugation due to its high yields and specificity.[4]

The more compelling and novel application of this reagent lies in its potential for SPAAC. The driving force for SPAAC is the relief of ring strain in a cyclic alkyne upon cycloaddition with an azide.[5] While this compound is not a cyclooctyne, the cyclopropane ring itself possesses significant strain energy (approximately 27.5 kcal/mol).[6] This inherent strain, directly adjacent to the alkyne, is postulated to lower the activation energy of the cycloaddition with an azide, potentially enabling the reaction to proceed without a cytotoxic copper catalyst.

This hypothesis is supported by analogy to Bicyclo[6.1.0]nonyne (BCN), a widely used reagent in SPAAC that features a cyclopropane ring fused to a cyclooctyne.[7] The presence of the cyclopropane ring in BCN contributes to its high reactivity.[4][8] It is therefore plausible that the strain imparted by the cyclopropyl group in this compound could be sufficient to facilitate a catalyst-free reaction, making it a candidate for applications in living systems where copper toxicity is a concern.

Quantitative Data: A Comparative Overview

The following table summarizes the key properties of this compound and provides a comparative context with a known SPAAC reagent, BCN.

ParameterThis compoundBicyclo[6.1.0]nonyne (endo-BCN)
Molecular Formula C₅H₇NC₉H₁₂
Molar Mass 81.12 g/mol 120.20 g/mol
Reactive Group Terminal AlkyneStrained Cyclic Alkyne
Primary Bioconjugation Methods CuAAC, potentially SPAACSPAAC
Second-Order Rate Constant (k₂) with Benzyl Azide Not yet determined (CuAAC is fast; SPAAC rate is hypothetical)~0.29 M⁻¹s⁻¹[4][8]
Key Advantage Small size, potential for enhanced metabolic stability, dual reactivity (CuAAC and SPAAC)Proven high reactivity in catalyst-free SPAAC

Experimental Protocols

Protocol 1: Synthesis of an Amine-Reactive Derivative of this compound

To conjugate this compound to biomolecules, it must first be activated. The following protocol describes a general method for creating an N-hydroxysuccinimide (NHS) ester derivative, which can then react with primary amines (e.g., lysine residues on proteins).

Materials:

  • This compound hydrochloride

  • Triphosgene or a similar phosgene equivalent

  • N,N-Diisopropylethylamine (DIPEA)

  • N-Hydroxysuccinimide (NHS)[9]

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Formation of the Isocyanate: In a fume hood, dissolve this compound hydrochloride in anhydrous DCM. Add 2.5 equivalents of DIPEA and cool the mixture to 0°C. Slowly add a solution of triphosgene (0.4 equivalents) in anhydrous DCM. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Activation with NHS: To the crude isocyanate solution, add a solution of N-Hydroxysuccinimide (1.2 equivalents) and DIPEA (1.2 equivalents) in anhydrous DMF. Stir the reaction at room temperature overnight.

  • Work-up and Purification: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the N-succinimidyl carbamate of this compound.

G

Protocol 2: Bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for labeling an azide-modified protein with the activated this compound derivative.

Materials:

  • Azide-modified protein in a copper-free buffer (e.g., PBS, pH 7.4)

  • Activated this compound (e.g., NHS ester from Protocol 1) stock solution in DMSO

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)

  • Sodium ascorbate stock solution (freshly prepared, e.g., 1 M in water)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Protein Modification: Dissolve the azide-modified protein in PBS at a concentration of 1-5 mg/mL. Add a 10- to 20-fold molar excess of the activated this compound stock solution. Incubate for 1-2 hours at room temperature.

  • Removal of Excess Reagent: Purify the alkyne-modified protein to remove unreacted NHS ester using a desalting column.

  • CuAAC Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified protein with an azide-containing probe (e.g., a fluorescent azide) at a 5- to 20-fold molar excess.

  • Addition of Catalytic System: Add THPTA to a final concentration of 1 mM. Add CuSO₄ to a final concentration of 0.1 mM. Gently mix.

  • Initiation of Reaction: Add freshly prepared sodium ascorbate to a final concentration of 1 mM to initiate the reaction.[4]

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours with gentle agitation.

  • Purification: Purify the labeled protein from unreacted reagents using size-exclusion chromatography.

G

Protocol 3: Proposed Bioconjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the proposed catalyst-free method for labeling an azide-modified biomolecule. Note: This is a theoretical protocol based on the principles of SPAAC. Optimization of reaction times and conditions will be necessary.

Materials:

  • Azide-modified biomolecule (e.g., protein, nucleic acid, or live cells) in a suitable buffer (e.g., PBS, pH 7.4)

  • Activated this compound derivative stock solution in DMSO

  • Purification system (e.g., size-exclusion chromatography for proteins) or washing buffer for cells

Procedure:

  • Protein/Biomolecule Modification: Prepare a solution of the azide-modified biomolecule. Add a 20- to 50-fold molar excess of the activated this compound stock solution.

  • Incubation: Incubate the reaction mixture at 37°C. The reaction time will need to be determined empirically, starting with a time course of 4 to 24 hours. Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS or SDS-PAGE).

  • Purification/Washing:

    • For in vitro reactions, purify the labeled biomolecule using a suitable method like size-exclusion chromatography to remove unreacted alkyne reagent.

    • For cell labeling, wash the cells multiple times with PBS to remove excess reagent.

  • Analysis: Analyze the final bioconjugate to confirm labeling, for instance, by mass spectrometry or fluorescence imaging if a fluorescent azide was used.

G

Logical Relationships and Key Considerations

The utility of this compound is derived from its unique structure. The interplay between its components dictates its potential applications.

G

Conclusion and Future Outlook

This compound stands as a promising and versatile reagent for bioconjugation. Its utility in standard CuAAC protocols is clear, offering the added benefits of small size and potential metabolic stability conferred by the cyclopropyl group. The more exciting prospect is its potential application in strain-promoted, catalyst-free bioconjugation. While further experimental validation is required to quantify its SPAAC reactivity, the theoretical basis, supported by analogy to reagents like BCN, is strong. Researchers are encouraged to explore this novel reagent, particularly in applications where biocompatibility and the avoidance of metal catalysts are paramount. The development of this and similar strained, non-cyclooctyne alkynes could significantly expand the toolbox of bioorthogonal chemistry.

References

Application Notes & Protocols for the Synthesis of Novel Analogues from 1-Ethynylcyclopropan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-ethynylcyclopropan-1-amine scaffold is a privileged motif in modern medicinal chemistry, merging the unique physicochemical properties of the cyclopropyl ring with the synthetic versatility of a terminal alkyne. The cyclopropane moiety, a bioisostere for various common functional groups, can enhance metabolic stability, improve potency, and provide conformational rigidity, which are critical for optimizing drug candidates.[1][2][3][4][5] The ethynyl group serves as a reactive handle for a suite of powerful synthetic transformations, enabling the rapid diversification of the core structure. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic synthesis of novel analogues from this valuable building block. It details robust protocols for functionalization via Sonogashira coupling, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Ugi multi-component reactions, and N-acylation, complete with the scientific rationale behind key experimental choices.

Introduction: The Strategic Value of the this compound Scaffold

The design of novel therapeutic agents often hinges on the exploration of new chemical space around a validated pharmacophore. The this compound core offers two orthogonal points for diversification: the primary amine and the terminal alkyne.

  • The Cyclopropylamine Moiety: This small, strained ring system is not merely a passive spacer. Its rigid structure restricts the conformational freedom of molecules, which can lead to more selective binding to biological targets and a favorable entropic profile upon binding.[3] Furthermore, the cyclopropane ring is often resistant to metabolic degradation by cytochrome P450 enzymes, which can improve a compound's pharmacokinetic profile.[2][3] However, it is important to note that α-carbon oxidation of some cycloalkyl amines can lead to reactive iminium metabolites, a potential liability that should be assessed during drug development.[6]

  • The Ethynyl Functional Group: The terminal alkyne is one of the most versatile functional groups in synthetic chemistry. It is a cornerstone of "click chemistry" and a key participant in palladium-catalyzed cross-coupling reactions, allowing for the reliable formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.[7][8]

This guide focuses on leveraging these features to construct diverse molecular architectures with high potential for biological activity.

Overview of Synthetic Strategies

The derivatization of this compound can be approached through several high-yield, robust chemical transformations. The choice of strategy depends on the desired final structure and the complexity of the target molecule.

G cluster_alkyne Alkyne Functionalization cluster_amine Amine Functionalization start This compound (or N-protected derivative) sonogashira Sonogashira Coupling start->sonogashira R-X, Pd/Cu cat. click CuAAC (Click Chemistry) start->click R-N3, Cu(I) cat. amide Amide Coupling start->amide R-COOH, Coupling Agent mcr Ugi MCR start->mcr R-CHO, R-COOH, R-NC product1 product1 sonogashira->product1 Aryl/Vinyl Alkynes product2 product2 click->product2 1,2,3-Triazoles product3 product3 amide->product3 Amides product4 product4 mcr->product4 α-Acylamino Amides

Caption: Key synthetic pathways for analogue synthesis.

Protocols and Methodologies

Note on Amine Protection: For reactions involving the alkyne where the primary amine might interfere (e.g., by acting as a competing ligand or base), N-protection is recommended. The Boc (tert-butyloxycarbonyl) group is a common choice due to its stability under typical coupling conditions and ease of removal under acidic conditions.

Strategy 1: Sonogashira Cross-Coupling

The Sonogashira reaction is a powerful method for forming a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide. It is catalyzed by a combination of palladium and copper salts and proceeds under mild conditions with high functional group tolerance.[7][9]

Scientific Rationale: The reaction proceeds via two interconnected catalytic cycles.[10] The palladium cycle involves oxidative addition of the aryl halide to Pd(0), followed by transmetalation with a copper acetylide intermediate and reductive elimination to yield the product. The copper cycle facilitates the formation of the reactive copper acetylide from the terminal alkyne. The amine base is crucial for neutralizing the HX byproduct and facilitating the deprotonation of the alkyne.[7] Degassing the reaction mixture is critical to prevent oxidation of the Pd(0) catalyst, which would halt the catalytic cycle.

  • Reagent Preparation:

    • To a dry Schlenk flask under an argon atmosphere, add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), Copper(I) iodide (CuI) (0.04 mmol, 4 mol%), and the aryl halide (e.g., 4-iodopyridine, 1.0 mmol).

    • Evacuate and backfill the flask with argon three times.

  • Reaction Assembly:

    • Add anhydrous, degassed triethylamine (TEA, 4 mL) and anhydrous, degassed tetrahydrofuran (THF, 4 mL) via syringe.

    • Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst activation.

    • Add a solution of N-Boc-1-ethynylcyclopropan-1-amine (1.2 mmol) in THF (2 mL) dropwise via syringe.

  • Reaction and Monitoring:

    • Stir the reaction at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 4-12 hours).

  • Work-up and Purification:

    • Once complete, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired coupled product.

Aryl HalideProduct StructureTypical Yield (%)¹H NMR (δ, ppm, CDCl₃) Key Signals
4-IodopyridineN-Boc-1-(pyridin-4-ylethynyl)cyclopropan-1-amine75-90%~8.55 (d, 2H, pyridine-H), ~7.25 (d, 2H, pyridine-H), ~5.1 (s, 1H, NH), ~1.5 (s, 9H, Boc), ~1.2-1.0 (m, 4H, cyclopropyl-H)
1-Bromo-4-nitrobenzeneN-Boc-1-((4-nitrophenyl)ethynyl)cyclopropan-1-amine80-95%~8.15 (d, 2H, Ar-H), ~7.50 (d, 2H, Ar-H), ~5.1 (s, 1H, NH), ~1.5 (s, 9H, Boc), ~1.2-1.0 (m, 4H, cyclopropyl-H)
Strategy 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC, the quintessential "click" reaction, provides an exceptionally efficient and regiospecific synthesis of 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes.[8][11] This reaction is prized for its high yields, mild conditions, and tolerance of a vast range of functional groups, making it ideal for late-stage functionalization and bioconjugation.[11][12]

Scientific Rationale: The reaction is catalyzed by a Cu(I) species, which is often generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate). The Cu(I) coordinates with the terminal alkyne to form a copper acetylide, which then reacts with the azide in a stepwise manner to form a six-membered copper-containing intermediate. This intermediate then rearranges to furnish the stable 1,2,3-triazole product, regenerating the Cu(I) catalyst.[8] The reaction is often performed in aqueous solvent mixtures, highlighting its green chemistry credentials.

  • Reagent Preparation:

    • In a round-bottom flask, dissolve this compound hydrochloride (1.0 mmol) and an organic azide (e.g., benzyl azide, 1.0 mmol) in a 1:1 mixture of water and tert-butanol (10 mL).

  • Catalyst Addition:

    • To the stirred solution, add sodium ascorbate (0.2 mmol, 20 mol%) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 mmol, 10 mol%).

  • Reaction and Monitoring:

    • Stir the reaction vigorously at room temperature. A color change to pale green or yellow is often observed.

    • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-6 hours.

  • Work-up and Purification:

    • Dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • The crude product can often be purified by recrystallization or flash column chromatography if necessary.

Strategy 3: The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a powerful multi-component reaction (MCR) that combines an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide in a one-pot process to generate an α-acylamino amide.[13][14][15] Its ability to rapidly generate molecular complexity from simple starting materials makes it a highly valuable tool in combinatorial chemistry and drug discovery.[16]

Scientific Rationale: The reaction is believed to initiate with the formation of an imine from the aldehyde and amine.[13] Protonation by the carboxylic acid forms an iminium ion, which is then attacked by the nucleophilic isocyanide carbon. The resulting nitrilium ion is trapped by the carboxylate anion. The final, irreversible step is a Mumm rearrangement, where the acyl group migrates from the oxygen to the nitrogen, driving the entire reaction sequence to completion.[13][16] Methanol is a common solvent as it effectively solvates the ionic intermediates.

G Amine 1-Ethynyl- cyclopropan-1-amine Imine Imine Formation Amine->Imine Aldehyde Aldehyde (R1-CHO) Aldehyde->Imine Acid Carboxylic Acid (R2-COOH) Addition1 Isocyanide Addition Acid->Addition1 Isocyanide Isocyanide (R3-NC) Isocyanide->Addition1 Imine->Addition1 Addition2 Carboxylate Addition Addition1->Addition2 Mumm Mumm Rearrangement (Irreversible) Addition2->Mumm Product α-Acylamino Amide Mumm->Product

Caption: Simplified workflow of the Ugi reaction.

  • Reaction Assembly:

    • To a vial, add the carboxylic acid (e.g., acetic acid, 1.0 mmol) and this compound (1.0 mmol).

    • Add methanol (2 mL) and stir for 10 minutes.

    • Add the aldehyde (e.g., benzaldehyde, 1.0 mmol) and stir for another 20 minutes.

    • Finally, add the isocyanide (e.g., tert-butyl isocyanide, 1.0 mmol) to the mixture. The reaction is often exothermic.

  • Reaction and Monitoring:

    • Seal the vial and stir at room temperature for 24-48 hours.

    • Monitor the formation of the product by LC-MS.

  • Work-up and Purification:

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the product by flash column chromatography.

AldehydeCarboxylic AcidIsocyanideTypical Yield (%)
BenzaldehydeAcetic Acidtert-Butyl Isocyanide60-80%
IsobutyraldehydeBenzoic AcidCyclohexyl Isocyanide65-85%
FurfuralThiophene-2-carboxylic acidBenzyl Isocyanide55-75%

General Characterization of Novel Analogues

Rigorous characterization is essential to confirm the identity and purity of newly synthesized compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment. For the this compound core, the cyclopropyl protons typically appear as complex multiplets in the upfield region (δ 0.8-1.5 ppm). The ethynyl proton, if present, appears as a sharp singlet around δ 2.0-3.0 ppm.[17][18]

    • ¹³C NMR: Confirms the carbon skeleton. The quaternary cyclopropyl carbon attached to the nitrogen is typically found around δ 30-40 ppm, while the cyclopropyl CH₂ carbons are more upfield (δ 10-20 ppm). The alkyne carbons appear around δ 70-90 ppm.[17][19]

  • High-Resolution Mass Spectrometry (HRMS): Used to determine the exact mass of the synthesized molecule, which confirms its elemental composition. ESI (Electrospray Ionization) is a common technique for these types of molecules.[20]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Useful for identifying key functional groups. A sharp peak around 3300 cm⁻¹ indicates a terminal C-H stretch of an alkyne, while a peak around 2100 cm⁻¹ corresponds to the C≡C stretch. Amide carbonyls (C=O) typically show a strong absorbance around 1650 cm⁻¹.[20]

Conclusion

This compound is a potent and versatile building block for the synthesis of novel chemical entities in drug discovery. The protocols detailed in this guide for Sonogashira coupling, CuAAC click chemistry, and the Ugi multi-component reaction provide reliable and efficient pathways to a vast array of structurally diverse analogues. By understanding the scientific principles behind these transformations, researchers can strategically design and execute synthetic routes to accelerate the development of next-generation therapeutics.

References

Application Notes & Protocols: Leveraging 1-Ethynylcyclopropan-1-amine in the Development of Novel PET Imaging Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 1-ethynylcyclopropan-1-amine and its derivatives in the synthesis of innovative Positron Emission Tomography (PET) imaging agents. We will delve into the unique chemical properties of this building block that make it a valuable tool for modern radiochemistry and explore detailed, field-tested protocols for its use in developing novel radiotracers.

Introduction: The Strategic Advantage of the Ethynylcyclopropyl Amine Moiety in PET Radiotracer Design

Positron Emission Tomography (PET) is a powerful, non-invasive nuclear imaging technique that provides quantitative information about physiological, biochemical, and pharmacological processes in vivo.[1][2][3] The development of novel PET imaging agents is a cornerstone of modern diagnostic medicine and drug development.[2][4] A key challenge in this field is the design and synthesis of radiotracers with optimal pharmacokinetic and pharmacodynamic properties. The this compound scaffold has emerged as a particularly promising structural motif in this endeavor.

Its rigid, three-dimensional structure imparted by the cyclopropane ring offers a unique conformational constraint that can enhance binding affinity and selectivity to biological targets.[5] The ethynyl group serves as a versatile handle for the introduction of the positron-emitting radionuclide, typically via click chemistry or other efficient coupling reactions. This combination of features allows for the construction of PET tracers with improved in vivo stability and favorable biodistribution profiles.

Key Applications and Mechanistic Insights

The primary utility of this compound in PET tracer development lies in its role as a bioisostere or a key pharmacophore element for various biological targets. Its compact and rigid nature can mimic other chemical groups, leading to enhanced interactions with enzyme active sites or receptor binding pockets.

Targeting Enzymes and Receptors in Oncology and Neurology

The development of PET radiopharmaceuticals often involves targeting biomarkers like enzymes, receptors, and transporters.[1] The this compound moiety can be incorporated into small molecules designed to bind with high affinity to targets that are overexpressed in disease states. For instance, in oncology, this could involve targeting enzymes involved in tumor proliferation or receptors on the surface of cancer cells.[1][3] In neurology, derivatives can be designed to cross the blood-brain barrier and bind to specific receptors or enzymes implicated in neurodegenerative diseases.[6]

Mechanism of Action: The specific mechanism of action will depend on the overall structure of the radiotracer and its biological target. For enzyme inhibitors, the ethynyl group might be involved in covalent bond formation with the active site. For receptor ligands, the cyclopropylamine portion may fit into a specific binding pocket, providing high affinity and selectivity.

Experimental Protocols: Synthesis and Radiolabeling

The following protocols provide a detailed methodology for the synthesis of a precursor and its subsequent radiolabeling with Fluorine-18 ([¹⁸F]), a commonly used PET isotope with a half-life of 109.8 minutes.[7][8]

Synthesis of a Precursor for Radiolabeling

This protocol outlines a general strategy for the synthesis of a suitable precursor for radiolabeling, which will serve as the substrate for the introduction of [¹⁸F]fluoride.

Workflow for Precursor Synthesis:

Caption: General synthetic workflow for a radiolabeling precursor.

Step-by-Step Methodology:

  • Protection: The primary amine of this compound is protected with a suitable protecting group, such as a t-butoxycarbonyl (Boc) group, to prevent unwanted side reactions in subsequent steps.

  • Coupling Reaction: The protected intermediate undergoes a coupling reaction, such as a Sonogashira coupling, with a molecule containing a leaving group suitable for radiofluorination (e.g., a nitro or trimethylammonium group) attached to an aromatic ring.

  • Intermediate Modification (if necessary): Further chemical modifications may be required to introduce a linker or other functionalities to optimize the pharmacokinetic properties of the final tracer.

  • Deprotection: The protecting group on the amine is removed under appropriate conditions (e.g., acidic conditions for a Boc group).

  • Purification: The final precursor is purified using standard techniques such as column chromatography to ensure high chemical purity before radiolabeling.

Automated Radiosynthesis of the [¹⁸F]-labeled Tracer

This protocol describes the automated synthesis of the final radiotracer using a commercial radiosynthesis module.[8][9]

Workflow for Automated Radiosynthesis:

G A [¹⁸F]Fluoride Production (Cyclotron) B Trapping on Anion Exchange Cartridge A->B C Elution with K₂CO₃/Kryptofix 2.2.2 B->C D Azeotropic Drying C->D E Nucleophilic Substitution with Precursor D->E F Semi-preparative HPLC Purification E->F G Formulation in Saline F->G H Quality Control G->H

Caption: Automated radiosynthesis and quality control workflow.

Step-by-Step Methodology:

  • [¹⁸F]Fluoride Production and Trapping: No-carrier-added [¹⁸F]fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron and trapped on an anion exchange cartridge.[7]

  • Elution and Drying: The trapped [¹⁸F]fluoride is eluted into the reaction vessel with a solution of potassium carbonate and a phase-transfer catalyst like Kryptofix 2.2.2. The solvent is then removed by azeotropic distillation with acetonitrile to yield a reactive, anhydrous [¹⁸F]fluoride complex.[8][10]

  • Radiolabeling Reaction: The precursor, dissolved in a suitable high-boiling point solvent (e.g., DMSO), is added to the dried [¹⁸F]fluoride complex, and the reaction mixture is heated to a high temperature (e.g., 120-160 °C) for a short period (e.g., 5-15 minutes) to facilitate the nucleophilic substitution.

  • Purification: The crude reaction mixture is purified by semi-preparative high-performance liquid chromatography (HPLC) to separate the [¹⁸F]-labeled product from unreacted precursor and other impurities.

  • Formulation: The collected HPLC fraction containing the radiotracer is reformulated into a physiologically compatible solution, typically sterile saline with a small percentage of ethanol, for intravenous injection.

Quality Control

Rigorous quality control is essential to ensure the radiotracer is safe and effective for in vivo studies.[9]

Table 1: Quality Control Specifications for the [¹⁸F]-labeled Tracer

ParameterSpecificationMethod
Radiochemical Purity >95%Analytical HPLC
Molar Activity > 37 GBq/µmol (1 Ci/µmol) at the time of injectionAnalytical HPLC with a radiation detector
Residual Solvents As per USP guidelinesGas Chromatography (GC)
pH 4.5 - 7.5pH meter or calibrated pH strips
Sterility SterileSterility testing (e.g., USP <71>)
Bacterial Endotoxins < 175 EU/VLimulus Amebocyte Lysate (LAL) test

In Vitro and In Vivo Evaluation

Before clinical application, the newly developed PET tracer must undergo thorough preclinical evaluation.

In Vitro Binding Assays and Autoradiography
  • Objective: To determine the binding affinity and selectivity of the non-radioactive standard and the specificity of the radiotracer for the target of interest.

  • Method: Competitive binding assays using cell homogenates expressing the target receptor or enzyme are performed to determine the inhibition constant (Ki). In vitro autoradiography on tissue sections from animal models or human post-mortem tissues is used to visualize the specific binding of the radiotracer.

In Vivo PET Imaging in Animal Models
  • Objective: To assess the pharmacokinetic profile, biodistribution, and target engagement of the radiotracer in a living organism.[11]

  • Method: The radiotracer is administered intravenously to an appropriate animal model (e.g., mouse or rat). Dynamic PET scans are conducted to measure the uptake and clearance of the tracer in different organs. To confirm target-specific binding, blocking studies are performed by pre-injecting a high dose of a non-radioactive ligand that is known to bind to the target.

Conclusion and Future Directions

The this compound scaffold is a valuable building block for the development of novel PET imaging agents. Its unique structural characteristics can impart favorable properties to the resulting radiotracers, including high binding affinity and selectivity. The synthetic and radiolabeling protocols described herein provide a framework for the creation and evaluation of these promising imaging agents.

Future research will likely focus on incorporating this versatile building block into a broader range of molecular structures to target a wider array of biological processes. Additionally, the development of more efficient radiolabeling strategies will be crucial for the widespread clinical translation of these next-generation PET tracers.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Ethynylcyclopropan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-ethynylcyclopropan-1-amine. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the unique purification challenges presented by this molecule. The inherent strain of the cyclopropane ring, combined with the basicity of the primary amine and the reactivity of the terminal alkyne, necessitates careful handling and specialized purification strategies to ensure high purity and prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound is susceptible to degradation through several pathways due to its unique trifunctional nature:

  • Oxidative Decomposition: The primary amine can be oxidized, and the strained cyclopropane ring is vulnerable to ring-opening, particularly under oxidative conditions or in the presence of radical species. Studies on related aminocyclopropane structures have shown that radical cations can undergo rapid ring-opening.[1][2]

  • Alkyne Reactivity: The terminal alkyne is prone to oxidative dimerization, especially in the presence of trace metals like copper and oxygen, leading to the formation of diacetylene impurities (Glaser coupling).[3] It can also undergo hydration to form the corresponding methyl ketone.[4]

  • Acid/Base Instability: While the amine is basic, strong acidic conditions can promote side reactions. The molecule is typically more stable as a salt, such as the hydrochloride salt.[5]

Q2: How should I properly store this compound and its hydrochloride salt?

A2: Proper storage is critical to maintain the integrity of the compound.

  • Free Base: The free amine is sensitive to air and moisture.[6][7] It should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container at low temperatures (freezer storage at -20°C is recommended) to minimize degradation and volatility.[7][8]

  • Hydrochloride Salt: The hydrochloride salt is generally more stable and less volatile than the free base.[5] It is less hygroscopic but should still be stored in a cool, dry place in a well-sealed container.

Q3: Can I purify this compound by distillation?

A3: Distillation of small, functionalized amines can be challenging. While possible under high vacuum, there is a significant risk of thermal decomposition or polymerization of the alkyne moiety, especially if impurities are present that could catalyze these processes.[9] If distillation is attempted, it should be performed at the lowest possible temperature and pressure. A more reliable method for obtaining high-purity material is often through salt formation and recrystallization or chromatography.

Q4: Why does my compound show streaking or tailing on a standard silica gel column?

A4: This is a classic issue when purifying basic amines on standard silica gel.[10] Silica gel has acidic silanol groups on its surface, which strongly interact with the basic amine via acid-base interactions. This can lead to:

  • Irreversible adsorption of the product on the column, resulting in low recovery.

  • Broad peaks and significant tailing, leading to poor separation from impurities.

  • On-column degradation of the sensitive cyclopropylamine moiety.

Troubleshooting Guide: Purification of this compound

This guide addresses common problems encountered during the purification of this compound.

Problem Probable Cause(s) Recommended Solution(s)
Low yield after purification 1. Irreversible adsorption on silica gel: The basic amine binds strongly to acidic silanol groups.[10] 2. Product volatility: The free base may be volatile and lost during solvent evaporation. 3. Decomposition during workup/purification: The strained ring may open under acidic conditions or due to oxidation.[1][2]1. Avoid standard silica gel. Use amine-functionalized silica or basic alumina for column chromatography. Alternatively, add a competing base like triethylamine (1-2%) or ammonium hydroxide to the mobile phase.[10] 2. Convert to a salt. Before concentrating, consider converting the amine to its hydrochloride salt to reduce volatility.[5] 3. Use mild workup conditions. Avoid strong acids and ensure all steps are performed under an inert atmosphere if possible.
Product decomposes on the column 1. Acid-catalyzed degradation: The acidic nature of silica gel can catalyze the decomposition of the cyclopropane ring. 2. Oxidation: Air in the solvent or on the silica surface can lead to oxidative degradation.1. Use a deactivated stationary phase. Amine-functionalized silica provides a less acidic environment.[10] 2. Degas solvents. Use solvents that have been sparged with nitrogen or argon to remove dissolved oxygen.
Presence of a higher molecular weight impurity 1. Oxidative dimerization of the alkyne: Trace copper from previous steps and exposure to air can cause Glaser coupling of the terminal alkyne.[3]1. Chelate trace metals. Perform an aqueous workup with a chelating agent like EDTA before purification. 2. Maintain an inert atmosphere. Keep the reaction and purification steps under nitrogen or argon to exclude oxygen.
Failure to crystallize the hydrochloride salt 1. Presence of impurities: Oils or other impurities can inhibit crystal formation. 2. Incorrect solvent system: The salt may be too soluble or insoluble in the chosen solvent. 3. Water content: The presence of water can affect solubility and crystallization.1. Pre-purify the crude material. Perform a quick filtration through a plug of basic alumina to remove baseline impurities. 2. Screen multiple solvent systems. Common solvents for amine HCl salt crystallization include isopropanol/ether, ethanol/ethyl acetate, or dichloromethane/hexanes.[11] 3. Ensure anhydrous conditions. Use dry solvents and consider adding a trialkylsilyl halide to generate HCl in situ under anhydrous conditions.[12]

Experimental Protocols

Protocol 1: Purification via Hydrochloride Salt Formation and Recrystallization

This method is highly effective for removing non-basic impurities and provides a stable, crystalline product.

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).

  • Acidification: While stirring, slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether or gaseous HCl bubbled through the solution) until the solution is acidic (test with pH paper). The hydrochloride salt should precipitate as a solid.[13][14]

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of the cold organic solvent used for the precipitation to remove any remaining impurities.

  • Recrystallization: Dissolve the crude salt in a minimal amount of a hot solvent in which it has moderate solubility (e.g., isopropanol or ethanol). Slowly add a co-solvent in which the salt is poorly soluble (e.g., diethyl ether or hexanes) until the solution becomes turbid. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold co-solvent, and dry under vacuum.

Protocol 2: Flash Chromatography using Amine-Functionalized Silica

This is the preferred chromatographic method to avoid the issues associated with standard silica gel.[10]

  • Column Packing: Pack a column with amine-functionalized silica gel using a suitable non-polar solvent system (e.g., hexane/ethyl acetate).

  • Sample Loading: Dissolve the crude amine in a minimal amount of the mobile phase or a stronger solvent like dichloromethane and adsorb it onto a small amount of the amine-functionalized silica. Evaporate the solvent and load the dry powder onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. The less polar impurities will elute first, followed by the product. The polar, baseline impurities will remain on the column.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or another appropriate method. Combine the pure fractions.

  • Solvent Removal: Evaporate the solvent under reduced pressure. Note: The purified free base may be volatile and should be handled accordingly. For long-term storage, conversion to the hydrochloride salt is recommended.

Visualized Workflows and Pathways

Purification Strategy Decision Workflow

Purification_Workflow start Crude this compound impurity_analysis Analyze Impurity Profile (TLC, NMR, LCMS) start->impurity_analysis non_basic_check Are major impurities non-basic? impurity_analysis->non_basic_check salt_formation Purify via HCl Salt Formation & Recrystallization non_basic_check->salt_formation Yes chromatography_check Are impurities close in polarity? non_basic_check->chromatography_check No end_product Pure this compound (or HCl salt) salt_formation->end_product amine_silica Flash Chromatography on Amine-Functionalized Silica chromatography_check->amine_silica Yes acid_base_extraction Acid-Base Extraction chromatography_check->acid_base_extraction No (Gross Polarity Difference) amine_silica->end_product acid_base_extraction->chromatography_check

Caption: Decision tree for selecting a purification method.

Potential Degradation Pathways

Degradation_Pathways cluster_oxidation Oxidation cluster_hydration Hydration (H₂O, acid) reactant This compound ring_opening Ring-Opened Products reactant->ring_opening [O], Radicals dimer Diacetylene Dimer (Glaser Coupling) reactant->dimer [O], Cu⁺ trace ketone 1-(1-aminocyclopropyl)ethan-1-one reactant->ketone H₃O⁺

References

Overcoming side reactions in 1-ethynylcyclopropan-1-amine modifications

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Modifying 1-Ethynylcyclopropan-1-amine

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound. This valuable building block offers a unique combination of a strained cyclopropane ring, a primary amine, and a terminal alkyne. This trifecta of functionality provides a powerful platform for scaffold diversification in medicinal chemistry and materials science. However, this same reactivity presents distinct challenges. This guide is designed to provide in-depth, experience-based solutions to common side reactions and experimental hurdles.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary stability and handling concerns for this compound?

A: this compound and its derivatives can be sensitive. The terminal alkyne is susceptible to oxidative homocoupling (Glaser coupling), especially in the presence of copper salts and oxygen, which can lead to the formation of undesired diacetylene byproducts.[1][2] The strained cyclopropane ring is prone to ring-opening under strongly acidic conditions or at elevated temperatures.[3][4] For long-term storage, it is best kept as a salt (e.g., hydrochloride) under an inert atmosphere at low temperatures. When using the free base, it is advisable to prepare it fresh or use it quickly, minimizing exposure to air.

Q2: I'm planning a multi-step synthesis. Which functional group should I modify first: the amine or the alkyne?

A: The optimal order depends entirely on your target structure and subsequent reaction conditions. There is no single correct answer, but a strategic decision must be made.

  • Modify the Amine First: This is often the preferred strategy if your subsequent steps involve conditions that could compromise an unprotected amine (e.g., strong bases, certain coupling partners). Protecting the amine, for instance as a Boc-carbamate, allows for a wide range of alkyne modifications (like Sonogashira or click chemistry) without interference from the nucleophilic amine.[5][6]

  • Modify the Alkyne First: This route is viable if the planned N-functionalization is robust and won't be affected by the newly installed group on the alkyne. For example, performing a Sonogashira coupling first and then a simple acylation on the amine can be effective. However, the risk is that the conditions for the amine modification might affect the C-C triple bond or the group attached to it.

Q3: Is it necessary to protect the amine before performing a Sonogashira coupling on the alkyne?

A: Highly recommended. The basic conditions (typically using an amine base like triethylamine or diisopropylamine) and the presence of a palladium catalyst in a Sonogashira reaction can lead to side reactions with the primary amine.[7][8] These include N-arylation or complexation with the palladium catalyst, which can deactivate it and lower your yield. Protecting the amine (e.g., with a Boc or Cbz group) simplifies the reaction, improves yields, and leads to a cleaner product profile.[5][9]

Q4: Should I protect the alkyne as a silylacetylene (e.g., TMS or TIPS) before modifying the amine?

A: This is generally less critical than protecting the amine but can be advantageous in specific cases. If your N-functionalization requires strongly basic conditions (like deprotonation with BuLi), protecting the acidic acetylenic proton as a silyl derivative will prevent unwanted side reactions at that position. Silyl groups are also useful for preventing oxidative homocoupling during purification or prolonged reaction times.[9] Deprotection is typically straightforward using fluoride sources (like TBAF) or mild base.

Section 2: Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific issues observed during experiments and provides causal analysis and actionable solutions.

Issue 1: Formation of Insoluble Material or Smearing on TLC During Alkyne Coupling
  • Symptom: During a Sonogashira or similar coupling reaction, you observe the formation of a brown/black precipitate, or your TLC plate shows a baseline smear and multiple undefined spots.

  • Primary Cause: Alkyne Homocoupling (Glaser Coupling). [1][10] This is the most common side reaction for terminal alkynes, especially under standard Sonogashira conditions which employ a copper(I) co-catalyst. The presence of oxygen facilitates the oxidative dimerization of your alkyne, leading to a symmetrical 1,3-diyne byproduct and polymer formation.[1][11]

  • Solutions:

    • Rigorous Inert Atmosphere: Ensure your reaction vessel, solvents, and reagents are thoroughly deoxygenated. Use Schlenk techniques or a glovebox. Purge solvents with argon or nitrogen for at least 30 minutes before use.

    • Employ Copper-Free Conditions: The most robust solution is to switch to a copper-free Sonogashira protocol.[10][12][13][14] These methods rely solely on a palladium catalyst and a suitable base, completely eliminating the primary pathway for Glaser coupling.[10][12][13]

    • Use an H₂ Atmosphere: In cases where copper is still used, performing the reaction under a diluted hydrogen gas atmosphere (e.g., 5% H₂ in N₂) can significantly suppress homocoupling.[11]

Issue 2: Appearance of Unexpected Linear Byproducts in NMR/MS
  • Symptom: Mass spectrometry or NMR analysis shows products with the correct mass but lacking the characteristic cyclopropane signals, often appearing as unsaturated linear amines.

  • Primary Cause: Acid-Catalyzed Cyclopropane Ring-Opening. The high ring strain of the cyclopropane ring makes it susceptible to cleavage under acidic conditions (both Brønsted and Lewis acids).[3][4] This can proceed via protonation and subsequent nucleophilic attack, leading to a variety of ring-opened products.[3][15] This is particularly problematic during acidic workups or chromatography on silica gel.

  • Solutions:

    • Maintain Neutral or Basic pH: Avoid acidic workups. Use a mild bicarbonate or carbonate wash instead of HCl or NH₄Cl.

    • Buffer Chromatography: If purification on silica gel is necessary, consider pre-treating the silica with a base. This can be done by preparing the slurry with a solvent containing 1-2% triethylamine.

    • Screen Catalysts: When using Lewis acid catalysts for other transformations, choose milder options. For example, Sc(OTf)₃ can be more aggressive than Yb(OTf)₃ in some ring-opening reactions.[4]

Issue 3: Low Yield or No Reaction in N-Acylation or N-Sulfonylation
  • Symptom: After attempting to acylate or sulfonylate the primary amine, you recover mostly starting material.

  • Primary Cause: Multiple factors can contribute:

    • Steric Hindrance: The quaternary carbon of the cyclopropane ring creates steric bulk around the amine, slowing down the reaction compared to a simple primary amine.

    • Inappropriate Base: The choice of base is critical. A base that is too weak may not sufficiently deprotonate the amine or scavenge the acid byproduct. A base that is too bulky (e.g., proton sponge) may be sterically inaccessible.

    • Poor Solubility: The amine salt (e.g., hydrochloride) may not be fully soluble in the reaction solvent, preventing it from reacting.

  • Solutions:

    • Optimize Base and Solvent: A systematic screening is effective. See the table below for starting points.

    • Use an Activating Agent: For difficult acylations, convert the carboxylic acid to a more reactive species like an acid chloride, an N-hydroxysuccinimide (NHS) ester, or use coupling agents like HATU or HOBt.

    • Ensure Free Base is Used: If starting from the hydrochloride salt, ensure it is fully neutralized to the free base before adding the electrophile. This can be done by a prior extraction with a mild base or by using at least two equivalents of the amine base in the reaction.

Base (1.5-2.0 eq.)SolventTemperatureNotes
Triethylamine (TEA)Dichloromethane (DCM)0 °C to RTStandard, good starting point.
DIPEADichloromethane (DCM)0 °C to RTMore sterically hindered, can sometimes reduce side reactions.
PyridinePyridine (as solvent)0 °C to RTActs as both base and catalyst. Useful for sulfonylations.
DMAP (0.1 eq.) + TEADichloromethane (DCM)0 °C to RTDMAP acts as a nucleophilic catalyst to accelerate slow reactions.

Section 3: Visualization & Key Workflows

Diagram 1: Strategic Decision Flow for Modification

This diagram outlines the critical decision-making process when planning a synthesis involving this compound.

G start Start: Plan modification of This compound q1 What is the next key reaction? start->q1 react_alkyne Reaction at Alkyne (e.g., Sonogashira, Click) q1->react_alkyne Alkyne Focus react_amine Reaction at Amine (e.g., Acylation, Alkylation) q1->react_amine Amine Focus protect_amine Step 1: Protect Amine (e.g., N-Boc protection) react_alkyne->protect_amine q2 Will N-functionalization conditions be harsh or basic? react_amine->q2 run_alkyne_rxn Step 2: Perform Alkyne Reaction protect_amine->run_alkyne_rxn deprotect_amine Step 3: Deprotect Amine (if necessary) run_alkyne_rxn->deprotect_amine protect_alkyne Step 1: Protect Alkyne (e.g., TMS protection) q2->protect_alkyne Yes direct_amine_rxn Perform Amine Reaction Directly q2->direct_amine_rxn No run_amine_rxn Step 2: Perform Amine Reaction protect_alkyne->run_amine_rxn deprotect_alkyne Step 3: Deprotect Alkyne run_amine_rxn->deprotect_alkyne

Caption: Strategic workflow for modifying this compound.

Diagram 2: Troubleshooting Sonogashira Coupling Reactions

This workflow helps diagnose and solve common issues encountered during Sonogashira coupling.

G start Problem: Low yield or side products in Sonogashira Coupling q1 Observe dark precipitate or TLC baseline smear? start->q1 cause_glaser Likely Cause: Glaser Homocoupling q1->cause_glaser Yes q2 Starting material remains unreacted? q1->q2 No sol_glaser1 Solution 1: Use rigorously deoxygenated solvents and inert atmosphere. cause_glaser->sol_glaser1 sol_glaser2 Solution 2 (Recommended): Switch to a Copper-Free protocol. cause_glaser->sol_glaser2 cause_catalyst Likely Cause: Catalyst Deactivation q2->cause_catalyst Yes sol_catalyst1 Solution 1: Ensure amine is protected (e.g., Boc). cause_catalyst->sol_catalyst1 sol_catalyst2 Solution 2: Check quality of Pd catalyst and ligands. cause_catalyst->sol_catalyst2

References

Stability issues of 1-ethynylcyclopropan-1-amine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Researcher

1-Ethynylcyclopropan-1-amine is a valuable, yet challenging, bifunctional building block for drug discovery and organic synthesis. Its unique structure, combining a strained cyclopropyl ring with a nucleophilic amine and a reactive terminal alkyne, offers exciting synthetic possibilities. However, these same features contribute to its inherent instability in solution, often leading to inconsistent reaction outcomes and yield loss.

Direct, peer-reviewed stability studies on this specific molecule are limited. Therefore, this guide is built upon established principles of chemical reactivity, drawing from authoritative data on its core functional motifs: the cyclopropylamine and the terminal alkyne. As your partner in the lab, our goal is to provide you with the mechanistic insights and practical, field-proven protocols needed to anticipate and mitigate these stability challenges, ensuring the success and reproducibility of your experiments.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Question 1: My reaction yield is unexpectedly low. Could the starting material be degrading?

Answer: Yes, this is a primary concern. The low yield is very likely linked to the degradation of this compound under your reaction conditions. The molecule's instability stems from three key structural features, each presenting a potential failure point.

Instability_Factors main This compound Key Instability Drivers sub1 { Ring Strain | The ~60° bond angles of the cyclopropane ring make it susceptible to ring-opening reactions, especially under acidic or basic conditions or in the presence of transition metals.[1]} main:f1->sub1:h Structural Strain sub2 { Amine Basicity & Nucleophilicity | The primary amine (pKa of conjugate acid ~8-9) is basic and nucleophilic. It can be incompatible with certain solvents, electrophiles, and is sensitive to pH.[2]} main:f1->sub2:h Functional Group Reactivity sub3 { Alkyne Acidity | The terminal alkyne C-H bond is unusually acidic for a hydrocarbon (pKa ~25). Strong bases can deprotonate it, forming a reactive acetylide anion which can lead to undesired side reactions.[3][4]} main:f1->sub3:h Functional Group Acidity

To troubleshoot, you must first identify the likely degradation pathway based on your specific reaction conditions (e.g., pH, temperature, reagents).

Question 2: What are the most common degradation pathways and how can I avoid them?

Answer: The two most probable degradation pathways are hydrolytic ring-opening under basic conditions and unintended reactions of the terminal alkyne.

Pathway A: Hydrolytic Ring-Opening (Base-Mediated)

The strained cyclopropylamine moiety is known to degrade via hydrolysis, particularly at high pH.[1] This pathway is a significant concern in formulations and during reactions run in basic aqueous or protic solvents.

Mechanism: The process is thought to involve the nucleophilic attack of a hydroxide ion on a ring carbon, facilitated by the ring strain, leading to C-C bond cleavage.

Degradation_Pathway start This compound in Solution condition High pH (e.g., > 8) Aqueous or Protic Solvent start->condition intermediate Hydroxide (OH⁻) Attack on Strained Ring condition->intermediate stable Stable Compound (pH < 7) condition->stable Mitigation cleavage C-C Bond Cleavage intermediate->cleavage product Ring-Opened Products (e.g., linear amines, ketones) cleavage->product Degradation

Mitigation Strategy:

  • pH Control: Maintain the reaction pH in the neutral to acidic range (pH 4-7). The compound is often supplied as a hydrochloride salt, which helps maintain an acidic pH upon dissolution.[2][3]

  • Solvent Choice: If possible, use aprotic solvents (e.g., THF, Dioxane, DCM, Acetonitrile) to minimize the presence of nucleophilic species like water or alcohols.

  • Temperature: Perform reactions at the lowest effective temperature to slow the rate of degradation.

Pathway B: Terminal Alkyne Side Reactions

The terminal alkyne's proton is acidic and can be removed by strong bases (e.g., NaNH₂, LDA, Grignard reagents) to form a highly nucleophilic acetylide anion.[4] While this is often the desired reactivity for C-C bond formation, unintended deprotonation can lead to degradation.

Common Issues:

  • Reaction with Electrophiles: The acetylide can react with any unintended electrophiles in the mixture.

  • Oxidative Coupling (Glaser Coupling): In the presence of trace copper and an oxidant (like air), terminal alkynes can dimerize to form diynes. This is a common failure mode in cross-coupling reactions if the system is not properly deoxygenated.

Mitigation Strategy:

  • Base Selection: Avoid using bases stronger than necessary. If deprotonation of the alkyne is not the goal, use non-nucleophilic organic bases (e.g., DIPEA, triethylamine) or inorganic bases like K₂CO₃ or Cs₂CO₃.

  • Inert Atmosphere: When working with reactions sensitive to alkyne coupling, especially those involving transition metals, ensure the reaction is run under a strictly inert atmosphere (Nitrogen or Argon) to exclude oxygen.

Question 3: How should I properly handle, store, and prepare solutions of this reagent?

Answer: Proper handling and storage are critical to preserving the integrity of the compound.

Storage
  • Form: Store the compound as its hydrochloride salt.[2][3] The salt form is significantly more stable than the free base.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to protect against air and moisture.[5] The amine can react with atmospheric CO₂.

  • Temperature: Keep in a cool, dry place. A refrigerator (2-8 °C) is suitable.

  • Hygroscopicity: The compound is hygroscopic; minimize its exposure to the atmosphere.[5]

Solution Preparation: Generating the Free Base In Situ

For many applications, the free base is required. It is highly recommended to generate it in situ just before use rather than storing a solution of the free base.

Protocol for In Situ Free Base Generation

  • Setup: In a flame-dried flask under an inert atmosphere, add 1.0 equivalent of this compound hydrochloride.

  • Solvent Addition: Add your desired anhydrous, aprotic solvent (e.g., THF, DCM).

  • Neutralization: Add 1.1 to 1.2 equivalents of a suitable non-nucleophilic base (e.g., triethylamine or DIPEA) dropwise at 0 °C.

  • Stirring: Stir the resulting slurry for 15-30 minutes at 0 °C. The mixture will contain the free amine in solution and the precipitated triethylamine hydrochloride.

  • Use: The resulting solution/suspension can be used directly in the next step of your reaction. The ammonium salt byproduct is often a spectator and does not need to be removed.

Question 4: What analytical methods can I use to assess the stability of my compound in a specific solvent or reaction mixture?

Answer: A time-course study analyzed by High-Performance Liquid Chromatography (HPLC) or LC-Mass Spectrometry (LC-MS) is the gold standard for assessing stability.

Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solution of Compound B Prepare Test Solution (Spike stock into desired solvent/matrix) A->B C Take Initial Sample (T=0) B->C D Incubate at Desired Temperature C->D E Collect Samples at Defined Time Points (e.g., 1h, 4h, 24h) D->E F Analyze All Samples by HPLC or LC-MS E->F G Plot Concentration vs. Time F->G H Identify Degradation Products (if using LC-MS) F->H

Generic HPLC Protocol for Stability Monitoring

This method provides a starting point and should be optimized for your specific application.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over 10-15 minutes, hold, and then re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where the compound has good absorbance (e.g., 210-220 nm).

  • Analysis: Monitor the peak area of the parent compound over time. A decrease in peak area indicates degradation. New peaks appearing at different retention times are potential degradation products.[6][7]

Data Summary: Solvent and Reagent Compatibility

The following table summarizes general compatibility based on the known chemistry of cyclopropylamines and terminal alkynes. This should be experimentally verified for your specific system.

CategoryRecommended (Generally Compatible)Use with CautionAvoid (Generally Incompatible)
Solvents Aprotic: THF, Dioxane, Acetonitrile, DCM, TolueneProtic: Methanol, Ethanol, Isopropanol (risk of reaction, pH dependent)Water (especially under basic conditions), DMSO (can be oxidizing)
Bases Organic: Triethylamine, DIPEA. Inorganic: K₂CO₃, Cs₂CO₃, NaHCO₃.Hindered bases: DBU, t-BuOK (may cause deprotonation of alkyne)Strong nucleophilic bases: NaOH, KOH, LiOH, NaNH₂, Grignard reagents (will deprotonate alkyne and promote ring-opening)[8]
Acids Dilute HCl, H₂SO₄ (forms stable salt)Lewis Acids (can coordinate to amine and promote ring-opening)Strong oxidizing acids (e.g., Nitric Acid), Nitrous Acid (forms unstable diazonium salt)[9]
Additives ---Transition Metals (e.g., Cu, Pd): require inert atmosphere to prevent alkyne coupling.Strong Oxidizing Agents (e.g., KMnO₄, H₂O₂), Strong Reducing Agents (may reduce alkyne)

References

Technical Support Center: A Troubleshooting Guide for Reactions Involving Strained Ring Systems

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for chemists working with strained ring systems. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges when working with high-energy molecules like cyclopropanes, cyclobutanes, epoxides, and aziridines. The inherent ring strain in these systems, a combination of angle and torsional strain, makes them valuable synthetic intermediates but also prone to unexpected reactivity.[1][2][3][4][5] This resource provides in-depth, question-and-answer-based troubleshooting guides to address specific issues you may encounter during your experiments, grounded in mechanistic principles and practical, field-proven solutions.

Part 1: Cyclopropanes & Cyclobutanes: Preserving the Ring

Small carbocyclic rings like cyclopropanes and cyclobutanes are featured in numerous bioactive molecules and are key building blocks in organic synthesis.[6] However, their high ring strain makes them susceptible to undesired ring-opening reactions.[1][4][7]

Frequently Asked Questions (FAQs)

Question 1: My cyclopropane ring is opening under acidic conditions. How can I prevent this?

Answer: This is a classic problem stemming from the high reactivity of the cyclopropane ring, which possesses significant p-character in its C-C bonds.[1] Strong acids can protonate the ring or an adjacent functional group, leading to a carbocationic intermediate. The immense ring strain provides a powerful thermodynamic driving force for the ring to open, forming a more stable, acyclic carbocation.[1]

Causality & Troubleshooting Strategy:

The key is to minimize or avoid the formation of a carbocationic intermediate that can trigger ring cleavage.

  • Choice of Acid: Switch from strong Brønsted acids (e.g., HCl, H₂SO₄) to milder Lewis acids that are less likely to protonate the ring directly. Alternatively, use solid-supported acid catalysts which can sometimes offer higher selectivity.

  • Temperature Control: Ring-opening is often kinetically controlled. By lowering the reaction temperature (e.g., to 0 °C, -20 °C, or even -78 °C), you can often favor the desired reaction pathway over the higher activation energy pathway of ring cleavage.[1]

  • Solvent Effects: Employ non-polar, aprotic solvents. These solvents disfavor the formation and stabilization of charged intermediates that precede ring opening.[1]

Workflow for Mitigating Acid-Catalyzed Ring Opening

A Problem: Cyclopropane Ring Opening with Acid Catalyst B Analyze Root Cause: Carbocation Formation Driven by Ring Strain A->B C Strategy 1: Modify Acidity B->C D Strategy 2: Kinetic Control B->D E Strategy 3: Solvent Choice B->E F Implement: Use Milder Lewis Acid or Solid-Supported Acid C->F G Implement: Lower Reaction Temperature (0°C to -78°C) D->G H Implement: Use Non-Polar, Aprotic Solvents E->H I Outcome: Desired Product, Ring Integrity Preserved F->I G->I H->I

Caption: Troubleshooting workflow for acid-catalyzed cyclopropane reactions.

Question 2: I am observing low yields in my transition metal-catalyzed cyclobutane formation. What are the likely causes?

Answer: Low yields in such reactions are a common hurdle and can often be traced back to catalyst deactivation, suboptimal reaction conditions, or competing side reactions.[8]

Causality & Troubleshooting Strategy:

A systematic approach is required to diagnose and resolve the issue.

  • Catalyst Deactivation: The active catalytic species can be unstable under the reaction conditions.[8] Impurities like water or oxygen can poison the catalyst.[8]

    • Solution: Ensure all reagents and solvents are rigorously purified and degassed. Use of a glovebox or Schlenk line techniques is highly recommended. To test for deactivation, you can add a fresh portion of the catalyst to a stalled reaction; if the reaction resumes, deactivation is the likely culprit.[8]

  • Sub-optimal Reaction Conditions: Temperature, solvent, and reactant concentrations are critical parameters.[8][9]

    • Solution: Perform a systematic screen of these parameters. A temperature that is too low may lead to an incomplete reaction, while a high temperature can cause catalyst decomposition.[8] The solvent choice can impact catalyst solubility, stability, and reactivity.[8]

  • Side Reactions: Competing pathways such as alkene isomerization or polymerization can consume starting materials.[8]

    • Solution: Analyze the crude reaction mixture by techniques like GC-MS or NMR to identify byproducts. Adjusting the ligand on the metal catalyst or adding specific additives can sometimes suppress these unwanted pathways.

ParameterPotential IssueRecommended Action
Catalyst Deactivation by impurities (O₂, H₂O)Rigorously dry and degass solvents/reagents. Use inert atmosphere techniques.
Temperature Too low: slow/incomplete reaction. Too high: catalyst decomposition.[8]Screen a range of temperatures to find the optimal balance.
Solvent Poor catalyst solubility or stability.[8]Screen a variety of solvents with different polarities.
Concentration Too dilute: may hinder intermolecular reactions.[9]Systematically vary the concentration of reactants.

Part 2: Epoxides & Aziridines: Controlling Ring Opening

Epoxides and aziridines are versatile three-membered heterocyclic intermediates. Their utility stems from their susceptibility to ring-opening by nucleophiles, a reaction driven by the release of ring strain.[10][11] However, controlling the regioselectivity and stereoselectivity of this opening can be challenging.

Frequently Asked Questions (FAQs)

Question 3: My nucleophilic ring-opening of an unsymmetrical epoxide is giving me a mixture of regioisomers. How can I control the regioselectivity?

Answer: The regioselectivity of epoxide ring-opening is highly dependent on the reaction conditions, specifically whether the reaction is performed under acidic or basic/neutral conditions.

Causality & Troubleshooting Strategy:

  • Under Basic or Neutral Conditions (SN2-like): The nucleophile will attack the less sterically hindered carbon atom.[12] This is the most common and predictable pathway.

    • To favor this pathway: Use a strong, anionic nucleophile (e.g., RO⁻, N₃⁻, R-MgBr) in an aprotic solvent. Ensure no adventitious acid is present.

  • Under Acidic Conditions (SN1-like): The epoxide oxygen is first protonated, making it a better leaving group. The C-O bonds weaken, and the molecule develops partial positive charge on the carbon atoms. The nucleophile will then attack the more substituted carbon atom, as this carbon can better stabilize the developing positive charge.

    • To favor this pathway: Use a catalytic amount of a strong acid (e.g., H₂SO₄) with a weaker, neutral nucleophile (e.g., H₂O, ROH).

Decision Tree for Regiocontrolled Epoxide Opening

A Goal: Control Regioselectivity of Epoxide Ring Opening B Desired Product: Attack at Less Substituted Carbon? A->B C YES B->C D NO B->D E Use Basic/Neutral Conditions (SN2-like) C->E F Use Acidic Conditions (SN1-like) D->F G Protocol: - Strong, anionic nucleophile - Aprotic solvent - No acid present E->G H Protocol: - Catalytic strong acid - Weak, neutral nucleophile F->H I Outcome: Nucleophile adds to the less substituted carbon G->I J Outcome: Nucleophile adds to the more substituted carbon H->J

Caption: Decision-making process for controlling epoxide ring-opening regioselectivity.

Question 4: I'm performing a ring-opening reaction on an aziridine with a nucleophile, but the reaction is sluggish and gives low yields.

Answer: Aziridines are generally less reactive than their epoxide counterparts due to the lower electronegativity of nitrogen compared to oxygen, which makes the ring carbons less electrophilic. Activation of the aziridine is often necessary.

Causality & Troubleshooting Strategy:

  • Activation of the Aziridine: The nitrogen atom of the aziridine needs to be made more electron-withdrawing to increase the electrophilicity of the ring carbons.

    • N-Activation: If you have an N-H or N-alkyl aziridine, you must activate it. This is typically done by using an N-acyl, N-sulfonyl, or N-phosphinoyl group. These electron-withdrawing groups make the aziridine much more reactive towards nucleophiles.

    • Lewis Acid Catalysis: A Lewis acid can coordinate to the nitrogen atom, which also increases the ring's electrophilicity. This is a common strategy for promoting ring-opening with weaker nucleophiles.

Experimental Protocol: Tributylphosphine-Catalyzed Ring-Opening of an Aziridine with Acetic Anhydride

This protocol is an example of activating the reaction using a catalyst.[13]

  • Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-substituted aziridine (1.0 equiv) in a suitable anhydrous solvent (e.g., acetonitrile).

  • Reagent Addition: Add acetic anhydride (1.2 equiv) to the solution.

  • Catalyst Addition: Add tributylphosphine (0.1 equiv) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to isolate the desired β-amino acetate product.

Part 3: Rearrangements & Cycloadditions

The high energy of strained rings can be harnessed to drive rearrangements and cycloaddition reactions, leading to the formation of more complex molecular architectures.[14][15][16][17] However, this same reactivity can lead to unexpected products.

Frequently Asked Questions (FAQs)

Question 5: My reaction involving a cyclobutane derivative is yielding a cyclopentane product. What is happening?

Answer: You are likely observing a ring expansion rearrangement. This is a common pathway for carbocations adjacent to a strained ring, where the rearrangement is driven by the relief of ring strain.[18][19][20]

Causality & Troubleshooting Strategy:

This rearrangement occurs when a carbocation forms on a carbon atom directly attached to the cyclobutane ring. One of the C-C bonds of the ring migrates to the carbocation, resulting in a one-carbon ring expansion to form a more stable cyclopentyl carbocation.[20]

  • Avoiding the Rearrangement: The key is to avoid reaction conditions that generate a carbocation adjacent to the ring.

    • If your reaction is an SN1 or E1 type, consider switching to SN2 or E2 conditions which do not involve carbocation intermediates. For example, instead of using a weak nucleophile/base in a protic solvent, use a strong nucleophile/base in an aprotic solvent.

  • Embracing the Rearrangement: In some cases, this rearrangement can be synthetically useful. If the cyclopentane derivative is the desired product, you can intentionally generate the carbocation using appropriate conditions (e.g., treatment of an exocyclic alcohol with acid).

Question 6: My [2+2] photocycloaddition to form a cyclobutane ring is inefficient. How can I improve the yield?

Answer: Low yields in [2+2] photocycloadditions are a frequent issue.[9] Success depends on efficient light absorption, minimizing competing processes, and the inherent reactivity of the substrates.

Causality & Troubleshooting Strategy:

  • Insufficient Light Source/Wavelength: The UV lamp's wavelength must overlap with the absorbance spectrum of the alkene substrate to promote it to an excited state.[9] The lamp's intensity must also be sufficient.

    • Solution: Check the UV-Vis spectrum of your starting material and ensure your lamp's output is appropriate. Consider using a more powerful lamp or a different type of lamp (e.g., medium-pressure mercury lamp).

  • Quenching and Side Reactions: Molecular oxygen is a notorious quencher of excited triplet states. Side reactions like cis-trans isomerization can also compete with the desired cycloaddition.[9]

    • Solution: Thoroughly degas your solvent before and during the reaction (e.g., by purging with nitrogen or argon, or through freeze-pump-thaw cycles).

  • Use of Photosensitizers: If direct irradiation is inefficient, a triplet sensitizer like acetone or benzophenone can be used. The sensitizer absorbs the light, gets promoted to an excited triplet state, and then transfers that energy to your alkene, which then undergoes the cycloaddition.[9]

Part 4: Safety & Handling of Strained Organic Compounds

The high potential energy stored in strained rings means that these compounds can be highly reactive and potentially hazardous.[3] Always handle them with appropriate care.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile gloves).[21][22][23][24]

  • Fume Hood: Handle volatile or toxic strained compounds in a well-ventilated fume hood to avoid inhalation.[21][22]

  • Risk Assessment: Before starting any new reaction, perform a thorough risk assessment, paying close attention to the potential for rapid energy release, exotherms, or the formation of unstable intermediates. Consult the Safety Data Sheet (SDS) for all reagents.[25]

  • Scale-up: Be particularly cautious when scaling up reactions involving strained molecules. What is safe on a milligram scale may become dangerously exothermic on a gram scale. Perform a small-scale pilot reaction first.

  • Disposal: Dispose of strained compounds and related waste in designated, properly labeled waste containers according to your institution's guidelines.[21][22] Never pour organic waste down the drain.[22]

References

Technical Support Center: Catalyst Selection for 1-Ethynylcyclopropan-1-amine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 1-ethynylcyclopropan-1-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this unique building block in their synthetic campaigns. As a strained, bifunctional molecule, this compound presents both exciting opportunities for complex molecule synthesis and specific catalytic challenges. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.

Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the inherent reactivity of this compound and the rationale for selecting specific classes of metal catalysts.

Q1: What are the primary reactive sites of this compound and how do they influence catalyst selection?

A1: The molecule possesses three key reactive features that dictate catalytic pathways:

  • The Terminal Alkyne: This is the most common site of activation. It is an electron-rich π-system that is highly susceptible to attack by electrophilic metal catalysts (π-acids) like Au(I), Pt(II), and Pd(II).[1][2] This interaction makes the alkyne carbons electrophilic and vulnerable to nucleophilic attack.

  • The Cyclopropane Ring: This is a strained, high-energy ring system. While often a spectator, it can participate in reactions, particularly through ring-opening or rearrangement pathways, especially with catalysts like Ruthenium or under harsh conditions.[3][4] Its high s-character C-C bonds can be cleaved under certain oxidative conditions.

  • The Primary Amine: This is a nucleophilic center. In intramolecular reactions, it can attack the metal-activated alkyne, leading to cycloisomerization products. It can also be a site for N-functionalization, though this is typically a separate, non-catalytic step (e.g., protection).

The choice of catalyst is therefore a strategic decision to selectively activate one of these sites while minimizing undesired side reactions at the others. Gold and Platinum are primarily used for alkyne activation, while Palladium and Ruthenium can engage in more complex catalytic cycles involving oxidative addition or C-H activation.[5][6]

Q2: Why are Gold(I) complexes so frequently used for reactions with enyne-type substrates like this?

A2: Gold(I) complexes are exceptionally effective catalysts for enyne cycloisomerization and related transformations due to their strong character as soft, carbophilic π-acids.[7][8] Unlike metals such as Palladium, Gold(I) has a high barrier to oxidative addition (Au(I) → Au(III)), meaning it typically operates without changing its oxidation state.[9]

The catalytic cycle is initiated by the coordination of the gold catalyst to the alkyne, which polarizes the C≡C bond and activates it for nucleophilic attack.[1][8] In the case of this compound (or its N-acylated derivatives), the tethered alkene or another internal nucleophile attacks the activated alkyne, often leading to the formation of cyclopropyl gold-carbene intermediates.[1][10] These highly reactive intermediates can then undergo a variety of downstream transformations to build molecular complexity. The use of N-heterocyclic carbene (NHC) ligands on gold has been shown to improve catalyst stability and reactivity.[11][12]

Gold_Catalysis_Mechanism cluster_0 Gold(I) Catalytic Cycle for Enyne Cycloisomerization Enyne 1,n-Enyne Substrate (e.g., derivatized this compound) Pi_Complex π-Alkyne Complex Enyne->Pi_Complex + [AuL]⁺ Au_L [Au(L)]⁺ Catalyst Cyclization Nucleophilic Attack (5-exo-dig or 6-endo-dig) Pi_Complex->Cyclization Carbene Cyclopropyl Gold-Carbene Cyclization->Carbene Rearrangement Skeletal Rearrangement Carbene->Rearrangement Product Cycloisomerized Product Rearrangement->Product Product->Au_L - [AuL]⁺ (Catalyst Regeneration)

Caption: Generalized mechanism for Gold(I)-catalyzed enyne cycloisomerization.

Part 2: Troubleshooting Guide for Common Catalytic Systems

This section is structured as a practical, Q&A-based troubleshooting guide for specific issues encountered during experiments.

Scenario 1: Gold-Catalyzed Reactions

Q3: My Au(I)-catalyzed cycloisomerization is sluggish or stalls completely. What are the most likely causes?

A3: This is a common issue with several potential root causes. Follow this diagnostic workflow:

  • Catalyst Integrity: Gold catalysts, particularly cationic species generated in situ (e.g., from AuCl(L) + AgSbF₆), can be unstable.

    • Decomposition: Over time, or in the presence of impurities, Au(I) can disproportionate or be reduced to form catalytically inactive gold nanoparticles (often visible as a color change to purple or black).[7] Ensure you are using freshly prepared catalyst solutions.

    • Silver Salt Interference: The silver salt used as a halide scavenger is critical. Use high-purity silver salts (e.g., AgSbF₆, AgOTf). Incomplete halide abstraction will leave the less active neutral gold complex in solution. Conversely, some reactions can be inhibited by excess silver ions.

  • Solvent & Reagent Purity: Cationic gold catalysts are sensitive to poisoning.

    • Halides: Trace chloride or bromide from solvents (e.g., unpurified DCM) or starting materials can coordinate to the gold center and deactivate it.[7]

    • Basic Impurities: Amines or other basic functional groups can compete for coordination to the acidic gold center. Ensure your starting material is pure and that solvents are anhydrous and free from basic stabilizers.

  • Ligand Choice: The ligand on the gold catalyst dramatically influences its activity. For challenging substrates, a more electron-donating ligand like an N-heterocyclic carbene (NHC) may be required over a phosphine to generate a more active catalyst.[12]

Q4: I'm observing a complex mixture of products instead of my desired cycloisomer. How can I improve selectivity?

A4: Poor selectivity often arises from the high reactivity of the gold-carbene intermediate, which can proceed down multiple pathways.[1]

  • Skeletal Rearrangements: The initially formed cyclopropyl gold carbenes can undergo single or double cleavage of the cyclopropane ring to yield various dienes or rearranged products.[1] Lowering the reaction temperature can often favor the desired pathway by reducing the energy available for these high-barrier rearrangements.

  • Intermolecular Reactions: If reaction concentrations are too high, the carbene intermediate may be trapped by another molecule of starting material or solvent. Try running the reaction at higher dilution.

  • Catalyst Loading: While counterintuitive, sometimes decreasing the catalyst loading can improve selectivity by minimizing catalyst-driven decomposition of the desired product.

Catalyst System ComponentPotential Issue & Solution
Gold Pre-catalyst AuCl(PPh₃)
Silver Activator AgOTf
Solvent Dichloromethane (DCM)
Temperature Room Temp → 80°C
Scenario 2: Palladium- and Platinum-Catalyzed Reactions

Q5: I want to perform a cross-coupling reaction at the ethynyl position. Is Palladium a good choice, and what are the challenges?

A5: Yes, Palladium is the catalyst of choice for cross-coupling reactions like Sonogashira, Heck, or Suzuki couplings.[6] However, the this compound substrate presents unique challenges:

  • Amine Coordination: The free primary amine can coordinate to the Palladium center, potentially inhibiting catalysis. It is highly recommended to first protect the amine (e.g., as a Boc-carbamate or sulfonamide).

  • Cyclopropane Ring Strain: The strained cyclopropane ring can sometimes be activated by Palladium(II) species, leading to ring-opening as a side reaction.[4] Using milder conditions and ligands that favor reductive elimination over other pathways can mitigate this.

Q6: My Platinum-catalyzed hydrosilylation of the alkyne is giving poor regioselectivity (α vs. β addition). How can I control this?

A6: Hydrosilylation regioselectivity is a classic challenge.[13][14]

  • Catalyst Choice: Karstedt's catalyst is a common choice but can give mixtures.[15] Heterogeneous catalysts like Platinum on carbon (Pt/C) have been shown to favor the β-isomer.[16][17]

  • Silane Sterics: The steric bulk of the silane plays a major role. Bulkier silanes (e.g., HSiEt₃) tend to favor the terminal (β) addition to minimize steric clash.

  • Solvent Effects: The solvent can influence the catalyst's active state. A screen of polar vs. non-polar solvents may be necessary to optimize selectivity for your specific substrate.

Troubleshooting_Flowchart cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_substrate Substrate Issues Start Poor Reaction Outcome (Low Yield / Selectivity) Cat_Active Is the catalyst active? Start->Cat_Active Check First Cond_Temp Is temperature optimal? Start->Cond_Temp Sub_Purity Is the substrate pure? Start->Sub_Purity Cat_Decomp Check for decomposition (color change, precipitation). Use freshly made catalyst. Cat_Active->Cat_Decomp No Cat_Poison Is the catalyst poisoned? Cat_Active->Cat_Poison Yes, but still no reaction Cat_Impurity Purify reagents/solvents. Remove trace H₂O, halides, or basic impurities. Cat_Poison->Cat_Impurity Cond_Temp_Sol High temp can cause side reactions. Low temp can stall. Screen a temperature range. Cond_Temp->Cond_Temp_Sol Cond_Conc Is concentration correct? Cond_Temp->Cond_Conc Cond_Conc_Sol High concentration can favor intermolecular side reactions. Try higher dilution. Cond_Conc->Cond_Conc_Sol Sub_Purity_Sol Verify by NMR/LCMS. Repurify if necessary. Sub_Purity->Sub_Purity_Sol Sub_Protect Does a functional group need protection? (e.g., Amine) Sub_Purity->Sub_Protect Sub_Protect_Sol Protect amine (Boc, Cbz) to prevent catalyst inhibition. Sub_Protect->Sub_Protect_Sol

Caption: A troubleshooting flowchart for common reaction issues.

Part 3: Experimental Protocols

This section provides a representative, detailed protocol for a common transformation.

Protocol 1: Gold(I)-Catalyzed Intramolecular Hydroamination/Cyclization of an N-Tosyl-1-ethynylcyclopropan-1-amine Derivative

This protocol is a generalized procedure based on common practices in gold-catalyzed enyne cycloisomerizations and should be adapted and optimized for specific substrates.

Materials:

  • N-Tosyl protected this compound derivative (1.0 equiv)

  • (JohnPhos)AuCl (0.02 equiv, 2 mol%)

  • AgSbF₆ (0.02 equiv, 2 mol%)

  • Anhydrous 1,2-Dichloroethane (DCE)

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the N-Tosyl protected substrate.

  • Solvent Addition: Add anhydrous DCE to dissolve the substrate (final concentration ~0.1 M).

  • Catalyst Preparation (in a separate vial): In a separate flame-dried vial, weigh (JohnPhos)AuCl and AgSbF₆. Add a small amount of anhydrous DCE and stir the resulting suspension for 5-10 minutes at room temperature in the dark. This in-situ preparation generates the active cationic gold catalyst.

  • Reaction Initiation: Using a syringe, add the catalyst suspension dropwise to the stirring solution of the substrate at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Quenching & Work-up: Once the starting material is consumed, quench the reaction by filtering the mixture through a short plug of silica gel, eluting with ethyl acetate or DCM.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired cyclized product.

Justification of Choices:

  • N-Tosyl Protection: The tosyl group protects the amine, preventing it from coordinating to the gold catalyst, and acts as the tethering nucleophile for the cyclization.

  • (JohnPhos)AuCl/AgSbF₆: This combination generates a highly active, bulky phosphine-ligated cationic gold(I) catalyst. The bulky JohnPhos ligand can enhance stability and influence selectivity, while the SbF₆⁻ is a very weakly coordinating anion, maximizing the catalyst's Lewis acidity.[18]

  • DCE: A common, non-coordinating solvent for gold catalysis. Its anhydrous form is crucial to prevent catalyst deactivation.

References

Technical Support Center: Protecting Group Strategies for 1-Ethynylcyclopropan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of protecting 1-ethynylcyclopropan-1-amine. This unique structural motif, featuring a strained cyclopropyl ring directly attached to both a primary amine and a terminal alkyne, presents distinct challenges for synthetic chemists. The high reactivity and specific sensitivities of these functional groups demand a carefully considered protection strategy to prevent unwanted side reactions and ensure the success of subsequent synthetic steps.[1][2]

This guide is structured to provide direct, actionable advice, moving from high-level strategy in our Frequently Asked Questions (FAQs) to ground-level problem-solving in our Troubleshooting section.

Part 1: Frequently Asked Questions (FAQs) - Strategic Selection of an Amine Protecting Group

Choosing an appropriate protecting group is the most critical decision at the outset of your synthesis. A protecting group is a temporarily attached molecular fragment that masks a reactive functional group, preventing it from reacting in subsequent steps.[3][4] The selection process must account for the stability of the protected amine under various reaction conditions and the orthogonality of its deprotection, meaning the ability to remove one protecting group without affecting others.[3]

Q1: Which are the most common and suitable protecting groups for this compound?

A1: For primary amines, carbamates are the most widely used class of protecting groups due to their high stability and the predictable nature of their cleavage.[5] The three most relevant carbamate protecting groups for this substrate are tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc). Each offers a unique deprotection mechanism, allowing for strategic, orthogonal removal.

Protecting GroupAbbreviationDeprotection ConditionKey Stability Profile
tert-Butoxycarbonyl BocAcidic (e.g., TFA, HCl)[6][7]Stable to base, nucleophiles, and catalytic hydrogenation.[8][9]
Benzyloxycarbonyl Cbz (or Z)Catalytic Hydrogenolysis (H₂, Pd/C)[10][11]Stable to most acidic and basic conditions.[6][10]
9-Fluorenylmethyloxycarbonyl FmocBasic (e.g., Piperidine)[12][13]Stable to acidic conditions and hydrogenolysis.[12][14]
Q2: What are the primary stability concerns for the this compound core?

A2: The primary concerns stem from the two reactive moieties attached to the cyclopropane ring:

  • Cyclopropane Ring Strain: The three-membered ring is highly strained and susceptible to cleavage under certain conditions, particularly with strong acids or some transition metals.[15][16] This makes the choice of deprotection conditions, especially for the Boc group, a critical consideration.

  • Terminal Alkyne Reactivity: The ethynyl group has an acidic proton and can undergo various reactions. It can be reduced during catalytic hydrogenation (a concern for Cbz deprotection) or participate in side reactions under strongly basic conditions (a concern for Fmoc deprotection).

Q3: How do I choose between Boc, Cbz, and Fmoc for my specific synthetic route?

A3: The choice depends entirely on the planned subsequent reaction steps. The following decision tree provides a logical framework for this selection process.

G start Start: Need to protect This compound q1 Will your downstream synthesis involve strong acidic conditions? start->q1 q2 Will your downstream synthesis involve catalytic hydrogenation? q1->q2 No use_cbz Consider Cbz Group (H2-labile) q1->use_cbz Yes use_fmoc Consider Fmoc Group (Base-labile) q1->use_fmoc Yes q3 Will your downstream synthesis involve basic conditions? q2->q3 No use_boc Consider Boc Group (Acid-labile) q2->use_boc Yes q2->use_fmoc Yes q3->use_boc Yes q3->use_cbz Yes q3->use_fmoc No

Caption: Decision tree for protecting group selection.

Part 2: Troubleshooting Guide

This section addresses common problems encountered during the protection and deprotection of this compound.

Issue 1: Low or No Yield of Protected Product

Q: I'm getting a low yield of my Boc-protected amine. The reaction seems incomplete when I monitor it by TLC. What's going wrong?

A: Low yields in Boc protection reactions are common and can usually be traced back to a few key parameters.[17][18]

  • Potential Cause 1: Insufficient Reagents. The stoichiometry of di-tert-butyl dicarbonate ((Boc)₂O) is critical. An insufficient amount will leave starting material unreacted.

    • Solution: Increase the molar equivalents of (Boc)₂O to 1.1–1.5 relative to the amine. Ensure your amine starting material is pure and accurately quantified.[18]

  • Potential Cause 2: Suboptimal Base or pH. The reaction requires a base to deprotonate the amine, increasing its nucleophilicity. If the base is too weak or used in insufficient quantity, the reaction will be sluggish.[18]

    • Solution: For standard conditions, use bases like sodium bicarbonate, sodium hydroxide, or triethylamine (TEA). Ensure at least one equivalent of base is used. The reaction is often performed in a biphasic system (e.g., Dioxane/Water or THF/Water) with NaHCO₃ or in an organic solvent like DCM with TEA.[6]

  • Potential Cause 3: Product Loss During Work-up. The protected product might have some water solubility, or an emulsion may form during the aqueous wash, leading to product loss.

    • Solution: After quenching the reaction, ensure thorough extraction with a suitable organic solvent (e.g., ethyl acetate, DCM). If an emulsion forms, adding brine can help break it. Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate before concentrating.[18]

Issue 2: Unwanted Side Reactions

Q: During my Boc deprotection with TFA, I'm seeing multiple unidentified spots on my TLC plate and my yield of the free amine is low. What could be happening?

A: This is likely due to side reactions caused by the highly reactive tert-butyl cation generated during the acidic cleavage of the Boc group.[5][7][17] The strained cyclopropane ring is particularly susceptible to electrophilic attack by this cation, potentially leading to ring-opening or alkylation.

  • Mechanism of Side Reaction:

    • Protonation of the Boc-carbamate by TFA.

    • Cleavage to form the unstable carbamic acid and a tert-butyl cation.

    • The tert-butyl cation acts as a potent electrophile.

    • The cation can be trapped by the desired amine product or attack the electron-rich cyclopropane ring.

  • Solution: Use a Scavenger. To prevent these side reactions, add a cation scavenger to the reaction mixture. The scavenger's role is to trap the tert-butyl cation before it can react with your product.

    • Recommended Scavengers: Triisopropylsilane (TIS) or thioanisole are highly effective. Add 5-10 equivalents of the scavenger to the solution of your Boc-protected compound before adding the TFA.[17]

G start Boc-Protected Amine in DCM add_scavenger Add Scavenger (e.g., 5-10 eq. TIS) start->add_scavenger add_tfa Add TFA (e.g., 50% v/v) add_scavenger->add_tfa stir Stir at RT (1-2 hours) add_tfa->stir monitor Monitor by TLC/LC-MS stir->monitor monitor->stir Incomplete workup Concentrate and Purify monitor->workup Reaction Complete

Caption: Recommended workflow for Boc deprotection with a scavenger.

Q: I'm trying to remove a Cbz group via catalytic hydrogenation, but I'm losing my alkyne functionality.

A: This is a classic chemoselectivity problem. Standard catalytic hydrogenation conditions (e.g., H₂, 10% Pd/C) will reduce both the Cbz group and the alkyne, often all the way to an alkane.[19]

  • Solution 1: Use a Poisoned Catalyst. To selectively reduce the Cbz group while preserving the alkyne, use a "poisoned" palladium catalyst, such as Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate). This catalyst is much less active and will typically cleave the Cbz group without over-reducing the alkyne. Careful monitoring by TLC or LC-MS is essential to stop the reaction upon consumption of the starting material.

  • Solution 2: Transfer Hydrogenation. An alternative to using H₂ gas is transfer hydrogenation. Reagents like ammonium formate or cyclohexene can serve as the hydrogen source in the presence of Pd/C. These conditions are often milder and can sometimes offer better selectivity.[20]

Issue 3: Fmoc Deprotection Complications

Q: When I deprotect my Fmoc-protected amine with piperidine, I get a messy reaction and have trouble isolating my product. Why?

A: The deprotection of Fmoc generates a dibenzofulvene (DBF) intermediate. This species is an electrophile and can react with your nucleophilic free amine product to form a stable adduct, reducing your yield and complicating purification.[13]

  • Mechanism of Adduct Formation:

    • Piperidine (a base) abstracts the acidic proton on the fluorenyl ring.

    • The resulting anion undergoes elimination to release CO₂ and the free amine.

    • The highly reactive DBF is formed as a byproduct.

    • A secondary amine like piperidine is typically used because it effectively traps the DBF, preventing it from reacting with the desired product.[13] If the trapping is inefficient, adduct formation occurs.

  • Solution: Ensure you are using a sufficient excess of the amine base for deprotection. A standard condition is 20% piperidine in DMF.[13] The large excess of piperidine ensures that it, rather than your valuable product, acts as the primary scavenger for the DBF byproduct. If purification remains difficult, consider alternative work-up procedures or switching to a different protecting group if your synthetic route allows.

Part 3: Key Experimental Protocols

The following are generalized, step-by-step protocols. They should be optimized for the specific scale and context of your experiment.

Protocol 1: Boc Protection of this compound

This protocol is adapted from standard procedures for primary amine protection.[6][7]

  • Preparation: Dissolve this compound (1.0 eq.) in a 1:1 mixture of dioxane and water.

  • Base Addition: Add sodium bicarbonate (NaHCO₃, 2.0 eq.) to the solution and stir until it dissolves.

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.) in dioxane dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring progress by TLC (e.g., using a 3:7 Ethyl Acetate:Hexane eluent).

  • Work-up: Once the starting material is consumed, add water to dilute the mixture. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Cbz Protection of this compound

This protocol uses Schotten-Baumann conditions, which are effective for forming carbamates.[11]

  • Preparation: Dissolve this compound (1.0 eq.) in dichloromethane (DCM).

  • Base Addition: Add an aqueous solution of sodium carbonate (Na₂CO₃, 2.0 eq.).

  • Reagent Addition: Cool the biphasic mixture to 0 °C. Add benzyl chloroformate (Cbz-Cl, 1.1 eq.) dropwise while stirring vigorously.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor by TLC until the starting amine is no longer visible.

  • Work-up: Separate the organic layer. Wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Recrystallization or flash chromatography can be used for further purification.

Protocol 3: Acidic Deprotection of Boc-Protected Amine

This protocol includes the use of a cation scavenger to protect the cyclopropane ring.[17]

  • Preparation: Dissolve the Boc-protected this compound (1.0 eq.) in dichloromethane (DCM).

  • Scavenger Addition: Add triisopropylsilane (TIS, 5.0 eq.) to the solution.

  • Acid Addition: Cool the mixture to 0 °C. Add trifluoroacetic acid (TFA) dropwise until the concentration of TFA is ~50% v/v.

  • Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by LC-MS or TLC.

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure (co-evaporation with toluene can help remove residual TFA). The resulting amine salt can be used directly or neutralized with a mild base for further reactions.

References

Technical Support Center: Analytical Methods for 1-Ethynylcyclopropan-1-amine Impurity Detection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 1-ethynylcyclopropan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into detecting and quantifying impurities in this unique and reactive pharmaceutical building block. As a small, highly strained, and basic molecule, this compound presents distinct analytical challenges. This resource consolidates best practices, troubleshooting guides, and validated protocols to ensure the quality, safety, and efficacy of your active pharmaceutical ingredient (API).

The control of impurities is a critical mandate from regulatory bodies worldwide, including the International Council for Harmonisation (ICH). The ICH Q3A(R2) guideline provides a framework for the identification, qualification, and control of impurities in new drug substances, ensuring that they are safe for patient use.[1][2][3] This guide is structured to help you meet and exceed these regulatory expectations.

Impurity Profiling Strategy: A Multi-Technique Approach

A robust impurity profile for this compound cannot be achieved with a single analytical technique. Due to the potential for a wide range of impurities—from starting materials and by-products to degradants—a combination of orthogonal methods is essential.[4][5][6]

Our recommended workflow integrates chromatographic separations for quantification and spectroscopic methods for structural elucidation.

Logical Workflow for Impurity Analysis

Impurity Analysis Workflow General Workflow for Impurity Analysis cluster_0 Initial Screening & Quantification cluster_1 Identification & Characterization cluster_2 Qualification & Control A API Sample (this compound) B Chromatographic Separation (GC or HPLC) A->B C Impurity Detection & Quantification B->C D Is Impurity > Identification Threshold? C->D E Isolate Impurity (e.g., Prep-HPLC) D->E Yes G No Further Action Required D->G No F Structural Elucidation (MS, NMR) E->F H Is Impurity > Qualification Threshold? F->H I Toxicological Assessment H->I Yes K Qualified H->K No J Set Specification & Control Strategy I->J

Caption: A stepwise approach from detection to control of impurities.

Regulatory Thresholds for Impurities

Understanding the reporting, identification, and qualification thresholds as defined by ICH Q3A is fundamental.[2][3][7] These thresholds are determined by the maximum daily dose of the drug substance.

Threshold Maximum Daily Dose ≤ 2 g/day Maximum Daily Dose > 2 g/day Action Required
Reporting 0.05%0.03%Impurities at or above this level must be reported in the registration application.
Identification 0.10% or 1.0 mg TDI (whichever is lower)0.05%The structure of impurities at or above this level must be determined.[7][8]
Qualification 0.15% or 1.0 mg TDI (whichever is lower)0.05%Impurities at or above this level must be assessed for biological safety.[3][7]
TDI: Total Daily Intake. Data synthesized from ICH Q3A(R2) Guidelines.[2][3]

Section 1: Gas Chromatography (GC) for Volatile Impurities

Gas chromatography is a primary technique for analyzing volatile and semi-volatile impurities that may be present in this compound, such as residual solvents or low-boiling point by-products. The basic and reactive nature of amines, however, requires special consideration to achieve good chromatography.[9]

GC Troubleshooting Guide: Q&A Format

Question 1: My amine peaks are tailing severely, leading to poor resolution and inaccurate integration. What is the cause and how can I fix it?

Answer: Peak tailing for basic compounds like amines is a classic problem in GC and is most often caused by secondary interactions between the analyte and active sites (e.g., silanols) on the column or in the inlet.[10][11] Amines have a strong affinity for these acidic sites, leading to delayed elution and asymmetrical peak shapes.

  • Causality: The lone pair of electrons on the nitrogen atom of the amine interacts strongly with acidic silanol groups on the surface of fused silica columns or glass inlet liners. This adsorption/desorption process is slow compared to the chromatographic partitioning, resulting in a "tail."

  • Solutions & Best Practices:

    • Use a Base-Deactivated Column: This is the most critical factor. Select a column specifically designed for amine analysis, such as an Agilent CP-Volamine or a PoraPLOT Amines column.[12][13] These columns have a specially treated surface to minimize silanol interactions.

    • Inert Flow Path: Ensure every component in your sample flow path is inert. This includes using a base-deactivated inlet liner and gold-plated seals.

    • Column Conditioning: Properly condition the column according to the manufacturer's instructions to remove any residual manufacturing materials and ensure a stable baseline.

    • Sample Derivatization (If Necessary): In some challenging cases, derivatizing the amine to a less polar, less basic compound can improve peak shape, though this adds complexity to sample preparation.

Question 2: I'm seeing "ghost peaks" in my chromatogram, even during blank runs. Where are they coming from?

Answer: Ghost peaks are extraneous peaks that appear in your chromatogram and are not part of your injected sample. They are typically caused by contamination somewhere in the system.[11]

  • Causality: Contaminants can accumulate in the carrier gas lines, the injector, or at the head of the column. When the oven temperature is ramped up, these trapped compounds are released, appearing as broad peaks in the chromatogram.[11] Septum bleed is another common cause, where silicone particles from the injector septum degrade at high temperatures.

  • Troubleshooting Steps:

    • Isolate the Source: Perform a systematic check.[14] Start by running a blank analysis with no injection. If ghost peaks are still present, the contamination is likely in the carrier gas or the gas lines.[11] If they disappear, the source is likely the injector or syringe.

    • Check Carrier Gas Purity: Ensure you are using high-purity (99.999% or higher) carrier gas and that your gas traps are not exhausted.

    • Injector Maintenance: Clean the injector port and replace the septum and inlet liner. Use a high-quality, low-bleed septum.

    • Bake-out the Column: Disconnect the column from the detector and bake it at a temperature slightly above your method's maximum temperature (but below the column's absolute maximum) for 1-2 hours to strip off contaminants.[11]

GC Experimental Protocol: Residual Solvents Analysis

This protocol is a starting point for the analysis of common process solvents.

  • Column: Agilent CP-Volamine, 60 m x 0.32 mm (Part No. CP7448) or equivalent base-deactivated column.[12]

  • Oven Program: 40°C (hold for 10 min), then ramp at 20°C/min to 250°C.

  • Carrier Gas: Helium at a constant flow of ~2 mL/min.

  • Injector: Split (ratio 1:50), 250°C.

  • Detector: Flame Ionization Detector (FID), 275°C.

  • Sample Preparation: Accurately weigh ~100 mg of this compound and dissolve in 1 mL of a suitable high-purity solvent (e.g., DMSO) that does not co-elute with any expected impurities.

Section 2: High-Performance Liquid Chromatography (HPLC) for Non-Volatile and Chiral Impurities

HPLC is the gold standard for separating a wide range of organic impurities, including starting materials, intermediates, and degradation products.[4][15] For this compound, a primary amine, reversed-phase HPLC is often the method of choice. Chiral HPLC is also critical for controlling the enantiomeric purity.[16][17]

HPLC Troubleshooting Guide: Q&A Format

Question 1: I'm observing significant peak tailing for my main compound and related amine impurities. How can I achieve symmetrical peaks?

Answer: Similar to GC, peak tailing for basic analytes in reversed-phase HPLC is primarily caused by unwanted secondary interactions with the stationary phase.[18]

  • Causality: Residual silanol groups on the surface of silica-based C18 columns are acidic and can interact ionically with the protonated amine.[19] This leads to mixed-mode retention (reversed-phase and ion-exchange), resulting in tailing peaks.[20]

  • Solutions & Best Practices:

    • Control Mobile Phase pH: This is the most effective tool. Operating at a low pH (e.g., 2.5-3.0) using a buffer like phosphate or formate will ensure that both the amine analyte is fully protonated and the silanol groups are non-ionized, minimizing the unwanted ionic interaction.[19]

    • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns (Type B) that are thoroughly end-capped are designed to have minimal residual silanol activity.[18] Columns with polar-embedded phases can also provide shielding of silanols.[18]

    • Add a Competing Base: In some cases, adding a small amount of a competing amine, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites, improving the peak shape of the analyte.

    • Check for Extra-Column Volume: Excessive dead volume in tubing and connections between the injector, column, and detector can cause peak broadening and tailing.[18] Ensure all fittings are secure and use tubing with a narrow internal diameter.[18]

Question 2: I need to separate the enantiomers of this compound. What is the best approach for method development?

Answer: Enantiomeric separation requires a chiral environment, which is achieved using a Chiral Stationary Phase (CSP).[16][21] A screening approach is typically the most efficient way to find a suitable method.

  • Causality: CSPs, often based on polysaccharides like cellulose or amylose, create chiral pockets.[16] The enantiomers of the analyte fit differently into these pockets, leading to different interaction strengths and, therefore, different retention times.

  • Method Development Strategy:

    • Column Screening: Screen a set of complementary CSPs. Polysaccharide-based columns (e.g., CHIRALPAK® IA, IB, IC) are highly effective for a wide range of primary amines.[16]

    • Mobile Phase Screening: For polysaccharide CSPs, start with normal-phase (e.g., hexane/ethanol) and polar organic (e.g., acetonitrile/methanol) modes.

    • Use Additives: The basicity of the amine is crucial. Add a small percentage (e.g., 0.1%) of a basic additive like diethylamine (DEA) or butylamine to the mobile phase.[16][17] This improves peak shape and can enhance chiral recognition by preventing strong, non-specific interactions with the CSP support.

Chiral HPLC Method Development Workflow

Chiral HPLC Method Development Workflow for Chiral Method Development Start Select Racemic Standard of This compound Screen_Cols Screen Polysaccharide CSPs (e.g., CHIRALPAK IA, IB, IC) Start->Screen_Cols Screen_MP Test Mobile Phase Modes (Normal, Polar Organic) Screen_Cols->Screen_MP Additives Add Basic Modifier (e.g., 0.1% DEA) Screen_MP->Additives Optimize Optimize Resolution (Rs > 2.0) (Flow Rate, Temperature, % Modifier) Additives->Optimize Validate Validate Method (LOD, LOQ, Linearity, Accuracy) Optimize->Validate End Final Chiral Method Validate->End

Caption: A systematic screening approach for chiral HPLC method development.

Section 3: Mass Spectrometry (MS) and NMR for Structural Elucidation

When an impurity exceeds the identification threshold, its structure must be determined. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the definitive tools for this task.[5][22][23]

Structural Elucidation FAQs

Question: An unknown impurity peak was detected by LC-UV. How can I identify it?

Answer: The first step is to obtain the molecular weight and formula of the unknown impurity, followed by detailed structural analysis.

  • Step 1: LC-MS Analysis: The most direct approach is to use a Liquid Chromatography-Mass Spectrometry (LC-MS) system.[24][25] A high-resolution instrument like a Quadrupole Time-of-Flight (QTOF) or Orbitrap will provide a highly accurate mass measurement of the impurity.[24][26] This accurate mass allows for the confident prediction of the molecular formula.

  • Step 2: MS/MS Fragmentation: Performing tandem mass spectrometry (MS/MS) on the impurity's molecular ion will induce fragmentation.[22][24] The resulting fragmentation pattern provides clues about the molecule's substructures, which can be pieced together to propose a candidate structure.

  • Step 3: Consider Potential Pathways: Based on the synthesis route and stability studies, propose likely structures.[8] For example, consider reactions with residual reagents, dimerization of the API, or oxidation products.

  • Step 4: NMR for Definitive Identification: For unambiguous structure confirmation, the impurity must be isolated (e.g., by preparative HPLC) and analyzed by NMR spectroscopy.[27][28] A suite of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments will reveal the precise connectivity of all atoms in the molecule, confirming its identity.[28][29] NMR is unparalleled for distinguishing between isomers that may have identical masses and similar fragmentation patterns.[30]

References

Validation & Comparative

A Comparative Guide to 1-Ethynylcyclopropan-1-amine and Its Bioisosteres in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry, the strategic modification of a lead compound is paramount to achieving the desired profile of potency, selectivity, and pharmacokinetics. Bioisosteric replacement, a cornerstone of this optimization process, involves substituting a specific group within a molecule with another that possesses similar physical or chemical properties, aiming to enhance the compound's overall performance.[1][2][3] This guide delves into the nuanced application of a highly promising, yet underexplored bioisostere: 1-ethynylcyclopropan-1-amine . We will objectively compare its unique structural and electronic attributes against more conventional bioisosteres, supported by experimental data and protocols to provide a comprehensive resource for researchers in drug discovery.

The Rationale for Bioisosterism: Beyond Simple Analogs

The concept of bioisosterism has evolved significantly from its classical roots, where atoms or groups with similar sizes and electronic configurations were interchanged.[1][4] Today, non-classical bioisosterism allows for the exchange of structurally distinct moieties that produce a similar biological effect.[1][4] The primary goals of this strategy are multifaceted:

  • Optimize Pharmacodynamics: Enhance binding affinity and selectivity for the biological target.

  • Improve Pharmacokinetics (ADME): Modulate properties like solubility, permeability, and metabolic stability to achieve better drug exposure.[3]

  • Reduce Off-Target Toxicity: Eliminate or mask functionalities associated with adverse effects.

  • Navigate Intellectual Property: Generate novel chemical matter with distinct patentability.[1]

Small, strained aliphatic rings, such as cyclopropanes, have become invaluable tools in this endeavor.[5] They offer a degree of conformational rigidity that can pre-organize a molecule into its bioactive conformation, thus minimizing the entropic penalty upon binding to its target.[6] This rigidity, combined with their unique electronic character, makes them powerful bioisosteres for a range of functionalities, from gem-dimethyl groups to alkenes and even aromatic rings.[5]

Unveiling this compound: A Privileged Scaffold

The this compound moiety is a fascinating construct, merging the three-dimensional rigidity of a cyclopropylamine with the linear, electron-withdrawing nature of an ethynyl group. This combination imparts a unique set of characteristics that can be strategically exploited in drug design.

  • Structural Rigidity and Vectorial Projection: The cyclopropane ring acts as a rigid anchor, locking the relative positions of the amine and the alkyne. This conformational constraint can lead to a significant increase in binding affinity by reducing the entropic cost of binding.[6] Furthermore, the ethynyl group provides a well-defined linear vector, allowing chemists to probe narrow, deep pockets within a protein's binding site that may be inaccessible to bulkier groups.

  • Modulation of Physicochemical Properties: The electron-withdrawing acetylenic group is expected to lower the basicity (pKa) of the amine compared to a simple cyclopropylamine. This can be highly advantageous for reducing off-target effects associated with highly basic amines, such as interactions with aminergic G-protein coupled receptors or ion channels, and can improve cell permeability.[7]

  • Metabolic Stability: The cyclopropane ring is generally more resistant to metabolic degradation than corresponding acyclic alkyl chains.[6] While cyclopropylamines themselves can be susceptible to CYP450-mediated ring-opening, which can lead to reactive metabolites, the overall stability is highly context-dependent.[5] The introduction of the ethynyl group may alter the metabolic profile, potentially directing metabolism away from the ring.

A Head-to-Head Comparison: Performance Against Key Bioisosteres

The true value of a bioisostere is revealed through comparison. Below, we analyze this compound against three widely used bioisosteres: its parent, cyclopropylamine, the classic tert-butyl group, and the trifluoromethylcyclopropyl group.

Structural and Physicochemical Comparison

G cluster_0 Bioisostere Comparison A This compound Rigid 3D core Linear vector exit Modulated pKa B Cyclopropylamine Rigid 3D core Basic amine A->B Parent Scaffold C tert-Butyl Bulky, spherical Lipophilic Metabolically vulnerable A->C vs. Lipophilic Filler D Trifluoromethylcyclopropyl Rigid 3D core Electron-withdrawing Metabolically stable A->D vs. Stable Analogue G cluster_workflow Bioisostere Evaluation Workflow synthesis Synthesis of Bioisostere Analogs physchem Physicochemical Profiling (pKa, logD, Solubility) synthesis->physchem binding Target Binding Affinity Assay (Ki, IC50) synthesis->binding metabolism In Vitro Metabolic Stability (Microsomes, Hepatocytes) binding->metabolism Potent compounds advance permeability Permeability Assay (e.g., PAMPA, Caco-2) metabolism->permeability invivo In Vivo PK Studies (Selected Compounds) permeability->invivo Promising candidates advance

References

Comparative study of 1-ethynylcyclopropan-1-amine and propargylamine reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of 1-Ethynylcyclopropan-1-amine and Propargylamine

A Senior Application Scientist's Field Guide for Researchers and Drug Developers

In the landscape of modern synthetic and medicinal chemistry, the selection of molecular building blocks is a critical decision that dictates the efficiency of a synthetic route and the ultimate properties of the target molecule. Among the myriad of choices, alkynylamines stand out for their versatility. This guide provides a detailed comparative analysis of two key alkynylamines: the conformationally restricted This compound and the flexible, linear propargylamine .

While structurally similar, the presence of a strained cyclopropane ring introduces profound differences in steric hindrance, electronic properties, and metabolic stability. This study delves into the causality behind their differing reactivities, offering field-proven insights to guide researchers in selecting the optimal scaffold for applications ranging from bioorthogonal chemistry to the synthesis of novel therapeutics.

Structural, Steric, and Electronic Divergence

The fundamental difference between these two molecules lies in the substitution at the α-carbon. Propargylamine is a simple primary amine, whereas this compound features a quaternary carbon center as part of a cyclopropyl ring. This distinction is the primary driver of their divergent chemical behavior.

  • Propargylamine (Prop-2-yn-1-amine): A linear and sterically unencumbered molecule. The amine's lone pair is readily accessible, and the terminal alkyne is exposed for a wide range of chemical transformations, including nucleophilic and electrophilic additions, metal-catalyzed couplings, and cycloadditions.[1] Its flexibility allows it to adopt numerous conformations.

  • This compound: A rigid, sterically demanding molecule. The cyclopropane ring locks the α-carbon's substituents, significantly increasing steric bulk around the nitrogen atom and one face of the alkyne. The C-C bonds of the cyclopropyl ring possess enhanced p-character, and its C-H bonds are stronger than those in standard aliphatic chains, a feature that contributes to increased metabolic stability.[2][3]

Below is a direct structural comparison of the two amines.

G cluster_0 Propargylamine cluster_1 This compound Propargylamine Propargylamine Cyclopropylamine Cyclopropylamine

Figure 1: Molecular structures of Propargylamine and this compound.
Electronic and Basicity Profile

The basicity of an amine, a key parameter for its nucleophilicity, is best quantified by the pKa of its conjugate acid (pKaH).[4] A higher pKaH value corresponds to a stronger base.[4][5]

  • Propargylamine: The pKaH is reported to be in the range of 7.89 to 9.8.[6][7][8] This value is slightly lower than that of simple alkylamines (pKaH ≈ 10-11), which is attributable to the mild electron-withdrawing effect of the adjacent sp-hybridized alkyne.[5]

  • This compound: While no direct experimental pKaH value has been reported, a reasoned estimation can be made. The carbon atoms of a cyclopropane ring exhibit higher s-character in their bonds compared to a typical sp3 carbon. This imparts a slight electron-withdrawing nature. Combined with the ethynyl group, this is expected to decrease the basicity of the amine lone pair relative to propargylamine, resulting in a lower pKaH.

This predicted lower basicity suggests that this compound may be a weaker nucleophile in reactions involving the amine group itself, such as acylation or alkylation.

PropertyPropargylamineThis compoundCausality
Molecular Formula C₃H₅N[6]C₅H₇N[9]-
Molecular Weight 55.08 g/mol [6]81.12 g/mol -
α-Carbon Secondary (CH₂)Quaternary (C)Cyclopropyl ring structure
Conformation Flexible, linearRigid, constrained[10]Cyclopropyl ring structure
Steric Hindrance LowHighGeminal substitution at α-carbon
pKa (conjugate acid) ~7.89 - 9.8[6][7][8]Not Reported (Predicted to be lower)Electron-withdrawing nature of alkyne and cyclopropyl group

Table 1: Comparative summary of physical and electronic properties.

Comparative Reactivity in Key Transformations

The structural and electronic differences manifest directly in the reactivity of these amines in common synthetic transformations.

A. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC, or "click" reaction, is a cornerstone of modern chemistry, valued for its reliability and mild conditions.[11] It involves the cycloaddition of a terminal alkyne and an azide to form a 1,4-disubstituted 1,2,3-triazole.[11][12]

  • Propargylamine: As a small, unhindered alkyne, propargylamine generally participates in CuAAC reactions with high efficiency and rapid kinetics.[2][13] Numerous protocols exist for its use in bioconjugation and materials science.[10][14][15]

  • This compound: The significant steric bulk of the cyclopropyl group adjacent to the alkyne is expected to hinder the approach of the azide and the copper catalyst. While CuAAC is generally tolerant of steric hindrance, highly demanding substrates can lead to significantly reduced reaction rates and may require higher catalyst loading, elevated temperatures, or specialized accelerating ligands to achieve high conversion.[11]

The catalytic cycle for the CuAAC reaction is shown below. The steric hindrance from the cyclopropyl group would primarily impact the initial coordination of the copper(I) to the alkyne and the subsequent approach of the azide to form the copper acetylide intermediate.

CuAAC_Cycle cluster_workflow CuAAC Catalytic Cycle Alkyne R-C≡CH (Propargylamine or This compound) Acetylide Cu(I) Acetylide Intermediate Alkyne->Acetylide + Cu(I) CuI Cu(I) Catalyst Cycloadduct Six-membered Cu(III) Intermediate Acetylide->Cycloadduct + R'-N₃ Azide R'-N₃ Product 1,2,3-Triazole Product Cycloadduct->Product Reductive Elimination Product->CuI Releases Cu(I)

Figure 2: Generalized catalytic cycle for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
B. Intramolecular Reactions and the Thorpe-Ingold Effect

The Thorpe-Ingold effect, or gem-dialkyl effect, posits that increasing steric hindrance on a carbon atom within a chain can accelerate intramolecular reactions.[16] This occurs because the bulky groups decrease the bond angle between the reacting chains, bringing them into closer proximity and favoring the transition state for cyclization.[9]

While neither amine is typically used in simple cyclizations, this principle is highly relevant when they are incorporated into larger molecules. If this compound is used as a building block, the quaternary center it creates can be strategically employed to facilitate subsequent intramolecular transformations, such as ring-closing metathesis or macrocyclization, more efficiently than a corresponding structure derived from propargylamine.[5]

Applications in Medicinal Chemistry and Drug Development

The choice between these two amines often extends beyond mere reactivity to the desired properties of the final product.

  • Propargylamine: It is a key component in several marketed drugs, including the monoamine oxidase inhibitors pargyline, selegiline, and rasagiline, used in treating Parkinson's disease.[1] Its value lies in its straightforward synthesis and reliable reactivity.

  • This compound: The cyclopropyl moiety is a highly valued "privileged scaffold" in drug discovery.[2][10] Its incorporation offers several distinct advantages:

    • Metabolic Stability: The cyclopropyl group is resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes due to the high dissociation energy of its C-H bonds. This can increase a drug's half-life and reduce potential drug-drug interactions.

    • Conformational Rigidity: The rigid ring structure reduces the number of available conformations, which can lock a molecule into its bioactive conformation, thereby increasing binding potency and selectivity for its biological target.[3][10]

    • Potency and Lipophilicity: The cyclopropyl group can serve as a bioisostere for other groups like a vinyl or gem-dimethyl group, allowing chemists to fine-tune a molecule's lipophilicity and potency.[13]

The unique stereoelectronic properties of the cyclopropyl ring can be used to orient substituents into specific vectors of chemical space, which is crucial for optimizing interactions within a protein's binding pocket.

Experimental Protocol: A Comparative CuAAC Reaction

To provide a self-validating system for comparing the reactivity of these two amines, the following generalized protocol for a model CuAAC reaction is described. This workflow is designed to be executed in parallel for both amines to generate directly comparable data on reaction kinetics and yield.

G cluster_workflow Comparative Experimental Workflow start Start: Parallel Reaction Setup setup_A Reaction A: This compound (1 eq) Benzyl Azide (1 eq) Buffer (e.g., PBS) start->setup_A setup_B Reaction B: Propargylamine (1 eq) Benzyl Azide (1 eq) Buffer (e.g., PBS) start->setup_B add_cat_A Add Catalyst Premix to A add_cat_B Add Catalyst Premix to B catalyst Catalyst Premix CuSO₄ Ligand (e.g., THPTA) Reducing Agent (Na-Ascorbate) catalyst->add_cat_A catalyst->add_cat_B react Stir at Room Temperature Monitor by TLC/LC-MS at t = 15m, 30m, 1h, 2h, 4h add_cat_A->react add_cat_B->react workup Quench & Aqueous Workup (e.g., EDTA wash, Extraction with EtOAc) react->workup analysis Analysis - Isolate product via Chromatography - Calculate isolated yield - Compare reaction rates workup->analysis end End: Compare Data analysis->end

Figure 3: Workflow for a comparative reactivity study using CuAAC.
Step-by-Step Methodology

This protocol is adapted from established procedures for bioconjugation.[10][14]

  • Reagent Preparation:

    • Prepare stock solutions of this compound (e.g., 100 mM in DMSO), propargylamine (100 mM in DMSO), and benzyl azide (100 mM in DMSO).

    • Prepare a fresh 100 mM solution of sodium ascorbate in deionized water.

    • Prepare a 20 mM solution of CuSO₄ in deionized water.

    • Prepare a 50 mM solution of a water-soluble ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) in deionized water.[15]

  • Reaction Setup (in parallel for each amine):

    • To a 2 mL microcentrifuge tube, add the amine stock solution (e.g., 5 µL, 0.5 µmol, 1.0 eq).

    • Add the benzyl azide stock solution (5 µL, 0.5 µmol, 1.0 eq).

    • Add buffer (e.g., 100 mM potassium phosphate, pH 7) to bring the volume to ~450 µL.

  • Catalyst Addition and Initiation:

    • In a separate tube, premix the catalyst solution: 2.5 µL of 20 mM CuSO₄ (0.05 µmol, 0.1 eq) and 5.0 µL of 50 mM THPTA ligand (0.25 µmol, 0.5 eq). Let it stand for 2 minutes.[10]

    • Add the premixed catalyst to the reaction tube.

    • Initiate the reaction by adding 25 µL of the freshly prepared 100 mM sodium ascorbate solution.

  • Monitoring and Workup:

    • Close the tube and mix gently (e.g., on a rotator) at room temperature.

    • Monitor the reaction progress at set time intervals by taking small aliquots for LC-MS analysis to determine the ratio of starting material to product.

    • After the reaction reaches completion (or after a set time, e.g., 4 hours), quench the reaction by adding a solution of EDTA to chelate the copper.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis:

    • Purify the crude product by column chromatography.

    • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.

    • Calculate the isolated yield and compare it between the two reactions. Plot the conversion over time to compare the reaction rates.

Conclusion and Outlook

The choice between propargylamine and this compound is a strategic one that hinges on the specific goals of the synthesis.

  • Choose Propargylamine for:

    • Rapid, high-yielding reactions where steric hindrance is a concern.

    • Applications where conformational flexibility is desired.

    • Cost-sensitive, large-scale syntheses.

  • Choose this compound for:

    • Introducing metabolic stability and conformational rigidity in drug candidates.[10]

    • Creating sterically defined scaffolds for probing protein binding pockets.

    • Leveraging the Thorpe-Ingold effect to facilitate subsequent intramolecular reactions.[16]

While the steric bulk of the cyclopropyl group presents a synthetic hurdle that may require reaction optimization, the profound benefits it imparts in a medicinal chemistry context often justify the initial investment. The lack of direct comparative kinetic data in the literature highlights an opportunity for further research to precisely quantify the reactivity differences between these two versatile building blocks. Such studies would be invaluable to the scientific community, enabling more informed and rational design in the development of next-generation chemical entities.

References

A Researcher's Guide to Validating the In Vitro Efficacy of 1-Ethynylcyclopropan-1-amine Derivatives as LSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the in vitro efficacy of novel 1-ethynylcyclopropan-1-amine derivatives. We move beyond simplistic protocols to offer an integrated strategy, emphasizing the causal logic behind experimental choices to build a robust, self-validating data package for your lead compounds.

Introduction: A New Generation of Epigenetic Modulators

The this compound scaffold, a close structural relative of the classic monoamine oxidase (MAO) inhibitor tranylcypromine, has been repurposed and refined to create a new class of potent, mechanism-based inhibitors targeting Lysine-Specific Demethylase 1 (LSD1/KDM1A).[1][2] LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in carcinogenesis by demethylating histone H3 on lysine 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression of tumor suppressor genes.[3][4] Given its overexpression in numerous cancers, including acute myeloid leukemia (AML) and solid tumors, LSD1 has emerged as a high-value therapeutic target.[2][4]

However, the journey from a synthesized compound to a validated lead requires a rigorous, multi-step in vitro assessment. This guide outlines a hierarchical validation workflow, from direct enzyme inhibition to cellular target engagement and phenotypic outcomes, ensuring that the generated data is both accurate and contextually meaningful for advancing a drug discovery program.

The Covalent Mechanism: An Irreversible Interaction

This compound derivatives are mechanism-based inactivators. They are designed to be recognized by the LSD1 active site, where the enzyme's own catalytic machinery processes the inhibitor, leading to the formation of a reactive intermediate that covalently and irreversibly binds to the FAD cofactor.[1] This covalent modification permanently inactivates the enzyme. An essential part of the validation process is to confirm this mechanism and to determine the compound's selectivity against the structurally homologous MAO-A and MAO-B enzymes, which were the original targets of the parent compound, tranylcypromine.[1][4]

G cluster_0 LSD1 Active Site Enzyme LSD1-FAD Complex Intermediate Enzyme-Inhibitor Non-covalent Complex Enzyme->Intermediate Inhibitor 1-Ethynylcyclopropan- 1-amine Derivative Inhibitor->Intermediate Binding (KI) Reactive Reactive Intermediate (via Catalysis) Intermediate->Reactive Catalytic Activation (kinact) Covalent Irreversibly Inactivated LSD1-FAD Adduct Reactive->Covalent Covalent Bond Formation

Caption: Covalent inactivation of LSD1 by a mechanism-based inhibitor.

A Hierarchical Framework for In Vitro Validation

We propose a four-stage workflow to systematically build a comprehensive profile of your compound's in vitro efficacy. This approach ensures that each step logically validates the preceding one, creating a robust data package.

G A Stage 1: Biochemical Potency & Selectivity B Stage 2: Cellular Target Engagement A->B Does it work in cells? C Stage 3: Cellular Efficacy & Phenotype B->C Does it produce a biological effect? D Stage 4: Cytotoxicity & Therapeutic Window C->D Is it selective for cancer cells?

Caption: The four-stage in vitro validation workflow.

Stage 1: Biochemical Potency & Selectivity

The Causality: Before assessing a compound in a complex cellular environment, you must first confirm its direct inhibitory activity against the purified enzyme target. This baseline measurement of potency (IC50) is essential for structure-activity relationship (SAR) studies.[5] Furthermore, given the structural homology between LSD1 and MAOs, assessing selectivity is paramount to mitigate potential off-target effects that could lead to clinical toxicity.[6][7]

Key Experiments:

  • LSD1 Inhibition Assay: A horseradish peroxidase (HRP)-coupled assay or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay is commonly used to determine the IC50 value against purified human LSD1.[6][7]

  • MAO-A/B Inhibition Assay: A fluorometric assay using kynuramine as a substrate can determine the IC50 values against purified human MAO-A and MAO-B.[7][8]

Data Summary: Potency & Selectivity Profile

CompoundLSD1 IC50 (nM)MAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity (MAO-A/LSD1)Selectivity (MAO-B/LSD1)
Derivative X 5.2 8,500 12,300 >1600x >2300x
Iadademstat7.6>100,000>100,000>13,000x>13,000x
Tranylcypromine5,6002102300.04x0.04x
(Data for Iadademstat and Tranylcypromine are representative values from published studies for comparative purposes).[6]

Experimental Protocol: LSD1 HTRF Inhibition Assay

This protocol describes a typical Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the inhibition of LSD1 enzymatic activity.

  • Reagent Preparation:

    • Prepare Assay Buffer: 50 mM HEPES, pH 7.5, 0.1% BSA, 0.01% Tween-20.

    • Dilute recombinant human LSD1/CoREST complex in Assay Buffer.

    • Prepare a biotinylated H3K4me2 peptide substrate solution in Assay Buffer.

    • Serially dilute the this compound derivative and control compounds (e.g., Iadademstat) in 100% DMSO, followed by a further dilution in Assay Buffer.

    • Prepare detection reagents: Europium cryptate-labeled anti-H3K4me1 antibody and XL665-conjugated streptavidin, diluted in the HTRF detection buffer.

  • Enzymatic Reaction:

    • In a 384-well low-volume plate, add 2 µL of the diluted compound solution.

    • Add 4 µL of the LSD1/CoREST enzyme solution and incubate for 15 minutes at room temperature to allow for inhibitor binding.[9]

    • Initiate the reaction by adding 4 µL of the biotinylated H3K4me2 substrate.

    • Incubate the plate for 60 minutes at 37°C.

  • Detection:

    • Stop the reaction by adding 10 µL of the combined detection reagents.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm * 10,000).

    • Plot the HTRF ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[5]

Stage 2: Cellular Target Engagement

The Causality: High biochemical potency does not guarantee cellular activity.[10] A compound must be able to permeate the cell membrane, reach its target in the nucleus, and bind to it in a complex intracellular environment.[11] Target engagement assays provide direct evidence that the compound is binding to LSD1 within living cells, validating that the cellular effects observed in later stages are indeed due to on-target activity.[12][13]

Key Experiment:

  • Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stabilization of a target protein upon ligand binding. When an inhibitor binds to LSD1, the complex becomes more resistant to heat-induced denaturation.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

G cluster_0 CETSA Workflow A 1. Treat Cells (e.g., AML cells) with derivative or vehicle B 2. Harvest & Lyse Cells A->B C 3. Heat Lysates across a temperature gradient B->C D 4. Separate Soluble/Aggregated Proteins (Centrifugation) C->D E 5. Analyze Soluble Fraction (Western Blot for LSD1) D->E F 6. Quantify & Plot LSD1 stability vs. Temperature E->F

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA for LSD1 Target Engagement

  • Cell Treatment:

    • Culture a suitable cancer cell line (e.g., MV-4-11 AML cells) to ~80% confluency.

    • Treat cells with the test compound at various concentrations (e.g., 0.1x, 1x, 10x the biochemical IC50) and a vehicle control (e.g., 0.1% DMSO) for 2-4 hours.

  • Heating and Lysis:

    • Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

    • Lyse the cells by subjecting them to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Fractionation and Analysis:

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

    • Collect the supernatant (soluble fraction).

    • Determine the protein concentration of the soluble fraction using a BCA assay.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western Blot using a primary antibody specific for LSD1. A loading control like GAPDH or β-actin should also be probed.

  • Data Analysis:

    • Quantify the band intensities for LSD1 at each temperature for both vehicle- and compound-treated samples.

    • Normalize the intensity at each temperature to the intensity at the lowest temperature (e.g., 40°C).

    • Plot the normalized intensity versus temperature to generate melting curves. A rightward shift in the melting curve for compound-treated samples compared to the vehicle control indicates target engagement.[4]

Stage 3: Cellular Efficacy & Phenotypic Response

The Causality: After confirming target engagement, the next critical step is to determine if this engagement translates into a desired biological outcome. For an LSD1 inhibitor in an oncological context, this typically means inhibiting cancer cell proliferation and/or inducing differentiation or apoptosis.[14][15]

Key Experiments:

  • Anti-Proliferation Assay: Measure the compound's ability to inhibit the growth of various cancer cell lines, particularly those known to be dependent on LSD1 activity (e.g., AML, small-cell lung cancer).[6] The result is typically reported as a GI50 (concentration for 50% growth inhibition).

  • Cell Differentiation Assay: In AML cell lines, LSD1 inhibition is known to induce myeloid differentiation. This can be quantified by measuring the surface expression of differentiation markers like CD11b or CD86 via flow cytometry.[7]

Data Summary: Anti-Proliferative Activity

Cell LineCancer TypeDerivative X GI50 (nM) Iadademstat GI50 (nM)
MV-4-11AML95 120
KASUMI-1AML150 210
NCI-H526SCLC210 350
(Comparative data is representative of typical results for potent LSD1 inhibitors).[6]

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding:

    • Seed cancer cells in a 96-well, opaque-walled plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.

    • Incubate for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a 10-point serial dilution of the test compound.

    • Add the diluted compounds to the respective wells. Include vehicle-only wells as a negative control (100% viability) and wells with a potent cytotoxin (e.g., staurosporine) or no cells as a positive control (0% viability).

    • Incubate the plate for 72 to 120 hours, depending on the cell line's doubling time.

  • Luminescence Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add an equal volume of CellTiter-Glo® reagent to each well (e.g., 100 µL).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100%) and background (0%).

    • Plot the percentage of growth inhibition versus the log of the compound concentration and fit to a dose-response curve to calculate the GI50 value.

Stage 4: Cytotoxicity & Therapeutic Window

The Causality: A potent anti-cancer agent must be more toxic to cancer cells than to normal, healthy cells.[16] This selectivity is crucial for establishing a therapeutic window.[16][17] By comparing the cytotoxicity (CC50) in a non-cancerous cell line to the growth inhibitory concentration (GI50 or IC50) in a cancer cell line, we can calculate a Selectivity Index (SI), which is a key indicator of the compound's therapeutic potential.[16]

Key Experiment:

  • Cytotoxicity Assay: Use the same viability assay (e.g., MTT or CellTiter-Glo®) to measure the compound's effect on a non-cancerous cell line, such as human embryonic kidney cells (HEK293) or normal human fibroblasts.[16][18]

Data Summary: In Vitro Therapeutic Window

Cell LineTypeDerivative X (nM) Selectivity Index (SI)
MV-4-11Cancer (AML)GI50 = 95\multirow{2}{*}{>526 }
HEK293Non-CancerousCC50 > 50,000
Selectivity Index (SI) = CC50 (Non-Cancerous) / GI50 (Cancerous)

Integrated Analysis and Path Forward

The true power of this validation framework lies in the integrated analysis of the data.

  • Potency Correlation: Do the biochemical IC50 values correlate with the cellular GI50 values? A significant drop-off in potency from the biochemical to the cellular assay (e.g., >10-fold) may suggest poor cell permeability or high efflux, guiding medicinal chemistry efforts to improve drug-like properties.[10]

  • On-Target Confirmation: Does the concentration range for target engagement (CETSA) overlap with the concentrations that cause growth inhibition? A strong correlation provides high confidence that the phenotypic effect is driven by LSD1 inhibition.

  • Selectivity Profile: A high Selectivity Index (>100) is a promising indicator. Low selectivity may halt a compound's progression or flag the need for further optimization to reduce off-target toxicity.

By systematically addressing potency, target engagement, cellular function, and safety, this hierarchical approach enables researchers to build a compelling, data-driven case for their this compound derivatives, paving the way for successful preclinical development.

References

A Comparative Guide to the Synthetic Methods of Cyclopropylamines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

The cyclopropylamine moiety is a privileged structural motif in modern medicinal chemistry.[1][2] Its unique conformational rigidity, combined with the electronic properties of the strained three-membered ring, allows it to serve as a versatile bioisostere for various functional groups, enhancing metabolic stability, binding affinity, and overall pharmacological profiles of drug candidates.[3] Consequently, the development of efficient and stereoselective methods for the synthesis of these valuable building blocks is a topic of significant interest for researchers in drug discovery and development.[4][5]

This guide provides a comparative analysis of the most prominent synthetic strategies for accessing cyclopropylamines. We will delve into the mechanistic underpinnings, evaluate the scope and limitations, and provide representative experimental data and protocols for each major class of reactions.

Decision Workflow for Synthetic Route Selection

Choosing the optimal synthetic route depends on several factors, including the desired substitution pattern, required stereochemistry, available starting materials, and scalability. The following diagram outlines a general decision-making process.

G start Define Target Cyclopropylamine (Substitution, Stereochemistry) q1 Is the cyclopropane ring already present in the starting material? start->q1 rearrangement Rearrangement Reactions (Hofmann, Curtius) q1->rearrangement  Yes, with a  carboxylic acid  or amide fg_interconversion Functional Group Interconversion (e.g., Reductive Amination) q1->fg_interconversion  Yes, with a  ketone q2 Are you starting from an alkene? q1->q2 No carbenoid Carbene/Carbenoid Cyclopropanation (Simmons-Smith, Rh-catalyzed) q2->carbenoid Yes q3 Are you starting from a nitrile or amide? q2->q3 No kulinkovich Titanium-Mediated Cyclopropanation (Kulinkovich-Szymoniak) q3->kulinkovich Yes other Other precursors (α-chloroaldehydes, etc.) q3->other No G cluster_anode Anode (+) cluster_cathode Cathode (-) anode 2 Br⁻ → Br₂ + 2e⁻ cathode 2 MeOH + 2e⁻ → 2 MeO⁻ + H₂ amide Cyclopropyl Amide (1) nbromo N-Bromoamide Intermediate (4) amide->nbromo Br₂, MeO⁻ rearrange Hofmann Rearrangement nbromo->rearrange isocyanate Isocyanate rearrange->isocyanate carbamate Carbamate (2) (trapped with MeOH) isocyanate->carbamate + MeOH amine Cyclopropylamine (after hydrolysis) carbamate->amine G grignard 2 R'CH₂CH₂MgX titanacyclopropane Titanacyclopropane Intermediate grignard->titanacyclopropane ti_alkoxide Ti(OⁱPr)₄ ti_alkoxide->titanacyclopropane azacycle Azatitanacycle Intermediate titanacyclopropane->azacycle nitrile R-C≡N nitrile->azacycle hydrolysis Lewis Acid Workup (e.g., BF₃·OEt₂) azacycle->hydrolysis product Primary Cyclopropylamine hydrolysis->product

References

The Mechanistic Underpinning of Cross-Reactivity: A Tale of Two Enzymes

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Cross-Reactivity Analysis of 1-Ethynylcyclopropan-1-amine Derivatives for Drug Development Professionals

The incorporation of strained ring systems into molecular scaffolds is a cornerstone of modern medicinal chemistry. The cyclopropylamine moiety, in particular, has proven to be a highly valuable pharmacophore, present in a range of therapeutic agents.[1][2] Its unique conformational rigidity can enhance binding affinity and metabolic stability.[2] A prime example is tranylcypromine (TCP), a cyclopropylamine-containing irreversible inhibitor of monoamine oxidases (MAOs) used clinically as an antidepressant.[3] More recently, this same scaffold has been identified as a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1), an epigenetic modulator overexpressed in various cancers.[2][4]

This guide focuses on a specific, emerging class of these molecules: This compound derivatives . Given the established polypharmacology of the parent cyclopropylamine scaffold, a thorough and early assessment of cross-reactivity is not just a regulatory formality but a critical step in drug development. This document provides a framework for understanding the mechanistic basis of this cross-reactivity and offers a detailed, field-proven protocol for its quantitative analysis.

The probable cross-reactivity of this compound derivatives is rooted in the significant structural and mechanistic homology between their likely primary target, LSD1, and their primary off-targets, MAO-A and MAO-B.[4]

  • Shared Cofactor and Catalytic Site: Both LSD1 and the MAO enzymes are flavin-dependent amine oxidases.[5] They utilize a flavin adenine dinucleotide (FAD) cofactor within their active sites to catalyze the oxidation of their respective amine substrates.

  • Irreversible Inhibition Mechanism: Cyclopropylamine-based inhibitors function as mechanism-based inactivators. The strained cyclopropane ring undergoes oxidative cleavage, initiated by the FAD cofactor, leading to the formation of a reactive intermediate that forms a permanent, covalent bond with the FAD.[3][6] This irreversible inhibition means that enzymatic activity can only be restored through the synthesis of new enzyme, a process that can take weeks.[7][8]

This shared mechanism is the primary driver of potential cross-reactivity. A derivative designed to inhibit LSD1 can often fit within the active site of MAO-A or MAO-B and undergo the same covalent inactivation, leading to unintended biological consequences.

cluster_System Systemic Circulation cluster_Targets Potential Biological Targets cluster_Outcomes Biological Outcomes ECPA_Derivative This compound Derivative LSD1 Primary Target: LSD1 (KDM1A) ECPA_Derivative->LSD1 Inhibition MAOA Off-Target: MAO-A ECPA_Derivative->MAOA Cross-Inhibition MAOB Off-Target: MAO-B ECPA_Derivative->MAOB Cross-Inhibition Epigenetic Epigenetic Modulation (Desired Therapeutic Effect) LSD1->Epigenetic Serotonin Serotonin Syndrome Risk (Drug-Drug Interaction) MAOA->Serotonin Serotonin/NE Breakdown Block Hypertensive Hypertensive Crisis Risk (Food-Drug Interaction) MAOA->Hypertensive Tyramine Metabolism Block MAOB->Serotonin Dopamine Breakdown Block

Caption: Potential cross-reactivity pathways for a this compound derivative.

Experimental Design for Cross-Reactivity Profiling

A robust assessment requires a systematic approach to quantify the inhibitory activity of each derivative against the primary target and the key potential off-targets. The goal is to determine the half-maximal inhibitory concentration (IC50) for each enzyme and subsequently calculate a selectivity ratio.

Causality Behind Experimental Choices:

  • Enzyme Source: Recombinant human enzymes are used to ensure consistency, purity, and relevance to human physiology, eliminating confounding variables from cellular lysates.

  • Assay Principle: A coupled-enzyme chemiluminescence assay is chosen for its high sensitivity and broad dynamic range. The oxidation of the enzyme's substrate produces hydrogen peroxide (H₂O₂), which is used by horseradish peroxidase (HRP) to oxidize a luminol derivative, generating a light signal directly proportional to enzyme activity.

  • Control Compound: Tranylcypromine (TCP) is the ideal positive control. It is a well-characterized, irreversible inhibitor of both LSD1 and MAOs, providing a reliable benchmark for assay performance and the potency of new derivatives.

Detailed Protocol: In Vitro Enzyme Inhibition Luminescence Assay

This protocol describes the determination of IC50 values for test compounds against recombinant human LSD1/CoREST, MAO-A, and MAO-B.

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES, pH 7.5. Prepare fresh and keep on ice.
  • Enzyme Stock Solutions: Reconstitute recombinant human LSD1/CoREST, MAO-A, and MAO-B enzymes in Assay Buffer to a concentration of 1 µM. Aliquot and store at -80°C.
  • Substrate Stock Solutions:
  • LSD1: Prepare a 10 mM stock of dimethylated H3K4 peptide substrate in water.
  • MAO-A/B: Prepare a 100 mM stock of p-tyramine hydrochloride in water.
  • Detection Reagent: Prepare a working solution containing 200 µM Amplex® Red, 2 U/mL HRP, and the appropriate substrate (20 µM for LSD1 peptide, 1 mM for p-tyramine) in Assay Buffer. Protect from light.
  • Test Compound Plate: Prepare a serial dilution of the this compound derivatives and TCP control in 100% DMSO, typically starting from a 10 mM top concentration. This will be the source plate.

2. Assay Procedure:

  • Compound Pre-incubation (Time-Dependent Inhibition):
  • In a 96-well white, opaque assay plate, add 2 µL of serially diluted test compounds from the source plate. For control wells, add 2 µL of DMSO (100% activity) or 2 µL of 1 mM TCP (0% activity).
  • Thaw enzyme stocks on ice. Dilute the enzymes in cold Assay Buffer to a 2X working concentration (e.g., 20 nM for LSD1, 40 nM for MAOs).
  • Add 48 µL of the 2X enzyme working solution to each well.
  • Mix gently on a plate shaker for 30 seconds.
  • Cover the plate and incubate for 30 minutes at 37°C. This pre-incubation step is crucial for irreversible inhibitors to allow for the covalent modification of the enzyme.
  • Initiation of Reaction & Detection:
  • Add 50 µL of the 2X Detection Reagent (containing substrate, HRP, and Amplex® Red) to all wells to start the reaction.
  • Immediately transfer the plate to a plate reader capable of measuring luminescence.
  • Measure the luminescence signal every 2 minutes for a period of 20 minutes.

3. Data Analysis:

  • For each well, calculate the reaction rate (slope) from the linear portion of the kinetic read (luminescence units per minute).
  • Normalize the data: % Inhibition = 100 * [1 - (Rate_Compound - Rate_0%_Activity) / (Rate_100%_Activity - Rate_0%_Activity)].
  • Plot the % Inhibition against the logarithm of the compound concentration.
  • Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value for each compound against each enzyme.

Comparative Data Analysis: Interpreting the Results

The primary output of this experimental workflow is a quantitative comparison of potency and selectivity across the derivative series.

Table 1: Hypothetical Cross-Reactivity Profile of this compound Derivatives

Compound IDR-Group ModificationLSD1 IC50 (nM)MAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity (MAO-A/LSD1)Selectivity (MAO-B/LSD1)
ECPA-001 -H1535012023-fold8-fold
ECPA-002 -4-Fluoro-phenyl85,200850650-fold106-fold
ECPA-003 -Methyl25180957-fold4-fold
ECPA-004 -Cyclohexyl12>10,0004,300>833-fold358-fold
TCP (Control) N/A1852,10034011-fold1.8-fold

Interpreting the Data:

  • Potency vs. Selectivity: The goal is to identify derivatives with high potency against the primary target (low LSD1 IC50) and low potency against off-targets (high MAO-A/B IC50).

  • Structure-Activity Relationship (SAR): The hypothetical data in Table 1 illustrates how small changes to the derivative's structure can dramatically alter the selectivity profile.

    • ECPA-002 & ECPA-004: The addition of bulky, lipophilic groups (4-Fluoro-phenyl, Cyclohexyl) appears to significantly reduce binding to the MAO active sites while maintaining or improving LSD1 potency. This suggests the substrate-binding pockets of the MAO enzymes may be sterically smaller or less accommodating than that of LSD1.

    • ECPA-003: A small methyl group provides minimal improvement in selectivity, indicating it does not sufficiently differentiate between the enzyme active sites.

Implications for Drug Development and Risk Mitigation

A quantitative understanding of MAO cross-reactivity is paramount for advancing any this compound derivative toward clinical development.

  • Risk of Hypertensive Crisis: Inhibition of MAO-A in the gut and liver prevents the breakdown of dietary tyramine, an amino acid found in aged cheeses, cured meats, and other fermented foods.[3][9] This can lead to a massive release of norepinephrine, causing a life-threatening spike in blood pressure known as a "hypertensive crisis" or the "cheese effect".[3][10] Compounds with significant MAO-A activity would necessitate strict dietary restrictions for patients.[11]

  • Risk of Serotonin Syndrome: Co-administration of an MAO inhibitor with other serotonergic agents, such as selective serotonin reuptake inhibitors (SSRIs), can lead to a dangerous accumulation of serotonin in the brain.[12][13] This condition, known as serotonin syndrome, can cause symptoms ranging from tremors and agitation to hyperthermia and death.[8][9] A clean MAO-inhibition profile de-risks a compound by allowing for broader compatibility with concomitant medications.

  • Informing Lead Optimization: A clear selectivity profile guides the next steps in medicinal chemistry. If a lead compound shows potent on-target activity but poor selectivity (e.g., ECPA-001 or ECPA-003), chemists can focus on modifications predicted to reduce MAO binding, such as exploring the steric and electronic requirements of the active sites as suggested by the success of ECPA-002 and ECPA-004.

References

A Senior Application Scientist's Guide to Benchmarking 1-Ethynylcyclopropan-1-amine Against Other Terminal Alkynes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Terminal Alkynes in Modern Chemistry

In the landscape of drug discovery, chemical biology, and materials science, the ability to forge stable and specific connections between molecular entities is paramount. Terminal alkynes have emerged as indispensable tools in this endeavor, largely due to their participation in highly efficient and orthogonal ligation chemistries. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," and the palladium-catalyzed Sonogashira coupling are two of the most powerful methods for creating complex molecular architectures. Furthermore, the small size of the ethynyl group makes it an ideal bioorthogonal handle for metabolic labeling studies, allowing for the tracking and visualization of biomolecules in living systems.

The choice of a terminal alkyne is a critical decision that can profoundly influence the kinetics, yield, and biocompatibility of a given transformation. This guide provides an in-depth comparative analysis of a unique, sterically constrained alkyne, 1-ethynylcyclopropan-1-amine , against a panel of structurally diverse and commonly utilized terminal alkynes: the small, flexible propargylamine , the aromatic 3-ethynylaniline , and the silyl-protected ethynyltrimethylsilane . Through a discussion of their intrinsic properties and performance in key applications, this guide aims to equip researchers, scientists, and drug development professionals with the insights necessary to select the optimal terminal alkyne for their specific needs.

Physicochemical and Structural Comparison

The reactivity of a terminal alkyne is intrinsically linked to its electronic and steric properties. The table below summarizes the key physicochemical characteristics of our benchmarked compounds.

Compound Structure Molecular Weight ( g/mol ) Boiling Point (°C) Key Structural Features & Predicted Reactivity Impact
This compound this compound81.12N/AThe cyclopropyl group is sterically demanding and can influence catalyst accessibility. The amine group provides a site for further functionalization.
Propargylamine Propargylamine55.0883Small, flexible, and hydrophilic, making it a common choice for bioconjugation in aqueous media.
3-Ethynylaniline 3-Ethynylaniline117.15220-222The aromatic ring can participate in π-stacking interactions and influences the acidity of the alkyne proton. The aniline moiety offers a versatile handle for derivatization.
Ethynyltrimethylsilane Ethynyltrimethylsilane98.2253The trimethylsilyl (TMS) group protects the terminal alkyne, allowing for selective reactions. It can be deprotected under specific conditions to reveal the terminal alkyne.

Comparative Performance in Key Applications

This section presents a comparative analysis of the benchmarked terminal alkynes in three critical applications: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Sonogashira cross-coupling, and metabolic labeling. The presented data is illustrative, based on established reactivity principles, and serves as a guide for experimental design.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a premier example of click chemistry, valued for its high yields, mild reaction conditions, and exceptional functional group tolerance. The reaction kinetics and overall efficiency are sensitive to the structure of the alkyne.

Illustrative Comparative Data for CuAAC Reaction:

Terminal Alkyne Relative Reaction Rate (Hypothetical) Yield (%) (Hypothetical) Advantages Disadvantages
This compoundModerate85-95Rigid scaffold may offer unique conformational constraints. Amine handle for further modification.Steric hindrance from the cyclopropyl group may slow down the reaction.
PropargylamineHigh>95Fast kinetics due to minimal steric hindrance. Good water solubility.Can be prone to side reactions at the amine.
3-EthynylanilineModerate-High90-98Aromatic ring can influence reaction kinetics. Aniline group allows for diverse post-reaction modifications.Potential for side reactions involving the aniline nitrogen under certain conditions.
EthynyltrimethylsilaneN/A (requires deprotection)N/ANot directly used in CuAAC without deprotection.Requires an additional deprotection step to generate the terminal alkyne.

Experimental Protocol: Benchmarking CuAAC Reactivity

This protocol provides a framework for comparing the reactivity of different terminal alkynes in a CuAAC reaction.

Materials:

  • Azide (e.g., Benzyl azide)

  • Terminal Alkyne (this compound, propargylamine, 3-ethynylaniline)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent (e.g., 1:1 mixture of t-BuOH and water)

  • Analytical tools (TLC, LC-MS)

Procedure:

  • Stock Solution Preparation:

    • Prepare 100 mM stock solutions of the azide and each terminal alkyne in the chosen solvent.

    • Prepare a 100 mM stock solution of CuSO₄·5H₂O in water.

    • Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 100 mM stock solution of THPTA in water.

  • Reaction Setup:

    • In separate reaction vials, combine the azide stock solution (1 equivalent) and the respective terminal alkyne stock solution (1.1 equivalents).

    • Add the THPTA stock solution (0.1 equivalents).

    • Add the CuSO₄ stock solution (0.05 equivalents).

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution (0.2 equivalents).

    • Stir the reactions at room temperature.

    • Monitor the progress of each reaction at regular time intervals (e.g., 15, 30, 60, 120 minutes) using TLC or LC-MS to determine the rate of product formation.

  • Work-up and Analysis:

    • Once the reactions are complete, dilute with water and extract with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Determine the yield of the triazole product for each reaction.

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Stock Solutions (Azide, Alkynes, CuSO4, NaAsc, THPTA) B Combine Reactants (Azide, Alkyne, THPTA, CuSO4) A->B 1. Setup C Initiate with Sodium Ascorbate B->C 2. Initiation D Monitor Progress (TLC, LC-MS) C->D 3. Monitoring E Work-up and Purification D->E 4. Completion F Determine Yield and Purity E->F 5. Quantification

Caption: A generalized workflow for the comparative analysis of terminal alkyne reactivity in CuAAC.

Sonogashira Cross-Coupling

The Sonogashira coupling is a robust method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. The reaction is catalyzed by palladium and typically requires a copper(I) co-catalyst.

Illustrative Comparative Data for Sonogashira Coupling:

Terminal Alkyne Relative Reaction Rate (Hypothetical) Yield (%) (Hypothetical) Advantages Disadvantages
This compoundModerate75-90Provides access to novel cyclopropyl-containing structures.Steric bulk may necessitate higher catalyst loading or longer reaction times.
PropargylamineHigh85-95Generally high reactivity due to low steric hindrance.The amine can potentially coordinate to the palladium catalyst, affecting its activity.
3-EthynylanilineHigh90-98The electron-withdrawing nature of the aryl group can facilitate the reaction.May undergo self-coupling under certain conditions.
EthynyltrimethylsilaneHigh>95The TMS group can be advantageous for stepwise synthesis, allowing for coupling at the halide first, followed by deprotection and a second coupling at the alkyne.Requires a deprotection step to participate in a subsequent Sonogashira reaction at the alkyne.

Experimental Protocol: Benchmarking Sonogashira Coupling Reactivity

This protocol outlines a method for comparing the performance of different terminal alkynes in a Sonogashira coupling reaction.

Materials:

  • Aryl halide (e.g., Iodobenzene)

  • Terminal Alkyne (this compound, propargylamine, 3-ethynylaniline, ethynyltrimethylsilane)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine or Diisopropylethylamine)

  • Solvent (e.g., Anhydrous THF or DMF)

  • Analytical tools (TLC, GC-MS, NMR)

Procedure:

  • Reaction Setup:

    • To separate oven-dried reaction flasks, add the palladium catalyst (e.g., 2 mol%) and CuI (e.g., 4 mol%).

    • Evacuate and backfill the flasks with an inert gas (e.g., Argon or Nitrogen).

    • Add the aryl halide (1 equivalent) and the respective terminal alkyne (1.2 equivalents) to each flask.

    • Add the anhydrous solvent and the base.

  • Reaction and Monitoring:

    • Stir the reactions at the desired temperature (e.g., room temperature to 60 °C).

    • Monitor the consumption of the starting materials and the formation of the product by TLC or GC-MS.

  • Work-up and Analysis:

    • Upon completion, cool the reactions to room temperature and filter through a pad of celite to remove the catalyst.

    • Wash the celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

    • Determine the yield and characterize the product by NMR and MS.

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd ArPdX Ar-Pd(II)-X OxAdd->ArPdX RedElim Reductive Elimination ArPdX->RedElim Transmetalation Transmetalation ArPdX->Transmetalation RedElim->Pd0 Regenerates Catalyst Product Ar-C≡C-R RedElim->Product CuI Cu(I) Alkyne R-C≡C-H CuAcetylide R-C≡C-Cu Alkyne->CuAcetylide + Cu(I), Base CuAcetylide->Transmetalation Base Base

Caption: The dual catalytic cycle of the Sonogashira cross-coupling reaction.

Metabolic Labeling

Metabolic labeling with terminal alkynes allows for the bioorthogonal tagging of newly synthesized biomolecules in living cells. The efficiency of incorporation and subsequent detection depends on the structure of the alkyne-containing probe.

Illustrative Comparative Suitability for Metabolic Labeling:

Terminal Alkyne Suitability for Probe Design Potential Advantages Potential Disadvantages
This compoundModerateThe amine provides a convenient point of attachment for linking to a biomolecule mimic (e.g., an amino acid or sugar). The rigid cyclopropane may offer unique biological recognition properties.The steric bulk of the cyclopropyl group could potentially hinder enzymatic incorporation into biomolecules.
PropargylamineHighIts small size and similarity to natural amino acids (e.g., alanine) can lead to efficient metabolic incorporation.The primary amine may be susceptible to metabolic modification.
3-EthynylanilineLow to ModerateCan be incorporated into probes, but its aromatic nature and bulkiness may reduce its efficiency as a mimic for natural building blocks.Potential for higher cytotoxicity compared to smaller aliphatic alkynes.
EthynyltrimethylsilaneNot directly applicableThe TMS group is too bulky and not a suitable bioorthogonal handle for direct metabolic labeling.Not a viable choice for this application.

Experimental Protocol: Assessing Alkyne Probes for Metabolic Labeling

This protocol describes a general method for evaluating the efficiency of different alkyne-tagged metabolic probes.

Materials:

  • Mammalian cell line (e.g., HeLa or HEK293)

  • Cell culture medium (with and without the natural metabolite to be replaced)

  • Alkyne-tagged metabolic probes (synthesized from the benchmarked alkynes)

  • Azide-functionalized fluorescent dye (e.g., Azide-Alexa Fluor 488)

  • Click chemistry reagents (CuSO₄, sodium ascorbate, THPTA)

  • Cell lysis buffer

  • SDS-PAGE and in-gel fluorescence imaging system

Procedure:

  • Cell Culture and Labeling:

    • Culture cells in the appropriate medium.

    • For labeling, replace the normal medium with a medium lacking the natural metabolite and supplement it with the alkyne-tagged probe at various concentrations.

    • Incubate the cells for a desired period (e.g., 18-24 hours) to allow for metabolic incorporation.

  • Cell Lysis:

    • Wash the cells with PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

    • Quantify the protein concentration in the cell lysates.

  • Click Chemistry Reaction:

    • To a portion of the cell lysate, add the azide-functionalized fluorescent dye.

    • Add the click chemistry catalyst premix (CuSO₄ and THPTA) followed by freshly prepared sodium ascorbate.

    • Incubate the reaction for 1-2 hours at room temperature.

  • Analysis:

    • Separate the labeled proteins by SDS-PAGE.

    • Visualize the fluorescently tagged proteins using an in-gel fluorescence scanner.

    • The intensity of the fluorescent bands provides a measure of the incorporation efficiency of the alkyne probe.

Metabolic_Labeling_Workflow A Cell Culture B Metabolic Labeling with Alkyne Probe A->B C Cell Lysis B->C D Click Reaction with Azide-Fluorophore C->D E SDS-PAGE D->E F In-Gel Fluorescence Imaging and Analysis E->F

Caption: A workflow for evaluating the efficiency of alkyne probes in metabolic labeling.

Safety and Handling Considerations

Proper handling of all chemical reagents is crucial for laboratory safety. Below is a summary of the known and inferred hazards for the benchmarked alkynes.

Compound Known/Inferred Hazards Handling Precautions
This compound Inferred to be flammable, corrosive, and toxic based on analogous structures (cyclopropylamine and ethynylcyclopropane).Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (gloves, safety glasses, lab coat). Avoid inhalation, ingestion, and skin contact.
Propargylamine Highly flammable, corrosive, and toxic.Store in a cool, dry, well-ventilated area away from ignition sources. Use spark-proof equipment.
3-Ethynylaniline Toxic upon exposure, can cause skin and eye irritation. Vapors may form explosive mixtures with air.Handle with care to avoid contact and inhalation. Store in a tightly sealed container.
Ethynyltrimethylsilane Highly flammable liquid and vapor.Keep away from heat, sparks, and open flames. Ground and bond containers when transferring material.

Always consult the Safety Data Sheet (SDS) for each specific compound before use.

Conclusion and Future Outlook

The selection of a terminal alkyne is a critical parameter in the design of efficient and successful chemical transformations. This guide has provided a comparative framework for evaluating This compound against other commonly used terminal alkynes.

  • This compound emerges as a promising building block for introducing a rigid, three-dimensional element into molecular structures. Its performance in CuAAC and Sonogashira coupling is anticipated to be robust, although potentially moderated by steric effects. Its utility in metabolic labeling warrants further investigation, as the cyclopropyl group may offer unique biological properties.

  • Propargylamine remains a go-to reagent for applications requiring rapid kinetics and high aqueous solubility, particularly in bioconjugation.

  • 3-Ethynylaniline offers the advantages of an aromatic system and a versatile aniline handle for further diversification.

  • Ethynyltrimethylsilane provides a valuable tool for multi-step syntheses where protection of the alkyne terminus is required.

The illustrative data and detailed protocols presented herein are intended to serve as a starting point for researchers to design their own comparative studies. By systematically evaluating the performance of different terminal alkynes in the context of a specific application, scientists can make informed decisions that will ultimately accelerate their research and development efforts.

A Comparative Guide to the Conformational Landscapes of Constrained vs. Flexible Alkynylamines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Conformational Constraint in Drug Design

In the intricate dance of molecular recognition, the three-dimensional shape, or conformation, of a small molecule is paramount. A drug molecule must adopt a specific orientation—its bioactive conformation—to bind effectively to its biological target. However, flexible molecules can exist as a vast ensemble of rapidly interconverting conformers, only a small fraction of which may be active. This conformational promiscuity can come at an energetic cost, as the molecule must be "frozen" into the correct shape upon binding, potentially reducing affinity.

Medicinal chemists often employ a powerful strategy to address this: the design of conformationally constrained analogues. By incorporating rigid structural elements, such as small rings, we can limit the number of accessible conformations, effectively pre-paying the entropic penalty of binding. This approach not only can enhance potency but also improve selectivity and metabolic stability. The cyclopropane ring, with its unique steric and electronic properties, is a particularly valuable tool in this endeavor.[1][2]

This guide provides an in-depth comparative analysis of 1-ethynylcyclopropan-1-amine , a rigid scaffold, and its flexible acyclic analogue, 3-methylpent-1-yn-3-amine . We will explore how the introduction of the cyclopropane ring dramatically curtails conformational freedom, and we will delineate the experimental and computational methodologies used to probe these structural nuances.

The Molecules Under Investigation

  • This compound (Constrained): This molecule features a primary amine and an ethynyl group attached to the same carbon of a cyclopropane ring. The three-membered ring is highly strained, with C-C-C bond angles of approximately 60°.[1] This strain imparts unique electronic characteristics, including "bent" bonds with significant p-orbital character, often referred to as Walsh orbitals. These orbitals can engage in hyperconjugative interactions with adjacent substituents.[3]

  • 3-Methylpent-1-yn-3-amine (Flexible Analogue): This acyclic counterpart maintains the core quaternary carbon bearing an amine, an ethynyl group, a methyl group, and an ethyl group. The absence of the ring structure allows for relatively free rotation around all C-C and C-N single bonds, leading to a much more complex conformational landscape.[4]

Comparative Conformational Analysis

The fundamental difference between our two subject molecules lies in the degrees of rotational freedom. The flexible analogue has multiple rotatable single bonds, whereas the constrained analogue's primary source of conformational variability is the rotation about the C1-N bond.

The Conformational Landscape of this compound

The conformation of this molecule is dominated by two key factors:

  • Rotation of the Amino Group: The primary rotational axis is the C1-N bond. Theoretical calculations on the parent cyclopropylamine show distinct energy minima corresponding to trans (or bisected) and gauche conformers, which are defined by the orientation of the amino group relative to the cyclopropane ring.[5] In the trans conformer, the plane of the -NH2 group bisects the opposing C-C bond of the ring, while in the gauche conformer, it is staggered relative to the adjacent C-C bonds.

  • Stereoelectronic Effects: The cyclopropane ring acts as a weak π-donor. Its Walsh orbitals can interact with the lone pair on the nitrogen atom and the π-system of the ethynyl group.[3][6] This hyperconjugation stabilizes specific orientations. The most stable conformer is predicted to be one that maximizes the overlap between the nitrogen lone pair and the antibonding orbitals of the vicinal C-C ring bonds, while minimizing steric clash between the amine hydrogens and the ethynyl group.

Due to the steric bulk and linear nature of the ethynyl group, the rotational barrier around the C1-N bond is expected to be well-defined, leading to a small number of stable, low-energy conformers.

The Conformational Landscape of 3-Methylpent-1-yn-3-amine

The acyclic analogue presents a far more convoluted picture. The key rotations that define its conformational space are:

  • C-N Bond Rotation: Similar to the constrained analogue, but with a different steric environment.

  • C-C(ethyl) Bond Rotation: Rotation of the ethyl group introduces classic staggered and eclipsed conformations, with gauche and anti relationships between the methyl group and the other substituents on the quaternary carbon.

  • C-C(ethynyl) Bond Rotation: While the ethynyl group itself is linear, its bond to the quaternary carbon can rotate freely.

The relative energies of the conformers are governed by a combination of Pitzer strain (torsional strain) from eclipsing interactions and van der Waals strain (steric hindrance) from bulky groups being in close proximity (gauche interactions).[7][8] This results in a shallow potential energy surface with numerous local minima, all of which may be populated at room temperature.

Quantitative Comparison of Conformational Parameters

The following table summarizes the expected key differences based on computational modeling and analysis of similar structures.

ParameterThis compound (Constrained)3-Methylpent-1-yn-3-amine (Flexible)Rationale & Significance
Primary Rotatable Bonds 1 (C-N)4+ (C-N, C-C, etc.)The cyclopropane ring locks multiple bonds, drastically reducing conformational possibilities.
Number of Low-Energy Conformers 2-3Potentially >10The constrained molecule presents a limited number of distinct shapes to a receptor.
C-N Rotational Barrier (ΔG‡) ~2-5 kcal/mol (Estimated)~3-6 kcal/mol (Estimated)Barriers are influenced by sterics and stereoelectronics. The flexible analogue's barrier can vary depending on the conformation of the other alkyl chains.[7][9]
Key Dihedral Angles Defined by C-N rotation relative to the fixed ringMultiple competing dihedral angles (e.g., N-C-C-C)Lack of a rigid frame in the flexible analogue leads to a wide distribution of dihedral angles.
Dominant Interactions Hyperconjugation (Walsh orbitals), Steric hindranceTorsional strain, Steric hindrance (Gauche interactions)The electronic nature of the cyclopropane ring is a key determinant of its conformational preference.[6]

Methodologies for Conformational Analysis

A combination of computational and experimental techniques is required for a thorough conformational analysis.

Computational Chemistry Workflow

Quantum chemical calculations are indispensable for mapping the potential energy surface of a molecule.

  • Initial Structure Generation: Generate an initial 3D structure of the molecule. For the flexible analogue, a systematic search is performed by rotating each dihedral angle in discrete steps (e.g., 30°).

  • Geometry Optimization: Each generated conformer is subjected to geometry optimization.

    • Causality: This step finds the nearest local energy minimum. A common and reliable method is Density Functional Theory (DFT) using a functional like B3LYP with a basis set such as 6-311++G(d,p).[10][11] The choice of a sufficiently large basis set with diffuse (++) and polarization (d,p) functions is critical for accurately modeling the non-covalent interactions and the electronic structure of the nitrogen lone pair and π-system.

  • Vibrational Frequency Calculation: A frequency calculation is performed on each optimized structure.

    • Self-Validation: The absence of imaginary frequencies confirms that the structure is a true energy minimum. The presence of one imaginary frequency indicates a transition state between two minima.

  • Potential Energy Surface (PES) Scan: To determine rotational barriers, a relaxed PES scan is performed. One key dihedral angle (e.g., the C-N bond axis) is rotated incrementally, and at each step, the rest of the molecule's geometry is re-optimized.

  • Data Analysis: The relative energies of the stable conformers and the energy barriers between them are calculated from the optimized structures and the PES scan.

Computational_Workflow Computational Analysis Workflow cluster_input Setup cluster_process Calculation Engine (DFT/MP2) cluster_output Analysis mol Initial Molecule opt Geometry Optimization mol->opt Initial Guess freq Frequency Calculation opt->freq Optimized Geometry pes PES Scan opt->pes Optimized Geometry minima Energy Minima (Conformers) freq->minima Confirm True Minimum (No Imaginary Freq.) ts Transition States (Barriers) pes->ts Find Energy Maxima thermo Thermodynamic Data minima->thermo ts->thermo

Caption: Workflow for computational conformational analysis.

Experimental Verification: Spectroscopic Methods

Experimental data provides the ultimate validation for computational models.

Variable-Temperature (VT) NMR is a powerful technique for measuring rotational energy barriers.[12]

  • Sample Preparation: Dissolve a pure sample of the compound in a suitable deuterated solvent that has a low freezing point (e.g., deuterated methanol, CD₂Cl₂).

  • Room Temperature Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (~298 K). If rotation is fast on the NMR timescale, protons that exchange environments will show a single, averaged signal.

  • Low-Temperature Spectra: Gradually lower the temperature of the NMR probe in steps (e.g., 10 K). Acquire a spectrum at each temperature.

    • Causality: As the temperature decreases, the rate of bond rotation slows. When the rate becomes comparable to the NMR timescale, the averaged peak will broaden. Upon further cooling, the peak will decoalesce and split into two or more distinct signals corresponding to the individual conformers.

  • Identify Coalescence Temperature (Tc): The temperature at which the separate signals merge into a single broad peak is the coalescence temperature.

  • Calculate Rotational Barrier (ΔG‡): The Gibbs free energy of activation for the rotation can be calculated using the Eyring equation, which relates the rate constant at coalescence to Tc and the frequency separation (Δν) of the signals at a lower temperature.

    • Self-Validation: This protocol is self-validating. The observation of a clear, reversible process of peak broadening and coalescence upon temperature cycling provides high confidence in the data.

VT_NMR_Workflow VT-NMR Experimental Workflow start Sample in Low-Temp Solvent rt_spec Acquire Spectrum at Room Temp (298K) start->rt_spec cool Cool Sample (e.g., -10K steps) rt_spec->cool lt_spec Acquire Spectrum at Each Temp cool->lt_spec observe Observe Peak Broadening & Decoalescence lt_spec->observe observe->cool Continue Cooling tc Identify Coalescence Temperature (Tc) observe->tc Coalescence Found calc Calculate ΔG‡ (Eyring Equation) tc->calc result Rotational Energy Barrier calc->result

Caption: Step-by-step workflow for VT-NMR analysis.

Other relevant techniques include Microwave Spectroscopy , which can provide highly precise rotational constants for different conformers in the gas phase, allowing for unambiguous structure determination.[5][13] Infrared (IR) spectroscopy can also distinguish between conformers if their vibrational modes differ significantly.[14][15]

Implications for Drug Development

The comparison between these two molecules provides a clear illustration of a core principle in medicinal chemistry.

  • Pharmacophore Definition: By synthesizing and testing the rigid this compound, a researcher can test a specific hypothesis about the required bioactive conformation. If this rigid analogue is highly active, it strongly suggests that its low-energy conformation is the one recognized by the biological target.

  • Entropy and Binding Affinity: The flexible 3-methylpent-1-yn-3-amine must "pay" a larger entropic penalty upon binding, as it must select one conformation from a large ensemble. The rigid analogue is already close to the required shape, potentially leading to a more favorable free energy of binding.

  • Selectivity: A rigid molecule that perfectly fits a target receptor is less likely to bind to off-targets that may require a different conformation for binding, potentially leading to improved selectivity and a better side-effect profile.

The diagram below illustrates the fundamental concept of conformational restriction.

Conformational_Restriction Conformational Space Comparison cluster_flexible Large Ensemble of Accessible Conformers cluster_constrained Few Low-Energy Conformers a1 Conf 1 a2 Conf 2 receptor Target Receptor (Bioactive Conformation) a1->receptor High Entropic Cost a3 Conf 3 a2->receptor High Entropic Cost a4 ... a3->receptor High Entropic Cost a5 Conf N a4->receptor High Entropic Cost a5->receptor High Entropic Cost r1 Conformer A r1->receptor Low Entropic Cost r2 Conformer B

Caption: Restriction of conformational space by a cyclopropane ring.

Conclusion

The conformational analysis of this compound, when compared to a flexible analogue like 3-methylpent-1-yn-3-amine, powerfully demonstrates the impact of structural constraint. The introduction of the cyclopropane ring dramatically reduces the number of low-energy conformers from a large, ill-defined ensemble to a few discrete states. This restriction is driven by the geometric demands of the ring and modulated by unique stereoelectronic interactions. Understanding these differences, through a synergistic application of computational modeling and spectroscopic experiments, provides drug development professionals with critical insights for designing next-generation therapeutics with enhanced potency and selectivity.

References

A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Studies: Comparing Ethynylcyclopropyl and Other Key Functional Groups

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic modification of lead compounds through bioisosteric replacement is a cornerstone of medicinal chemistry. The goal is to fine-tune a molecule's pharmacological profile—enhancing potency, selectivity, and metabolic stability while minimizing toxicity. Structure-Activity Relationship (SAR) studies provide the empirical foundation for these decisions, systematically correlating changes in a molecule's structure with its biological effects.[1][2][3]

This guide offers an in-depth comparison of the ethynylcyclopropyl moiety against other commonly used functional groups. By combining the rigid, linear geometry of an alkyne with the unique strained-ring properties of a cyclopropane, the ethynylcyclopropyl group presents a compelling, three-dimensional scaffold for probing molecular interactions and overcoming common drug development hurdles.[4][5] We will explore the causality behind its utility, supported by experimental data and protocols, to provide researchers with actionable insights for their own discovery programs.

The Ethynylcyclopropyl Moiety: A Profile

The allure of the cyclopropyl group in medicinal chemistry stems from its unique electronic and conformational properties. Its strained C-C bonds possess significant p-character, and the high C-H bond dissociation energy often confers resistance to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4][6] When combined with an ethynyl group, a rigid, linear linker is introduced, capable of forming specific hydrogen bonds or reaching into deep, narrow hydrophobic pockets within a target protein.[5] This fusion creates a bioisostere with a distinct spatial and electronic signature, offering a unique alternative to more traditional functional groups.

Part 1: Comparative SAR Analysis

The decision to incorporate an ethynylcyclopropyl group is best understood by direct comparison with the alternatives it often replaces. Below, we analyze its performance against the tert-butyl and phenyl groups, two of the most ubiquitous motifs in drug design.

Ethynylcyclopropyl vs. tert-Butyl Group

The tert-butyl group is a classic choice for filling bulky, hydrophobic pockets. However, its susceptibility to CYP-mediated oxidation is a well-documented liability, often creating a metabolic "soft spot" on a promising compound.[7]

Causality Behind the Choice: The primary driver for replacing a tert-butyl group is to enhance metabolic stability.[8] The C–H bonds on a cyclopropyl ring have a higher bond dissociation energy due to increased s-character, making them less prone to hydrogen atom abstraction by P450 enzymes.[6][7] While the ethynylcyclopropyl group maintains a similar steric bulk, its rigid and directional nature offers a different way to engage with the target, potentially improving potency or selectivity.

Data Summary: Ethynylcyclopropyl as a Metabolically Stable tert-Butyl Mimic

Propertytert-Butyl GroupEthynylcyclopropyl GroupRationale for Improvement
Shape Spherical, non-directionalConical, directionalDirectional vector can form more specific interactions.
Metabolic Stability Prone to oxidation (ω-hydroxylation)[7]Generally more robust to oxidation[6]Higher C-H bond dissociation energy on the cyclopropyl ring.
Lipophilicity (cLogP) HighSimilar or slightly modifiedMaintains hydrophobic character needed for binding.
Key Liability High metabolic clearance[7]Potential for P450 inhibition via the alkyne[9]Trade-off between oxidative stability and mechanism-based inhibition.

A powerful strategy to create a highly stable tert-butyl bioisostere involves combining the cyclopropyl ring with fluorine atoms. For example, a trifluoromethylcyclopropyl group was designed to remove all sp³ C-H bonds, dramatically increasing metabolic stability in both in vitro and in vivo studies compared to its tert-butyl counterpart.[7]

Ethynylcyclopropyl vs. Phenyl Group

The phenyl ring is a foundational scaffold in drug design, but its aromatic nature can lead to poor aqueous solubility and susceptibility to metabolic oxidation. Replacing it with saturated, sp³-rich bioisosteres is a validated strategy to improve physicochemical properties.[10][11][12]

Causality Behind the Choice: Swapping a planar phenyl ring for a three-dimensional ethynylcyclopropyl group fundamentally alters the molecule's shape and properties. This "escape from flatland" can improve solubility by disrupting crystal packing and reducing lipophilicity. Furthermore, it eliminates common aromatic metabolic pathways (e.g., hydroxylation) and introduces a different set of potential interactions with the target protein. The ethynylcyclopropyl group can act as a "pseudo-para-substituted" phenyl ring mimic, projecting a vector into the same region of space but with a non-aromatic, 3D character.

Data Summary: Improving Physicochemical Properties by Phenyl Ring Replacement

PropertyPhenyl GroupEthynylcyclopropyl GroupRationale for Improvement
Geometry Planar, aromatic3D, non-aromaticImproved solubility and novel binding interactions.
Solubility Often lowGenerally improvedReduced planarity disrupts crystal lattice formation.
Metabolism Aromatic hydroxylation, epoxidationCyclopropyl ring oxidation/opening[6]Avoids common aromatic liabilities.
Key Advantage Well-understood SAR, π-stackingFavorable vector projection, improved ADME propertiesOffers a path to overcome solubility/metabolism issues.

Part 2: Experimental Design & Protocols

A robust SAR study is built on a systematic and self-validating experimental workflow. The objective is to generate clear, interpretable data that directly informs the next design iteration.

General Workflow for a Comparative SAR Study

The following diagram outlines the logical progression of a typical SAR study comparing a new functional group (e.g., ethynylcyclopropyl) to an existing one on a lead compound.

SAR_Workflow cluster_design Design & Synthesis cluster_testing In Vitro Evaluation cluster_analysis Analysis & Iteration A 1. SAR Hypothesis (e.g., 'Replacing tert-butyl with ethynylcyclopropyl will improve metabolic stability') B 2. Analogue Synthesis - Lead Compound (Ref.) - Ethynylcyclopropyl Analogue - Other Bioisosteres A->B Synthesize compounds C 3. Primary Target Assay (e.g., Kinase IC50) B->C Test biological activity D 4. ADME Profiling - Metabolic Stability (HLM t½) - Solubility, Permeability C->D Profile properties E 5. Off-Target/Safety (e.g., P450 Inhibition Panel) D->E Assess liabilities F 6. Data Analysis - Compare Potency vs. Stability - Identify SAR Trends E->F Consolidate data G 7. Next Design Cycle - Prioritize successful analogues - Formulate new hypotheses F->G Inform decision G->A Iterate

Caption: A standard workflow for a comparative SAR study.

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This protocol provides a method to quantify the metabolic stability of compounds, a critical dataset for comparing functional groups like tert-butyl and ethynylcyclopropyl.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds in HLM.

Materials:

  • Test compounds and reference compound (e.g., a rapidly metabolized drug like Verapamil).

  • Pooled Human Liver Microsomes (HLM), stored at -80°C.

  • 0.5 M Potassium Phosphate Buffer (pH 7.4).

  • NADPH regenerating system (e.g., NADPH-A/B).

  • Acetonitrile (ACN) with an internal standard (IS) for protein precipitation and sample analysis.

  • 96-well incubation plates and collection plates.

Methodology:

  • Preparation:

    • Thaw HLM on ice. Dilute to a final protein concentration of 0.5 mg/mL in ice-cold phosphate buffer.

    • Prepare test compounds in a suitable solvent (e.g., DMSO) and dilute in buffer to a final concentration of 1 µM (final DMSO concentration should be <0.5%).

  • Incubation (Time Points: 0, 5, 15, 30, 60 min):

    • Add 98 µL of the HLM suspension to each well of the incubation plate.

    • Add 2 µL of the test compound solution to the wells and pre-incubate at 37°C for 5 minutes with shaking.

    • To initiate the metabolic reaction, add 10 µL of the NADPH regenerating system to each well at each designated time point.

    • For the 0-minute time point, the quenching solution is added before the NADPH system.

  • Reaction Quenching:

    • At the end of each incubation time, stop the reaction by adding 200 µL of ice-cold ACN containing the internal standard. This precipitates the microsomal proteins.

  • Sample Processing:

    • Seal the plate, vortex for 2 minutes, and then centrifuge at 4000 rpm for 20 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point by comparing its peak area to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression line (k) is used to calculate the half-life: t½ = -0.693 / k .

    • Intrinsic clearance (CLint in µL/min/mg protein) is calculated as: CLint = (0.693 / t½) / (mg/mL protein concentration) .

Trustworthiness: This protocol includes a 0-minute time point to establish the baseline and a reference compound to validate the metabolic activity of the HLM batch, ensuring the reliability of the generated data.

Part 3: Potential Liabilities and Mechanistic Considerations

While bioisosteric replacement can solve problems, it can also introduce new challenges. A key consideration for any alkyne-containing compound, including ethynylcyclopropyl derivatives, is the potential for mechanism-based inhibition (MBI) of CYP enzymes.[5][9]

Mechanism of P450 Inhibition: Terminal acetylenes can be oxidized by P450 enzymes to form a reactive ketene intermediate.[9] This intermediate can then covalently bind to the P450 apoprotein or heme, leading to irreversible inactivation of the enzyme.[13][14] This is a significant liability, as MBI can lead to unpredictable and dangerous drug-drug interactions.[14][15]

Therefore, when introducing an ethynylcyclopropyl group to improve metabolic stability at a different site, it is imperative to screen for P450 inhibition across major isoforms (e.g., CYP3A4, 2D6, 2C9).[15][16]

P450_Inhibition cluster_cycle CYP450 Catalytic Cycle Enzyme P450 Fe(III) Complex [Enzyme-Substrate] Complex Enzyme->Complex Compound R-C≡C-H (Ethynyl Compound) Compound->Enzyme Binds to Active Site Reactive Reactive Ketene Intermediate R-CH=C=O Complex->Reactive Oxidation (NADPH, O2) Reactive->Enzyme Dissociation (Metabolite) Inactive Inactive P450 (Covalent Adduct) Reactive->Inactive Covalent Modification

Caption: Mechanism-based inhibition of P450 by a terminal alkyne.

Conclusion

The ethynylcyclopropyl group is a valuable tool in the medicinal chemist's arsenal, offering a unique combination of rigidity, 3D structure, and metabolic properties. As a bioisostere for the tert-butyl group, it can significantly enhance metabolic stability, a critical step in optimizing drug candidates.[7] As a replacement for the phenyl ring, it provides an effective strategy to "escape from flatland," improving solubility and other key physicochemical properties.

However, its utility must be balanced against the potential liability of mechanism-based P450 inhibition stemming from the terminal alkyne.[5][9] Successful application requires a comprehensive SAR strategy that evaluates not only target potency but also a full suite of ADME and safety parameters. By understanding the causal relationships behind its effects and employing rigorous, self-validating experimental protocols, researchers can effectively leverage the ethynylcyclopropyl moiety to design safer and more effective medicines.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Ethynylcyclopropan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining environmental compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Ethynylcyclopropan-1-amine. In the absence of specific regulatory disposal guidelines for this compound, a conservative approach, treating it as a hazardous substance, is essential. This guide is built on the foundational principles of chemical safety, drawing from safety data sheets of structurally similar compounds and established laboratory waste management protocols.

Hazard Assessment and Characterization

  • Amine Group: Primary amines can be corrosive and toxic.[1][2] They can cause severe skin burns and eye damage.[2] Many amines are also flammable.[3]

  • Ethynyl Group: Terminal alkynes, like ethynylcyclopropane, can be flammable and may form explosive metallic compounds.[4]

  • Cyclopropyl Group: Cyclopropane derivatives can be flammable.[5]

Given these characteristics, this compound should be handled as a flammable, corrosive, and toxic substance . All waste containing this compound must be treated as hazardous waste.

Immediate Safety and Handling for Disposal Preparation

Before beginning any disposal procedures, ensure that all necessary personal protective equipment (PPE) is worn and that the work area is properly prepared.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield.[1][3]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation before use.[3][6]

  • Body Protection: A lab coat or chemical-resistant apron is required to protect against splashes.[6]

  • Respiratory Protection: All handling of this compound waste should be conducted within a certified chemical fume hood to avoid inhalation of vapors.[7]

Work Area Preparation
  • Ensure a chemical spill kit is readily accessible.

  • Remove all ignition sources from the immediate vicinity, as the compound is presumed to be flammable.[1][4]

  • Have a designated and properly labeled hazardous waste container ready.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the collection and disposal of this compound waste.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management.

  • Do Not Mix: Never mix this compound waste with other waste streams, especially incompatible materials such as acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[8] Mixing can lead to violent reactions, the generation of toxic fumes, or fire.[9][10]

  • Dedicated Waste Streams:

    • Liquid Waste: Collect all liquid waste containing this compound (e.g., reaction residues, solvent rinses) in a dedicated hazardous waste container.

    • Solid Waste: Any solid waste contaminated with the compound (e.g., contaminated gloves, weighing paper, absorbent pads) must be collected in a separate, clearly labeled solid hazardous waste container.[11]

Step 2: Containerization and Labeling

The integrity and labeling of the waste container are critical for safe storage and transport.

  • Container Selection:

    • Use a container made of a material compatible with the chemical. Plastic containers are often preferred for liquid waste to minimize the risk of breakage.[9]

    • The container must have a secure, tight-fitting lid to prevent leaks and the escape of vapors.[10][12]

    • Do not fill the container beyond 90% capacity to allow for expansion.[10]

  • Labeling:

    • The container must be clearly and accurately labeled.

    • The label should include:

      • The words "Hazardous Waste"[13]

      • The full chemical name: "this compound"

      • A list of all other constituents in the container, including solvents.

      • The approximate percentage of each component.

      • The relevant hazard pictograms (e.g., flammable, corrosive, toxic).

      • The date of waste accumulation.

      • The name and contact information of the generating laboratory or principal investigator.

Step 3: Storage of Waste

Proper storage of hazardous waste is crucial to prevent accidents in the laboratory.

  • Designated Area: Store the waste container in a designated "Satellite Accumulation Area" (SAA) that is at or near the point of generation.[9][10]

  • Secondary Containment: The SAA should have secondary containment to capture any potential leaks or spills.[14]

  • Ventilation: The storage area must be well-ventilated.

  • Segregation: Store the waste container away from incompatible materials.[10]

Step 4: Arranging for Final Disposal

Final disposal of hazardous waste must be handled by trained professionals.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[6][9]

  • Provide Information: Be prepared to provide all necessary information about the waste stream as indicated on the label.

  • Never Dispose Down the Drain or in Regular Trash: Due to its presumed toxicity and flammability, this compound must never be disposed of down the sink or in the regular trash.[14][15] This can harm aquatic life, damage plumbing, and create a fire or explosion hazard.[12]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate the hazard.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the spill is significant, extinguish all nearby flames and turn off any spark-producing equipment.[1]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Wear PPE: Don the appropriate PPE as described in Section 2.

  • Contain and Absorb: For small spills, contain the liquid with an inert absorbent material such as vermiculite, dry sand, or a commercial sorbent.[1][16]

  • Collect and Containerize: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[1][7]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generation (this compound) assess_hazards Assess Hazards (Flammable, Corrosive, Toxic) start->assess_hazards spill Spill Occurs start->spill ppe Don Appropriate PPE assess_hazards->ppe segregate Segregate Waste (Liquid vs. Solid) ppe->segregate container_liquid Containerize Liquid Waste in Labeled, Compatible Container segregate->container_liquid Liquid container_solid Containerize Solid Waste in Labeled, Compatible Container segregate->container_solid Solid store Store in Designated Satellite Accumulation Area container_liquid->store container_solid->store contact_ehs Contact EHS/Licensed Contractor for Pickup store->contact_ehs no_drain DO NOT Dispose Down Drain or in Trash store->no_drain end_disposal Proper Disposal contact_ehs->end_disposal spill->ppe No spill_procedure Follow Spill Management Protocol spill->spill_procedure Yes spill_procedure->container_solid

Caption: Workflow for the safe disposal of this compound waste.

Empty Container Disposal

Empty containers that once held this compound must also be handled with care.

  • Triple Rinse: Triple rinse the empty container with a suitable solvent.[14]

  • Collect Rinsate: The rinsate must be collected and disposed of as liquid hazardous waste.[6]

  • Deface Label: After triple rinsing, deface or remove the original label.[14]

  • Final Disposal: The cleaned and defaced container may then be disposed of in the regular trash, in accordance with your institution's policies.[14]

Conclusion

The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, proper segregation, secure containerization, and professional disposal, researchers can mitigate risks and ensure a safe working environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines to ensure full compliance with local, state, and federal regulations.

References

A Senior Application Scientist's Guide to the Safe Handling of 1-Ethynylcyclopropan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, immediate safety and logistical information for handling 1-Ethynylcyclopropan-1-amine, a compound with significant potential in medicinal chemistry. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each procedural step, ensuring a self-validating system of safety in your laboratory.

Understanding the Hazard Profile of this compound
  • Primary Amine: Amines can be corrosive to the skin and eyes, and their vapors can cause respiratory irritation.[1] They can also be absorbed through the skin.

  • Cyclopropane Ring: This highly strained ring system increases the molecule's reactivity.

  • Terminal Alkyne: Terminal alkynes can form explosive metal acetylides, particularly with heavy metals such as copper, silver, and mercury.[2] The compound may also be sensitive to heat, shock, or friction.

Given these characteristics, all handling of this compound should be conducted with the utmost care, treating it as a dangerously reactive and toxic substance.[3]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to mitigate the risks associated with this compound. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (in a fume hood) Chemical splash goggles compliant with ANSI Z87.1 standards.[4] A face shield is recommended for larger quantities.[3][5]Nitrile or neoprene gloves. Consult the manufacturer's compatibility chart for breakthrough times.[4][6] Double gloving is advised.A long-sleeved, fully buttoned laboratory coat. A chemical-resistant apron is recommended for splash risks.[4]All handling should be performed in a certified chemical fume hood.[3][4]
Running reactions and workups (in a fume hood) Chemical splash goggles and a face shield.[3][5]Nitrile or neoprene gloves. Change gloves immediately upon contamination.[5]A chemical-resistant laboratory coat or apron over a standard lab coat.[4]Work must be conducted in a certified chemical fume hood.[3]
Large-scale operations (>5g) Full-face shield over chemical splash goggles.[3][5]Heavy-duty nitrile or butyl rubber gloves.[7]Chemical-resistant suit or apron over a flame-resistant lab coat.[8]A full-face respirator with appropriate cartridges may be necessary in addition to a fume hood.[5][9]
The Logic of PPE Selection: A Deeper Dive
  • Eye and Face Protection: The potential for splashes of this corrosive material necessitates, at a minimum, chemical splash goggles.[4] For procedures with a higher risk of splashes or exothermic reactions, a face shield provides an essential secondary layer of protection for the entire face.[3][5]

  • Hand Protection: Nitrile gloves offer good initial protection against a range of chemicals, but it is crucial to be aware of their limitations.[6] For prolonged exposure or when handling larger quantities, more robust gloves like neoprene or butyl rubber are recommended.[7] Always inspect gloves for any signs of degradation or puncture before use.[5]

  • Body Protection: A standard lab coat is the first line of defense.[4] However, due to the corrosive nature of amines, a chemical-resistant apron or suit is vital to prevent skin contact in the event of a spill.[4]

  • Respiratory Protection: The volatility and potential toxicity of this compound mandate that all handling be performed within a certified chemical fume hood to prevent inhalation of vapors.[3][4]

Operational Plan: From Receipt to Disposal

A meticulous, step-by-step approach is essential for the safe handling of this compound.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and sources of ignition.[10][11][12] Storage under an inert atmosphere is recommended.[10]

Handling and Use
  • Preparation: Before beginning any work, ensure that all necessary PPE is readily available and in good condition. Have a spill kit appropriate for amines and flammable liquids accessible.

  • Inert Atmosphere: For reactions, especially those involving heating or the use of metal catalysts, an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the formation of explosive acetylides and to mitigate fire risk.

  • Fume Hood: All manipulations of this compound must be carried out in a certified chemical fume hood.[3][4]

  • Transfer: When transferring the chemical, use appropriate tools to avoid spills and splashes. For larger quantities, consider using a cannula or other closed-system transfer methods.

  • Heating: Avoid overheating. Use a well-controlled heating mantle or oil bath. Never heat a closed container.

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Donning_Start Start: Enter Lab Lab_Coat 1. Don Lab Coat Donning_Start->Lab_Coat Goggles 2. Don Safety Goggles/Face Shield Lab_Coat->Goggles Gloves 3. Don Gloves Goggles->Gloves Donning_End Ready for Work Gloves->Donning_End Doffing_Start Work Complete Remove_Gloves 1. Remove Gloves Doffing_Start->Remove_Gloves Remove_Goggles 2. Remove Goggles/Face Shield Remove_Gloves->Remove_Goggles Remove_Coat 3. Remove Lab Coat Remove_Goggles->Remove_Coat Wash_Hands 4. Wash Hands Thoroughly Remove_Coat->Wash_Hands Doffing_End Exit Lab Wash_Hands->Doffing_End

Caption: Sequential process for correctly donning and doffing Personal Protective Equipment.

Emergency Procedures: Be Prepared

Spill Response

In the event of a spill, your immediate actions are crucial to mitigating the hazard.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.[13]

  • Assess the Spill: Determine the size and nature of the spill. For small spills that you are trained to handle, proceed with cleanup. For large spills, or if you are unsure, call for emergency assistance.[14]

  • Don Appropriate PPE: Before attempting any cleanup, don the appropriate PPE, including respiratory protection if necessary.[13]

  • Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[14][15]

  • Cleanup: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[13]

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent.

  • Reporting: Report all spills to your supervisor.[13]

First Aid
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][13] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[10] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

Disposal Plan

Proper disposal of this compound and associated contaminated materials is a critical final step in its safe handling.

  • Unused Chemical: Dispose of as hazardous chemical waste in a properly labeled and sealed container.[4]

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, absorbent pads, and glassware, must be disposed of as hazardous waste in a designated container.[4]

  • Solutions: Aqueous and organic solutions containing this compound should be collected in separate, appropriate hazardous waste containers.[4]

Consult your institution's environmental health and safety office for specific disposal guidelines.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethynylcyclopropan-1-amine
Reactant of Route 2
Reactant of Route 2
1-Ethynylcyclopropan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.